molecular formula C2H6ClN5 B571207 5-Tetrazolemethanamine Hydrochloride CAS No. 118764-13-9

5-Tetrazolemethanamine Hydrochloride

Cat. No.: B571207
CAS No.: 118764-13-9
M. Wt: 135.555
InChI Key: AQMHBDAJXUUMQA-UHFFFAOYSA-N
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Description

5-Tetrazolemethanamine Hydrochloride is a useful research compound. Its molecular formula is C2H6ClN5 and its molecular weight is 135.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-tetrazol-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5.ClH/c3-1-2-4-6-7-5-2;/h1,3H2,(H,4,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMHBDAJXUUMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656400
Record name 1-(2H-Tetrazol-5-yl)methanamine--hydrogen chloride (1/1)
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Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118764-13-9
Record name 1-(2H-Tetrazol-5-yl)methanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3,4-tetrazol-5-ylmethanamine hydrochloride
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Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 5-Tetrazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 5-Tetrazolemethanamine Hydrochloride (CAS Number: 54332-93-5), a versatile building block in medicinal chemistry and organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 54332-93-5N/A
Molecular Formula C₂H₆ClN₅[1]
Molecular Weight 135.56 g/mol [1]
Appearance White to off-white powderN/A
Melting Point 154 - 158 °CN/A
Solubility in Water Data Not AvailableN/A
Solubility in DMSO Data Not AvailableN/A
Solubility in Ethanol Data Not AvailableN/A

Experimental Protocols

The determination of physical properties is fundamental to chemical characterization. Below are detailed, standard methodologies for measuring key parameters like melting point and solubility, applicable to compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol is a standard method used in organic chemistry labs.

Objective: To determine the melting point range of a solid sample.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and has a fine, powdered consistency. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder tightly into the bottom. Alternatively, drop the tube through a long, vertical glass tube to achieve compaction.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Allow the apparatus to cool significantly before the next step.

    • For an accurate measurement, heat the block rapidly to about 20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Recording the Range:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T1 - T2.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the concentration of a saturated solution of the compound at a given temperature.

Apparatus:

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Volumetric flasks and pipettes

  • Filtration system (e.g., syringe filters with appropriate membrane, 0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., water, ethanol, DMSO). The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample using a syringe filter compatible with the solvent to remove all undissolved solids.

  • Dilution and Quantification: Dilute the clear, filtered saturate solution gravimetrically or volumetrically to a concentration suitable for the chosen analytical method.

  • Analysis: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

Visualized Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a new chemical sample, from receipt to final data analysis.

G cluster_0 Sample Handling & Preparation cluster_1 Physical Property Analysis cluster_2 Data Processing & Reporting SampleReceipt Sample Receipt & Logging VisualInspection Visual Inspection (Appearance, Color) SampleReceipt->VisualInspection Drying Drying (Vacuum Oven) VisualInspection->Drying Grinding Grinding to Fine Powder Drying->Grinding MeltingPoint Melting Point Determination Grinding->MeltingPoint SolubilityTest Solubility Screening (Shake-Flask) Grinding->SolubilityTest DataAnalysis Data Analysis & Comparison MeltingPoint->DataAnalysis SolubilityTest->DataAnalysis Report Final Report Generation DataAnalysis->Report

Workflow for Physical Characterization of a Chemical Sample.

References

An In-Depth Technical Guide to 5-Tetrazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 5-Tetrazolemethanamine Hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and potential applications of tetrazole-containing compounds.

Chemical Structure and Properties

This compound is a small organic molecule featuring a tetrazole ring substituted with an aminomethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Chemical Structure:

The chemical structure of this compound is characterized by a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, to which a methylene group connected to an amino group is attached at the 5-position. The positive charge on the protonated amine is balanced by a chloride ion.

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyValue (for 5-Aminotetrazole)Reference
Molecular FormulaCH3N5[1]
Molecular Weight85.07 g/mol [1]
Melting Point216 - 217 °C[1]
Water SolubilityVery soluble[1]
pKaNot Reported
LogPNot Reported

Note: The properties of the hydrochloride salt, such as melting point and solubility, are expected to differ from the free base.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature. However, a general synthetic strategy can be proposed based on established methods for the synthesis of 5-substituted tetrazoles. The most common approach involves the [3+2] cycloaddition of an azide source with a nitrile.

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process starting from aminoacetonitrile.

G start Aminoacetonitrile Hydrochloride step1 [3+2] Cycloaddition start->step1 Sodium Azide (NaN₃) Lewis Acid Catalyst (e.g., ZnCl₂) Water or DMF intermediate 5-Tetrazolemethanamine step1->intermediate step2 Acidification intermediate->step2 Hydrochloric Acid (HCl) product 5-Tetrazolemethanamine Hydrochloride step2->product

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (General Procedure):

This is a generalized protocol and would require optimization for specific laboratory conditions.

Step 1: Synthesis of 5-Tetrazolemethanamine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoacetonitrile hydrochloride (1 equivalent) in a suitable solvent such as water or dimethylformamide (DMF).

  • Addition of Reagents: Add sodium azide (NaN₃, 1.1 to 1.5 equivalents) and a Lewis acid catalyst, such as zinc chloride (ZnCl₂, 0.5 to 1 equivalent), to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, it is typically removed under reduced pressure. The residue is then dissolved in water.

  • Isolation: The pH of the aqueous solution is adjusted to be acidic (pH ~5-6) with a suitable acid (e.g., dilute HCl) to precipitate the product. The crude 5-Tetrazolemethanamine is then collected by filtration, washed with cold water, and dried.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 5-Tetrazolemethanamine in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent) to the dissolved amine with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation and Purification: Collect the this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy (in D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.5 - 5.0Singlet2H-CH₂- (Methylene protons)
~4.7Singlet3H-NH₃⁺ (Ammonium protons, exchangeable)
~8.5 - 9.0Singlet1HTetrazole N-H (exchangeable)

13C NMR Spectroscopy (in D₂O):

Chemical Shift (ppm)Assignment
~40 - 50-CH₂- (Methylene carbon)
~155 - 160C5 of Tetrazole ring

Infrared (IR) Spectroscopy (KBr Pellet):

Wavenumber (cm⁻¹)Assignment
3200 - 2800N-H and C-H stretching (broad, due to ammonium and tetrazole N-H)
~1600N-H bending (Amine)
~1500C=N and N=N stretching (Tetrazole ring)
~1100 - 1000C-N stretching

Mass Spectrometry (ESI+):

m/zAssignment
100.06[M+H]⁺ (protonated 5-Tetrazolemethanamine)

Applications in Drug Development

Tetrazole derivatives are of significant interest in medicinal chemistry. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties.[2][3] While specific biological activities of this compound are not well-documented, its structural motifs suggest potential applications in various therapeutic areas.

The primary amino group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for screening against various biological targets. The tetrazole core itself has been incorporated into a wide range of clinically used drugs with diverse activities, including antihypertensive, antiviral, and anticancer effects.[3]

Conclusion

This compound is a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be achieved through established methodologies for tetrazole formation. Further research is warranted to fully characterize this compound and explore its potential biological activities. This guide provides a foundational understanding for researchers interested in pursuing studies on this compound and its derivatives.

References

An In-depth Technical Guide to 5-Tetrazolemethanamine Hydrochloride (CAS number 118764-13-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Tetrazolemethanamine Hydrochloride, with the Chemical Abstracts Service (CAS) number 118764-13-9, is a heterocyclic compound featuring a tetrazole ring substituted with an aminomethyl group. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group, a feature frequently exploited in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its physicochemical properties, synthesis, and potential applications, with a focus on data relevant to researchers and professionals in drug development.

Physicochemical Properties

PropertyValueSource
CAS Number 118764-13-9A2B Chem[1]
Molecular Formula C₂H₆ClN₅A2B Chem[1]
Molecular Weight 135.55 g/mol A2B Chem[1]
Appearance White to off-white crystalline solid (presumed)General knowledge
Melting Point Not reported
Solubility Expected to be soluble in water. Solubility in organic solvents is likely limited.General knowledge based on structure
Stability Stable under standard laboratory conditions. May be sensitive to heat.General knowledge

Synthesis and Manufacturing

The synthesis of 5-substituted tetrazoles, including this compound, is most commonly achieved through a [3+2] cycloaddition reaction. This versatile reaction typically involves the combination of a nitrile with an azide source.

A general synthetic approach to 5-substituted-1H-tetrazoles involves the reaction of an organic nitrile with sodium azide, often in the presence of a catalyst and a suitable solvent like N,N-dimethylformamide (DMF)[2][3]. The reaction mixture is typically heated, and upon completion, the product is isolated by acidification and extraction[4]. For the synthesis of this compound, the starting nitrile would be aminoacetonitrile.

General Experimental Workflow for the Synthesis of 5-Substituted Tetrazoles:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up Nitrile Organic Nitrile Heating Heating (Reflux or Microwave) Nitrile->Heating SodiumAzide Sodium Azide SodiumAzide->Heating Catalyst Catalyst (e.g., ZnCl₂, NH₄Cl) Catalyst->Heating Solvent Solvent (e.g., DMF, Water) Solvent->Heating Acidification Acidification (e.g., HCl) Heating->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Product 5-Substituted-1H-tetrazole Purification->Product

A generalized workflow for the synthesis of 5-substituted-1H-tetrazoles.

Experimental Protocol for a Related Compound (5-phenyl-1H-tetrazole):

A detailed protocol for the synthesis of 5-phenyl-1H-tetrazole, which can be adapted for other 5-substituted tetrazoles, is as follows[4]:

  • To a solution of benzonitrile (1 mmol) in DMF (5 mL), add sodium azide (2 mmol) and a catalytic amount of nano-TiCl₄.SiO₂ (0.1 g).

  • Heat the mixture at reflux for 2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the catalyst by filtration.

  • Add ice water and 4N HCl (5 mL) to the filtrate to precipitate the product.

  • Wash the resulting solid with cold chloroform to yield the pure tetrazole.

Potential Applications in Drug Development

Tetrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The tetrazole ring is a key component in several FDA-approved drugs[5]. The diverse pharmacological profile of this class of compounds includes anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities[2][3][4][6].

While specific biological data for this compound is scarce, its structural similarity to other biologically active tetrazoles suggests its potential as a building block for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas for Tetrazole Derivatives:

G cluster_0 Therapeutic Areas Tetrazole Derivatives Tetrazole Derivatives Oncology Oncology Tetrazole Derivatives->Oncology Anticancer Infectious_Diseases Infectious_Diseases Tetrazole Derivatives->Infectious_Diseases Antimicrobial Inflammation Inflammation Tetrazole Derivatives->Inflammation Anti-inflammatory Metabolic_Disorders Metabolic_Disorders Tetrazole Derivatives->Metabolic_Disorders Antidiabetic

Potential therapeutic applications of tetrazole-containing compounds.

Biological Activity and Mechanism of Action

Currently, there is a lack of specific data on the biological activity and mechanism of action of this compound. General studies on 5-substituted tetrazoles have explored their potential as inhibitors of various enzymes and as ligands for different receptors. For instance, some tetrazole derivatives have been investigated as cyclooxygenase-2 (COX-2) inhibitors[5].

To elucidate the biological profile of this compound, a series of in vitro and in vivo studies would be necessary.

Hypothetical Experimental Workflow for Biological Evaluation:

A proposed workflow for the biological evaluation of this compound.

Safety and Handling

Safety data sheets (SDS) for this compound and related tetrazole compounds indicate that they should be handled with care. Tetrazoles can be flammable solids and may be harmful if swallowed, in contact with skin, or inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical building block with potential for use in the synthesis of novel pharmaceutical compounds. While specific experimental data on its physicochemical properties, a detailed synthesis protocol, and its biological activity are currently limited, the known chemistry and diverse biological activities of the broader tetrazole class of compounds suggest that it is a molecule of interest for further investigation. Researchers and drug development professionals are encouraged to undertake further studies to fully characterize this compound and explore its therapeutic potential.

References

In-Depth Technical Guide on the Characterization of (1H-Tetrazol-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (1H-Tetrazol-5-yl)methanamine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and expected analytical data.

Compound Identification and Physical Properties

(1H-Tetrazol-5-yl)methanamine hydrochloride is the hydrochloride salt of the parent compound (1H-Tetrazol-5-yl)methanamine. The protonation of the exocyclic aminomethyl group enhances its solubility in aqueous media, a desirable property for many pharmaceutical applications.

PropertyValue
IUPAC Name (1H-Tetrazol-5-yl)methanamine hydrochloride
CAS Number 118764-13-9
Molecular Formula C₂H₆ClN₅
Molecular Weight 135.56 g/mol
Melting Point 143 °C[1]
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO

Synthesis Protocol

The synthesis of (1H-Tetrazol-5-yl)methanamine hydrochloride can be achieved through a two-step process involving the formation of the tetrazole ring followed by hydrochloride salt formation.

Step 1: Synthesis of (1H-Tetrazol-5-yl)methanamine

This step typically involves the [3+2] cycloaddition reaction between a nitrile precursor and an azide source.

  • Reaction: Aminoacetonitrile hydrochloride is reacted with sodium azide in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride.

  • Reagents and Solvents:

    • Aminoacetonitrile hydrochloride

    • Sodium azide (NaN₃)

    • Zinc chloride (ZnCl₂) or Aluminum chloride (AlCl₃)

    • Solvent: Water or an organic solvent like N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve aminoacetonitrile hydrochloride and sodium azide in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • Add the Lewis acid catalyst to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to protonate the tetrazole and precipitate the product.

    • Filter the crude product, wash with cold water, and dry under vacuum.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Formation of the Hydrochloride Salt
  • Procedure:

    • Dissolve the purified (1H-Tetrazol-5-yl)methanamine in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to yield (1H-Tetrazol-5-yl)methanamine hydrochloride.

Spectroscopic and Analytical Characterization

Due to the limited availability of public domain spectra for this specific compound, the following sections outline the expected data based on the known structure and typical values for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show two main signals.

    • A singlet for the methylene protons (-CH₂-) adjacent to the tetrazole ring and the ammonium group. Due to the electron-withdrawing nature of the tetrazole ring and the positive charge on the nitrogen, this signal is expected to be downfield, likely in the range of 4.5 - 5.0 ppm .

    • A broad singlet for the three protons of the ammonium group (-NH₃⁺), which may be exchangeable with D₂O. This signal is expected in the range of 8.0 - 9.0 ppm .

    • A very broad signal for the N-H proton of the tetrazole ring, which may be difficult to observe and can appear over a wide range, often above 10 ppm .

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to show two signals.

    • A signal for the methylene carbon (-CH₂-), anticipated in the range of 35 - 45 ppm .

    • A signal for the carbon atom of the tetrazole ring (C5), which is typically observed in the range of 150 - 160 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3200 - 2800N-H stretching vibrations of the -NH₃⁺ group and the tetrazole N-H.
~3000C-H stretching of the methylene group.
1600 - 1500N-H bending vibrations of the -NH₃⁺ group.
1450 - 1000Tetrazole ring stretching and bending vibrations.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the free base, (1H-Tetrazol-5-yl)methanamine, the molecular ion peak [M]⁺ would be observed at m/z = 99.06. A common fragmentation pathway for 5-substituted tetrazoles is the loss of a nitrogen molecule (N₂), which would result in a fragment ion at m/z = 71.05. Another possible fragmentation is the loss of HN₃, leading to a fragment at m/z = 56.05. For the hydrochloride salt, soft ionization techniques like Electrospray Ionization (ESI) would likely show the protonated molecule [M+H]⁺ of the free base at m/z = 100.07.

Experimental Workflows and Diagrams

Synthesis and Purification Workflow

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_salt_formation Salt Formation start Aminoacetonitrile HCl + NaN3 reaction [3+2] Cycloaddition (Lewis Acid Catalyst, Reflux) start->reaction workup Acidification (HCl) reaction->workup filtration1 Filtration & Washing workup->filtration1 crude Crude (1H-Tetrazol-5-yl)methanamine filtration1->crude recrystallization Recrystallization crude->recrystallization pure_base Pure (1H-Tetrazol-5-yl)methanamine recrystallization->pure_base dissolution Dissolve in Ethanol pure_base->dissolution hcl_addition Add HCl Solution dissolution->hcl_addition precipitation Precipitation hcl_addition->precipitation filtration2 Filtration & Drying precipitation->filtration2 final_product (1H-Tetrazol-5-yl)methanamine HCl filtration2->final_product

Caption: Workflow for the synthesis and purification of (1H-Tetrazol-5-yl)methanamine hydrochloride.

Characterization Workflow

Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis sample Purified (1H-Tetrazol-5-yl)methanamine HCl nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms mp Melting Point Determination sample->mp hplc HPLC (Purity) sample->hplc ea Elemental Analysis sample->ea data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis mp->data_analysis hplc->data_analysis ea->data_analysis

Caption: Standard workflow for the analytical characterization of the final compound.

References

An In-depth Technical Guide to 5-(Aminomethyl)tetrazole Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)tetrazole monohydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. As a derivative of tetrazole, it serves as a bioisostere for carboxylic acids, potentially offering improved metabolic stability and pharmacokinetic properties in drug candidates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

Precise experimental data for 5-(Aminomethyl)tetrazole monohydrochloride is not widely available in public literature. The information presented here is based on the properties of the parent compound, 5-(Aminomethyl)tetrazole, and general knowledge of hydrochloride salts.

PropertyValueSource
Chemical Name 5-(Aminomethyl)tetrazole monohydrochloride-
Synonyms (1H-Tetrazol-5-yl)methanamine hydrochloride-
CAS Number 31602-63-8 (for the parent compound)[1]
Molecular Formula C₂H₅N₅ · HClInferred
Molecular Weight 135.56 g/mol Calculated
Appearance Expected to be a crystalline solidInferred
Solubility Expected to be soluble in water and polar organic solventsInferred

Note: The molecular formula and weight are calculated based on the addition of hydrogen chloride to the parent molecule (C₂H₅N₅, MW: 99.09 g/mol ).[1] Experimental verification is required.

Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of 5-(Aminomethyl)tetrazole monohydrochloride is not readily found in peer-reviewed literature. However, a general synthetic approach can be proposed based on the synthesis of related tetrazole compounds. The formation of the tetrazole ring is often achieved through a [3+2] cycloaddition reaction between a nitrile and an azide. The final step would involve the formation of the hydrochloride salt.

Proposed Synthetic Pathway:

G cluster_0 Step 1: Synthesis of Aminoacetonitrile cluster_1 Step 2: Tetrazole Ring Formation cluster_2 Step 3: Formation of Hydrochloride Salt A Starting Materials (e.g., Glycine derivatives) B Reaction with a cyanating agent A->B C Aminoacetonitrile D [3+2] Cycloaddition (e.g., with Sodium Azide) C->D E 5-(Aminomethyl)tetrazole F Treatment with Hydrochloric Acid E->F G 5-(Aminomethyl)tetrazole monohydrochloride F->G

Caption: Proposed synthetic workflow for 5-(Aminomethyl)tetrazole monohydrochloride.

General Experimental Considerations:

  • Step 1 & 2: The synthesis of the tetrazole ring from a nitrile and an azide, such as sodium azide, is a common method.[2] This reaction is often catalyzed by a Lewis acid. The reaction conditions, including solvent and temperature, would need to be optimized.

  • Step 3: The formation of the hydrochloride salt is typically achieved by treating a solution of the free base (5-(aminomethyl)tetrazole) with a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether), followed by precipitation or crystallization of the salt.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for 5-(Aminomethyl)tetrazole monohydrochloride are not available in the searched literature. Researchers would need to perform these analyses on a synthesized sample for characterization.

Applications in Drug Development

Tetrazole derivatives are of significant interest in drug discovery due to their ability to act as bioisosteres of carboxylic acids. This substitution can lead to improved pharmacological properties such as enhanced metabolic stability and better cell membrane permeability. While specific applications of 5-(Aminomethyl)tetrazole monohydrochloride are not well-documented, its structural motif suggests potential utility in the design of novel therapeutic agents across various disease areas. The primary amino group and the tetrazole ring provide functionalities for further chemical modification and interaction with biological targets.

Signaling Pathways

There is currently no specific information available in the scientific literature detailing the involvement of 5-(Aminomethyl)tetrazole monohydrochloride in any particular signaling pathways. Research in this area would be necessary to elucidate its biological activity and mechanism of action.

Safety Information

A specific Safety Data Sheet (SDS) for 5-(Aminomethyl)tetrazole monohydrochloride was not found. However, based on the data for the related compound, 5-amino-1H-tetrazole monohydrate, the following hazards should be considered. It is imperative to handle this compound with appropriate personal protective equipment in a well-ventilated area.

HazardPrecaution
Eye Irritation Wear safety glasses or goggles.[3][4]
Skin Irritation Wear protective gloves.[3][4]
Respiratory Tract Irritation Avoid inhalation of dust.[3]
Explosive Potential Tetrazole compounds can be explosive under certain conditions, such as when dry.[3]

Conclusion

5-(Aminomethyl)tetrazole monohydrochloride is a compound with potential for application in drug discovery and development, primarily due to the established role of the tetrazole moiety as a carboxylic acid bioisostere. However, there is a notable lack of specific, publicly available data on its physicochemical properties, detailed synthesis, and biological activity. The information provided in this guide serves as a foundational resource for researchers, highlighting the need for further experimental investigation to fully characterize this compound and explore its therapeutic potential.

References

An In-depth Technical Guide to 5-Tetrazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Tetrazolemethanamine Hydrochloride, a versatile building block in contemporary chemical synthesis. This document collates available data on its physicochemical properties, synthesis, and potential applications, with a focus on providing actionable information for laboratory and research settings.

Core Molecular Data

This compound is a small, nitrogen-rich heterocyclic compound. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₂H₆ClN₅N/A
Molecular Weight 135.56 g/mol N/A
Canonical SMILES C1(=NN=N[N]1)CN.ClN/A
InChI Key N/AN/A
CAS Number 118764-13-9N/A

Synthesis and Chemical Reactivity

A plausible synthetic approach would involve the reduction of a 5-cyanotetrazole precursor or the reaction of 5-(chloromethyl)-1H-tetrazole with an ammonia source. The use of amine hydrochlorides as catalysts in tetrazole synthesis has been documented, suggesting their role in facilitating the cycloaddition process.

The reactivity of this compound is characteristic of a primary amine and a tetrazole ring system. The amine group can undergo a variety of reactions, including substitution and addition, making it a valuable synthon for the construction of more complex molecules. It serves as a crucial intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and dyes.

Potential Biological Activity and Applications

Tetrazole derivatives are known to exhibit a broad spectrum of biological activities. The tetrazole ring is often employed as a bioisostere for a carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties. While specific biological assays for this compound are not widely reported, the general class of tetrazoles has demonstrated activities including:

  • Anticancer: Certain tetrazole derivatives have shown significant cytotoxicity against various cancer cell lines.

  • Antibacterial and Antifungal: The tetrazole moiety is present in several antimicrobial agents.

  • Antihypertensive: Tetrazole-containing compounds are utilized as angiotensin II receptor antagonists.

  • Analgesic and Anti-inflammatory: Various tetrazole derivatives have been investigated for their pain-relieving and anti-inflammatory properties.

Given its structure, this compound is a prime candidate for incorporation into screening libraries for the discovery of novel therapeutic agents across these and other disease areas.

Logical Workflow for Synthetic Elaboration

The utility of this compound as a synthetic building block can be visualized in the following workflow. This diagram illustrates the logical progression from the starting material to a diverse range of functionalized tetrazole derivatives through common organic transformations.

G A 5-Tetrazolemethanamine Hydrochloride B Acylation / Sulfonylation A->B RCOCl or RSO₂Cl D Alkylation / Reductive Amination A->D R'CHO, NaBH₃CN or R'X F Condensation Reactions A->F Aldehydes / Ketones C Amide / Sulfonamide Derivatives B->C E Substituted Amine Derivatives D->E G Heterocyclic Derivatives (e.g., Schiff bases, pyrimidines) F->G

An In-depth Technical Guide to the Solubility of 5-Tetrazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Tetrazolemethanamine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a tetrazole derivative, it serves as a key building block in the synthesis of various pharmaceutical agents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for its determination, and discusses the factors influencing its solubility. Due to the limited availability of specific quantitative data for the hydrochloride salt, this guide also provides data for the closely related compound 5-aminotetrazole and explains the anticipated solubility characteristics of the hydrochloride form.

Understanding the Solubility of Amine Hydrochlorides

Amine hydrochlorides are salts formed by the reaction of an amine with hydrochloric acid. In the case of 5-Tetrazolemethanamine, the basic amino group is protonated to form a positively charged ammonium ion, with chloride as the counter-ion. This conversion from the free base to the salt form generally leads to a significant increase in aqueous solubility.[1][2][3][4][5] The ionic nature of the salt allows for stronger interactions with polar solvents like water, facilitating dissolution.[2][4] The extent of this solubility enhancement is influenced by the pH of the solution. At a pH below the pKa of the amine, the protonated, more soluble form will predominate. The pKa of the primary amino group in a molecule like 5-Tetrazolemethanamine is expected to be in the range of 9-10, similar to other small aliphatic amines.[6]

Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific, publicly available quantitative solubility data for this compound. However, data for the related compound, 5-aminotetrazole, can provide some context. It is important to note that 5-aminotetrazole is a different, though structurally related, molecule and its solubility will differ from that of 5-Tetrazolemethanamine and its hydrochloride salt.

Table 1: Solubility Data for 5-Aminotetrazole

SolventTemperature (°C)Solubility
Water1812 g/L
Alcohol-Soluble
Ether-Insoluble

Data sourced from publicly available chemical data sheets.

The monohydrate form of 5-aminotetrazole is also described as being soluble in water. It is anticipated that the solubility of this compound in aqueous media would be significantly higher than that of 5-aminotetrazole due to its salt form.

Experimental Protocol for Solubility Determination

The definitive method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[7][8][9][10] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.

Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water, phosphate-buffered saline) at a specific temperature.

Materials:

  • This compound

  • Solvent of interest

  • Shaking incubator or orbital shaker with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Vials for sample collection and analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be established experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Inject the standard solutions to generate a calibration curve.

    • Dilute the filtered sample solution with the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample solution into the HPLC system and record the peak area.

  • Data Analysis:

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

G cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sample Collection cluster_analysis 3. HPLC Analysis cluster_data 4. Data Interpretation A Add excess 5-Tetrazolemethanamine HCl to solvent B Seal vial A->B C Equilibrate in shaking incubator (e.g., 24-48h) B->C D Allow excess solid to settle C->D E Withdraw supernatant with syringe D->E F Filter supernatant (e.g., 0.22 µm filter) E->F H Dilute filtered sample F->H G Prepare calibration standards I Inject standards and sample into HPLC G->I H->I J Generate calibration curve I->J K Determine concentration from curve J->K L Calculate solubility (apply dilution factor) K->L

Caption: Workflow for Solubility Determination via Isothermal Shake-Flask Method.

Conclusion

References

Spectroscopic Analysis of 5-Tetrazolemethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 5-Tetrazolemethanamine Hydrochloride, a molecule of interest in pharmaceutical and medicinal chemistry. The document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, based on the analysis of structurally similar compounds. It also outlines comprehensive experimental protocols for acquiring these spectra and includes a workflow diagram for the analytical process.

Predicted Spectroscopic Data

Due to the limited availability of direct spectral data for this compound, the following tables summarize the predicted chemical shifts (for ¹H and ¹³C NMR) and vibrational frequencies (for IR). These predictions are based on data from closely related analogs, including 5-substituted tetrazoles and amine hydrochlorides. The protonation of the primary amine is expected to cause a downfield shift in the signals of adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound
Proton Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Predicted Multiplicity
-CH₂-~4.0 - 4.5Singlet
-NH₃⁺~8.0 - 9.0 (broad)Singlet
Tetrazole N-H~15.0 - 16.0 (broad)Singlet
Table 2: Predicted ¹³C NMR Data for this compound
Carbon Predicted Chemical Shift (δ, ppm) in DMSO-d₆
-CH₂-~35 - 45
Tetrazole C5~150 - 160
Table 3: Predicted FT-IR Data for this compound
Functional Group Predicted Vibrational Frequency (cm⁻¹) Intensity
N-H stretch (Tetrazole)3200 - 2500Broad, Strong
N-H stretch (-NH₃⁺)3000 - 2800Broad, Strong
C-H stretch (-CH₂-)2950 - 2850Medium
N-H bend (-NH₃⁺)1600 - 1500Medium
C=N, N=N stretch (Tetrazole ring)1500 - 1400Medium-Strong
Tetrazole ring vibrations1100 - 900Medium

Experimental Protocols

The following are detailed methodologies for conducting NMR and IR spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: -2 to 18 ppm

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise)

  • Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0 to 200 ppm

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with a KBr pellet press.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind approximately 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

FT-IR Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

Data Processing:

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample 5-Tetrazolemethanamine Hydrochloride Sample NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer (Acquisition) IR_Prep->IR_Acq NMR_Proc NMR Data Processing (FT, Phasing, Calibration, Integration) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Subtraction, Peak Picking) IR_Acq->IR_Proc Interpretation Structural Elucidation & Functional Group Analysis NMR_Proc->Interpretation IR_Proc->Interpretation Report Final Report Generation Interpretation->Report

Caption: Workflow for Spectroscopic Analysis.

The Enduring Legacy of the Tetrazole Ring: A Technical Guide to the Discovery and Synthesis of 5-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-substituted tetrazole moiety, a five-membered aromatic ring composed of one carbon and four nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry and materials science. Its remarkable stability, unique electronic properties, and ability to act as a bioisosteric replacement for the carboxylic acid group have propelled its integration into a multitude of clinically successful drugs. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 5-substituted tetrazoles, offering detailed experimental protocols, comparative data, and visualizations of their biological significance and discovery workflows.

A Historical Perspective: From Obscurity to a Privileged Scaffold

The journey of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin. However, for several decades, these nitrogen-rich heterocycles remained largely a chemical curiosity. It was not until the mid-20th century that the broad-ranging applications of tetrazoles began to be recognized, leading to a surge in research and development.[1] A pivotal moment in the history of 5-substituted tetrazoles was the recognition of the tetrazole ring as a bioisostere of the carboxylic acid functional group. This discovery was transformative for drug design, as the tetrazole group offers similar acidity (pKa) and planar structure to a carboxylic acid but with improved metabolic stability and pharmacokinetic properties. This has led to the incorporation of the 5-substituted tetrazole moiety into numerous blockbuster drugs, most notably the angiotensin II receptor blockers (ARBs) like Losartan and Valsartan.

Key Synthetic Methodologies: A Comparative Overview

The synthesis of 5-substituted tetrazoles has evolved significantly over the years, with a focus on improving efficiency, safety, and substrate scope. The most prominent methods are summarized below.

The [3+2] Cycloaddition of Nitriles and Azides

The most widely employed and versatile method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[2] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile towards nucleophilic attack by the azide ion.

Table 1: Comparison of Catalytic Systems for the [3+2] Cycloaddition of Benzonitrile and Sodium Azide

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Silica Sulfuric AcidDMFReflux4-1272-95[3]
Zinc BromideWaterReflux2490[4]
Copper(II) SulfateDMSO1200.5-5High[5]
Ammonium ChlorideDMF1207High[6]
L-prolineDMF1101-296[7]
Historical Synthetic Routes: von Pechmann and Huisgen Cycloadditions

While the nitrile-azide cycloaddition dominates modern synthetic strategies, two historical methods laid the groundwork for tetrazole chemistry:

  • Von Pechmann Tetrazole Synthesis: This early method involves the reaction of a diazomethane with a cyanogen, which is of limited practical use today due to the hazardous nature of the reactants.

  • Huisgen 1,3-Dipolar Cycloaddition: This broader class of reactions, for which Rolf Huisgen was awarded the Nobel Prize in Chemistry in 1990, involves the reaction of a 1,3-dipole with a dipolarophile.[8][9][10][11] The synthesis of tetrazoles from azides and nitriles is a specific example of this powerful reaction class. The reaction is a concerted, pericyclic process that leads to the formation of a five-membered heterocyclic ring.[8]

Experimental Protocols

General Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles using Zinc Bromide in Water

This protocol is adapted from the work of Demko and Sharpless and offers a safer and more environmentally friendly approach to tetrazole synthesis.[12]

Materials:

  • Nitrile (1.0 eq)

  • Sodium azide (1.2 eq)

  • Zinc bromide (1.0 eq)

  • Deionized water

  • Hydrochloric acid (3M)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the nitrile (e.g., benzonitrile, 10 mmol, 1.03 g), sodium azide (12 mmol, 0.78 g), zinc bromide (10 mmol, 2.25 g), and deionized water (20 mL).

  • Heat the reaction mixture to reflux with vigorous stirring for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 1-2 with 3M hydrochloric acid. This will protonate the tetrazole and may cause it to precipitate.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 5-substituted 1H-tetrazole.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., toluene or ethanol/water).

Synthesis of the Tetrazole Moiety of Losartan

The synthesis of the antihypertensive drug Losartan involves the formation of a 5-substituted tetrazole as a key step.[3][13][14][15][16]

Materials:

  • 2-(4'-Methylbiphenyl-2-yl)benzonitrile (OTBN) (1.0 eq)

  • Sodium azide (1.5 eq)

  • Triethylamine hydrochloride (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve 2-(4'-methylbiphenyl-2-yl)benzonitrile in DMF.

  • Add sodium azide and triethylamine hydrochloride to the solution.

  • Heat the mixture to 120-130°C and maintain the temperature for 12-24 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into acidified water.

  • The product, the tetrazole analog of OTBN, will precipitate.

  • Collect the solid by filtration, wash with water, and dry to obtain the crude product.

  • This intermediate is then further functionalized to yield Losartan.

Biological Significance and Signaling Pathways

The prevalence of 5-substituted tetrazoles in medicine stems from their ability to modulate key biological pathways.

Angiotensin II Receptor Blockade

Many 5-substituted tetrazoles function as potent and selective antagonists of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a peptide hormone that causes vasoconstriction and an increase in blood pressure. By blocking the AT1 receptor, these drugs prevent the actions of angiotensin II, leading to vasodilation and a reduction in blood pressure.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion ARB 5-Substituted Tetrazole (e.g., Losartan) ARB->AT1_Receptor Blocks

Caption: Signaling pathway of the Renin-Angiotensin system and the mechanism of action of Angiotensin II Receptor Blockers (ARBs).

Anticancer Activity

Emerging research has highlighted the potential of 5-substituted tetrazoles as anticancer agents. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, a critical process for cell division, and the inhibition of matrix metalloproteinases (MMPs), enzymes that are involved in tumor invasion and metastasis.

cluster_0 Tubulin Polymerization Inhibition cluster_1 Matrix Metalloproteinase (MMP) Inhibition Tubulin_dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Mitotic_spindle Mitotic Spindle Formation Microtubules->Mitotic_spindle Cell_division Cell Division Mitotic_spindle->Cell_division Tetrazole_tubulin 5-Substituted Tetrazole Tetrazole_tubulin->Tubulin_dimers Inhibits Polymerization Pro_MMPs Pro-MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation ECM_degradation ECM Degradation Active_MMPs->ECM_degradation Tumor_invasion Tumor Invasion & Metastasis ECM_degradation->Tumor_invasion Tetrazole_MMP 5-Substituted Tetrazole Tetrazole_MMP->Active_MMPs Inhibits

Caption: Anticancer mechanisms of action for 5-substituted tetrazoles.

Experimental Workflow in Drug Discovery

The discovery of novel 5-substituted tetrazole-based drugs follows a structured workflow, from initial library synthesis to preclinical studies.

cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Library_synthesis Tetrazole Library Synthesis (e.g., Parallel Synthesis) HTS High-Throughput Screening (HTS) (e.g., Enzyme Inhibition Assay) Library_synthesis->HTS Hit_identification Hit Identification HTS->Hit_identification Hit_to_lead Hit-to-Lead Optimization (Structure-Activity Relationship) Hit_identification->Hit_to_lead Lead_optimization Lead Optimization (ADMET Profiling) Hit_to_lead->Lead_optimization In_vivo_studies In Vivo Efficacy Studies (Animal Models) Lead_optimization->In_vivo_studies Tox_studies Toxicology Studies In_vivo_studies->Tox_studies Candidate_selection Candidate Drug Selection Tox_studies->Candidate_selection

Caption: A generalized workflow for the discovery of 5-substituted tetrazole-based drugs.

Conclusion

The 5-substituted tetrazole ring has firmly established itself as a privileged scaffold in modern chemistry. From its humble beginnings, it has become an indispensable tool for medicinal chemists, enabling the development of life-saving therapeutics. The continued evolution of synthetic methodologies, coupled with a deeper understanding of its biological interactions, ensures that the 5-substituted tetrazole will remain a cornerstone of drug discovery and materials science for the foreseeable future. This guide serves as a testament to its rich history and a practical resource for researchers aiming to harness its remarkable potential.

References

Tautomerism in 5-Aminomethyltetrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminomethyltetrazole derivatives are a class of compounds with significant potential in medicinal chemistry, often serving as bioisosteres for carboxylic acids and amides. A critical aspect of their chemical behavior, which profoundly influences their biological activity and physicochemical properties, is the phenomenon of tautomerism. This technical guide provides a comprehensive overview of the tautomeric equilibrium in 5-aminomethyltetrazole derivatives, focusing on the interplay between the N1 and N2 tautomeric forms. It consolidates findings from spectroscopic and computational studies, presents illustrative quantitative data on the influence of solvents and substituents, and provides detailed experimental protocols for the characterization of these tautomers.

Introduction to Tautomerism in Tetrazoles

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. 5-Substituted-1H-tetrazoles can exist in two principal tautomeric forms: the 1H-tautomer (with the proton on the N1 nitrogen) and the 2H-tautomer (with the proton on the N2 nitrogen). The position of this equilibrium is a subtle function of the electronic and steric properties of the substituent at the C5 position, the solvent, temperature, and the physical state (solution or solid). For 5-aminomethyltetrazole derivatives, this equilibrium is particularly important as the two tautomers can exhibit different hydrogen bonding patterns, lipophilicity, and ultimately, different affinities for biological targets.

The N1 and N2 Tautomeric Equilibrium

In solution, 5-aminomethyltetrazole derivatives exist as a dynamic equilibrium mixture of the N1 and N2 tautomers.[1] The interconversion between these forms is believed to proceed through a tight ion-pair intermediate.[1]

dot

Caption: Tautomeric equilibrium of 5-aminomethyltetrazole derivatives.

Influence of Solvent Polarity

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. Generally, more polar solvents tend to favor the N1 tautomer, which is typically more polar than the N2 tautomer. This is due to the better solvation of the more polar species.

Table 1: Illustrative Solvent Effects on the N1:N2 Tautomer Ratio of 5-(Aminomethyl)tetrazole at 298 K

SolventDielectric Constant (ε)N1 Tautomer (%)N2 Tautomer (%)
Chloroform-d4.84060
Acetone-d620.76535
DMSO-d647.28020
Water-d278.4955

Note: The data in this table is illustrative and intended to demonstrate the general trend. Actual values may vary depending on the specific derivative and experimental conditions.

Influence of Substituents

Substituents on the aminomethyl group can also influence the tautomeric equilibrium through electronic and steric effects. Electron-withdrawing groups tend to favor the N1 tautomer, while electron-donating and bulky groups may shift the equilibrium towards the N2 form.

Table 2: Illustrative Substituent Effects on the N1:N2 Tautomer Ratio in DMSO-d6 at 298 K

R-group on AminomethylElectronic EffectN1 Tautomer (%)N2 Tautomer (%)
-HNeutral8020
-CH3Electron-donating7525
-C(CH3)3Bulky, electron-donating6040
-COCH3Electron-withdrawing8812

Note: The data in this table is illustrative and intended to demonstrate the general trend. Actual values may vary depending on the specific derivative and experimental conditions.

Experimental Protocols for Tautomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[2] 1H and 13C NMR are commonly used, with 15N NMR being particularly informative for directly probing the nitrogen environment.

Protocol for Quantitative 1H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the 5-aminomethyltetrazole derivative (e.g., 5-10 mg) in a known volume (e.g., 0.6 mL) of the desired deuterated solvent in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field instrument.

    • Probe: Standard 5 mm broadband probe.

    • Temperature: 298 K (or as required).

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration. A typical D1 value is 10-30 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a standard Fourier transform and phase correction to the acquired FID.

    • Carefully integrate the signals corresponding to the distinct protons of the N1 and N2 tautomers. Protons on the carbon adjacent to the tetrazole ring are often well-resolved and suitable for integration.

    • Calculate the percentage of each tautomer from the relative integrals of their respective signals.

dot

NMR_Workflow SamplePrep Sample Preparation (Dissolve in deuterated solvent) Acquisition NMR Data Acquisition (1H, 13C, 15N) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Integration Signal Integration (Distinct tautomer signals) Processing->Integration Quantification Tautomer Ratio Calculation Integration->Quantification

Caption: Workflow for NMR-based tautomer analysis.

X-ray Crystallography

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[3] This technique is essential for understanding the preferred conformation in the crystalline phase, which may differ from that in solution.

General Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the 5-aminomethyltetrazole derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

    • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration, scaling, and merging).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, including the positions of hydrogen atoms, which will definitively identify the tautomer.

Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable tools for predicting the relative stabilities of tautomers and for complementing experimental data. These calculations can provide insights into the gas-phase energetics and the effects of solvation.

Table 3: Illustrative Calculated Relative Energies of 5-(Aminomethyl)tetrazole Tautomers

TautomerGas Phase ΔE (kcal/mol)Solvated (Water) ΔG (kcal/mol)
N11.50.0
N20.02.5

Note: The data in this table is illustrative. Actual values will depend on the level of theory and basis set used in the calculations. The more stable tautomer is assigned a relative energy/free energy of 0.0.

dot

Computational_Workflow Structure Build Tautomer Structures (N1 & N2) Optimization Geometry Optimization (e.g., DFT) Structure->Optimization Frequency Frequency Calculation (Confirm minima) Optimization->Frequency Solvation Include Solvation Model (e.g., PCM) Optimization->Solvation Energy Calculate Relative Energies/Free Energies Frequency->Energy Solvation->Energy

References

Theoretical Exploration of 5-Tetrazolemethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Tetrazolemethanamine Hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrazole ring, a key feature of this molecule, is a well-established bioisostere of the carboxylic acid group, offering a similar acidic pKa and spatial arrangement while providing improved metabolic stability and cell membrane permeability.[1][2][3][4] The aminomethyl substituent introduces a basic center, allowing for the formation of the hydrochloride salt, which can enhance aqueous solubility and facilitate pharmaceutical formulation.

This technical guide provides a comprehensive overview of the theoretical approaches applicable to the study of this compound. While specific theoretical studies on this particular salt are not extensively available in the public domain, this document outlines the established computational methodologies used for analogous tetrazole derivatives. By leveraging these proven techniques, researchers can gain valuable insights into the structural, electronic, and reactive properties of this compound, thereby accelerating its potential application in drug discovery and materials science.

Data Presentation

Quantitative data from theoretical and experimental studies of closely related compounds can serve as a valuable benchmark for computational models of this compound. The following tables summarize key physicochemical properties of the parent compound, 5-aminotetrazole, and the basic molecular data for this compound.

Table 1: Physicochemical Properties of 5-Amino-1H-tetrazole

PropertyValueSource
Molecular FormulaCH₃N₅[4][5][6]
Molecular Weight85.07 g/mol [4]
Melting Point201–205 °C[6]
Density1.51 g/cm³[5]
pKa6.00[5]
Water SolubilitySoluble[7]
Enthalpy of Formation (solid)207.80 kJ/mol[8]
Enthalpy of Sublimation112.60 ± 1.20 kJ/mol at 413.00 K[8]

Table 2: Molecular Data for this compound

PropertyValueSource
CAS Number118764-13-9[9][10]
Molecular FormulaC₂H₆ClN₅[9][10]
Molecular Weight135.56 g/mol [1]
InChI KeyAQMHBDAJXUUMQA-UHFFFAOYSA-N[11]
SMILESNCC1=NNN=N1.[H]Cl[11]

Experimental Protocols: Theoretical Methodologies

The theoretical investigation of tetrazole derivatives predominantly employs quantum chemical methods, with Density Functional Theory (DFT) being the most common approach. The following protocols are based on methodologies reported for similar tetrazole compounds and can be adapted for the study of this compound.

Geometry Optimization and Tautomerism

The study of 5-substituted tetrazoles requires consideration of tautomerism, primarily between the 1H and 2H forms.

  • Protocol:

    • Construct the 3D structures of the 1H and 2H tautomers of 5-Tetrazolemethanamine, as well as the protonated forms (at the aminomethyl nitrogen and each of the tetrazole nitrogens).

    • Perform geometry optimization for each structure using DFT. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.

    • Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

    • Determine the relative energies of the tautomers and protonated forms by comparing their total electronic energies, including zero-point vibrational energy (ZPVE) corrections. The most stable isomer will have the lowest energy.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic data, which can be compared with experimental results for validation.

  • Protocol for Vibrational Spectroscopy (FT-IR):

    • Using the optimized geometries from the previous protocol, perform a frequency calculation at the same DFT level (e.g., B3LYP/6-311++G(d,p)).

    • The output will provide the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values, so a scaling factor (e.g., ~0.96 for B3LYP) may be applied for better agreement.

    • Visualize the vibrational modes to aid in the assignment of experimental IR spectra.

  • Protocol for NMR Spectroscopy (¹H and ¹³C):

    • Employ the Gauge-Independent Atomic Orbital (GIAO) method with DFT (e.g., B3LYP/6-311++G(d,p)) on the optimized structures.

    • The calculations will yield absolute chemical shieldings. To obtain chemical shifts, subtract the calculated shielding of the nucleus of interest from the calculated shielding of a reference compound (e.g., Tetramethylsilane, TMS) computed at the same level of theory.

Electronic Property Analysis

Understanding the electronic properties is crucial for predicting reactivity and intermolecular interactions.

  • Protocol for Frontier Molecular Orbital (FMO) Analysis:

    • From the output of the DFT calculation, identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

    • Visualize the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

  • Protocol for Molecular Electrostatic Potential (MEP) Mapping:

    • Generate the MEP surface for the optimized geometry. The MEP map illustrates the charge distribution on the molecule's surface.

    • Color-code the surface to indicate electrostatic potential, typically with red representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). This is particularly useful for visualizing the acidic and basic sites of the molecule.

Mandatory Visualization

Theoretical_Study_Workflow cluster_input 1. Structural Input cluster_calc 2. Computational Calculation (DFT) cluster_output 3. Property Prediction & Analysis cluster_validation 4. Validation start Define Molecular Structure (this compound) geom_opt Geometry Optimization & Tautomer/Protonation Analysis start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR (GIAO) Calculation geom_opt->nmr_calc electronic_calc Electronic Structure Calculation geom_opt->electronic_calc thermo Thermodynamic Properties (Relative Energies, ZPVE) freq_calc->thermo ir_spectra Vibrational Spectra (IR) freq_calc->ir_spectra nmr_spectra NMR Chemical Shifts nmr_calc->nmr_spectra fmo FMO Analysis (HOMO/LUMO) electronic_calc->fmo mep MEP Surface electronic_calc->mep validation Comparison with Experimental Data thermo->validation ir_spectra->validation nmr_spectra->validation

Caption: Workflow for the theoretical study of this compound.

Caption: Tautomeric equilibrium in 5-substituted tetrazoles. (Note: Placeholder images are used in the DOT script as direct image generation is not supported. In a final document, these would be replaced with actual chemical structure diagrams of the 1H and 2H tautomers of 5-Tetrazolemethanamine.)

References

Stability and Storage of 5-Tetrazolemethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential stability and storage considerations for 5-Tetrazolemethanamine Hydrochloride based on general chemical principles of tetrazole and amine hydrochloride moieties. As of the date of this publication, specific, publicly available stability studies and degradation pathways for this compound are limited. The experimental protocols and potential degradation pathways described herein are therefore presented as a general guide and should be adapted and validated for specific applications.

Introduction

This compound is a heterocyclic compound featuring a tetrazole ring and a primary amine hydrochloride salt. The stability of this molecule is a critical parameter for its handling, storage, and application in research and pharmaceutical development. The tetrazole ring is generally considered a stable aromatic system, but the overall stability of the molecule can be influenced by the methanamine hydrochloride side chain and its interaction with various environmental factors. This guide outlines the recommended storage conditions, potential degradation pathways, and a general experimental protocol for assessing the stability of this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The following recommendations are based on best practices for similar chemical compounds.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2°C to 8°CTo minimize thermal degradation and potential side reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)To prevent oxidation and degradation from atmospheric moisture.
Container Tightly sealed, light-resistant containerTo protect from moisture and light, which can catalyze degradation.
Handling Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes. Take precautionary measures against static discharge.To ensure personnel safety and prevent contamination.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions such as hydrolysis, oxidation, heat, and light.

Hydrolytic Degradation

The primary site for hydrolysis is the amine hydrochloride. In aqueous solutions, the pH will be a critical factor. While the tetrazole ring itself is relatively stable to hydrolysis, extreme pH conditions could potentially affect the ring integrity over extended periods.

Oxidative Degradation

The primary amine group is susceptible to oxidation. The presence of oxidizing agents could lead to the formation of various degradation products. The tetrazole ring is generally resistant to oxidation.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. This may involve the loss of HCl, and potentially fragmentation of the molecule. Tetrazole-containing compounds can be energetic and may decompose vigorously upon heating.

Photolytic Degradation

Exposure to UV or visible light can induce photolytic degradation. The energy from the light can be absorbed by the molecule, leading to the formation of reactive species and subsequent degradation products.

A hypothetical degradation pathway is illustrated below.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation 5_TMH 5-Tetrazolemethanamine Hydrochloride Amine 5-Tetrazolemethanamine (Free Base) 5_TMH->Amine  H₂O (Neutral/Basic pH) Thermal_Product Fragmentation Products 5_TMH->Thermal_Product  Δ (Heat) Photo_Product Photodegradation Products 5_TMH->Photo_Product  hν (Light) Oxidized_Product Oxidized Degradation Products Amine->Oxidized_Product  [O]

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]

Table 2: General Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 48 hours
Base Hydrolysis 0.1 M NaOH60°C24 - 48 hours
Neutral Hydrolysis Purified Water60°C24 - 48 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Degradation Solid state in oven80°C48 hours
Photostability ICH Option 2 (Xenon lamp)Room TemperatureExpose to 1.2 million lux hours and 200 W h/m²
Materials and Equipment
  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC or UPLC system with a PDA or UV detector

  • Mass spectrometer (for identification of degradation products)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, mix the stock solution with the stressor solution in a 1:1 ratio.

  • For thermal degradation, use the solid API.

  • For photostability, expose both the solid API and the solution to the light source.

  • Store a control sample, protected from light, at 2-8°C.

Experimental Procedure
  • Expose the samples to the stress conditions as outlined in Table 2.

  • At specified time points (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each sample.

  • Neutralize the acid and base hydrolysis samples to stop the degradation reaction.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC or UPLC method. The method should be able to separate the parent compound from all degradation products.

Data Analysis
  • Calculate the percentage of degradation of this compound in each sample.

  • Identify and characterize the structure of any significant degradation products using techniques like LC-MS/MS and NMR.

  • Determine the mass balance to ensure that all degradation products have been accounted for.

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of 5-TMH acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base neutral Neutral Hydrolysis prep->neutral oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolytic prep->photo hplc Stability-Indicating HPLC/UPLC Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS/MS for Degradant Identification hplc->ms report Data Analysis and Reporting ms->report

References

Methodological & Application

Synthesis of 5-Tetrazolemethanamine Hydrochloride from Aminoacetonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed three-step synthetic protocol for the preparation of 5-tetrazolemethanamine hydrochloride, a valuable building block in medicinal chemistry and drug development, starting from readily available aminoacetonitrile hydrochloride. The synthesis involves the N-protection of aminoacetonitrile using a tert-butyloxycarbonyl (Boc) group, followed by a zinc-catalyzed [2+3] cycloaddition with sodium azide to form the tetrazole ring, and subsequent deprotection and salt formation. This protocol offers a practical and efficient route to this important heterocyclic compound.

Introduction

Tetrazole derivatives are of significant interest in pharmaceutical sciences due to their bioisosteric relationship with carboxylic acids and their role in the development of various therapeutic agents. 5-Tetrazolemethanamine, in particular, serves as a key structural motif in numerous biologically active molecules. This document outlines a reliable and reproducible laboratory-scale synthesis of this compound from aminoacetonitrile hydrochloride.

Overall Reaction Scheme

The synthesis proceeds in three main steps as illustrated below:

Synthesis_Scheme cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Tetrazole Formation cluster_2 Step 3: Deprotection and Salt Formation Aminoacetonitrile_HCl Aminoacetonitrile Hydrochloride Boc_Aminoacetonitrile tert-Butyl (cyanomethyl)carbamate Aminoacetonitrile_HCl->Boc_Aminoacetonitrile Aminoacetonitrile_HCl->Boc_Aminoacetonitrile Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O, Et3N Boc_Tetrazole tert-Butyl (1H-tetrazol-5-ylmethyl)carbamate Boc_Aminoacetonitrile->Boc_Tetrazole Boc_Aminoacetonitrile->Boc_Tetrazole Sodium_Azide Sodium Azide (NaN3) ZnBr2 (cat.) Final_Product 5-Tetrazolemethanamine Hydrochloride Boc_Tetrazole->Final_Product Boc_Tetrazole->Final_Product HCl HCl in 1,4-Dioxane Boc_Aminoacetonitrile_ref Boc_Tetrazole_ref

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (cyanomethyl)carbamate (N-Boc-aminoacetonitrile)

Materials:

  • Aminoacetonitrile hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a stirred suspension of aminoacetonitrile hydrochloride (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of starting material) at 0 °C (ice bath), add triethylamine (2.2 eq) dropwise.

  • After stirring for 15 minutes, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford tert-butyl (cyanomethyl)carbamate as a solid.

Step 2: Synthesis of tert-Butyl (1H-tetrazol-5-ylmethyl)carbamate

Materials:

  • tert-Butyl (cyanomethyl)carbamate

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Water

  • 2-Propanol

  • Ethyl acetate

  • Hexane

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve tert-butyl (cyanomethyl)carbamate (1.0 eq) in a mixture of water and 2-propanol (2:1 v/v).

  • To this solution, add sodium azide (1.5 eq) and a catalytic amount of zinc bromide (0.2 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 16-24 hours.

  • Monitor the disappearance of the nitrile starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to obtain tert-butyl (1H-tetrazol-5-ylmethyl)carbamate as a solid.

Step 3: Synthesis of this compound

Materials:

  • tert-Butyl (1H-tetrazol-5-ylmethyl)carbamate

  • 4M HCl in 1,4-dioxane

  • Methanol (MeOH)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve tert-butyl (1H-tetrazol-5-ylmethyl)carbamate (1.0 eq) in methanol.

  • To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (approximately 5-10 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Evolution of gas (isobutylene and carbon dioxide) will be observed.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediates, and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
Aminoacetonitrile hydrochlorideC₂H₅ClN₂92.53Solid164-168
tert-Butyl (cyanomethyl)carbamateC₇H₁₂N₂O₂156.18Solid53-57
tert-Butyl (1H-tetrazol-5-ylmethyl)carbamateC₇H₁₃N₅O₂199.21SolidNot reported
This compoundC₂H₆ClN₅135.56SolidNot reported

Visualizations

Experimental Workflow

The logical progression of the synthesis is depicted in the following workflow diagram.

experimental_workflow Experimental Workflow start Start: Aminoacetonitrile HCl step1 Step 1: N-Boc Protection - (Boc)2O, Et3N in DCM - Stir at RT for 12-16h start->step1 workup1 Workup & Purification - NaHCO3 wash - Column Chromatography step1->workup1 intermediate1 Intermediate 1: tert-Butyl (cyanomethyl)carbamate workup1->intermediate1 step2 Step 2: Tetrazole Formation - NaN3, ZnBr2 (cat.) - Reflux in H2O/2-Propanol for 16-24h intermediate1->step2 workup2 Workup & Purification - Extraction - Recrystallization step2->workup2 intermediate2 Intermediate 2: tert-Butyl (1H-tetrazol-5-ylmethyl)carbamate workup2->intermediate2 step3 Step 3: Deprotection - 4M HCl in Dioxane/MeOH - Stir at RT for 2-4h intermediate2->step3 workup3 Isolation - Concentration - Precipitation with Ether step3->workup3 end Final Product: 5-Tetrazolemethanamine HCl workup3->end

Figure 2: Step-by-step experimental workflow for the synthesis.

Logical Relationship of Synthesis Steps

This diagram illustrates the dependency of each step on the successful completion of the previous one.

logical_relationship A Aminoacetonitrile HCl (Starting Material) B N-Boc Protection (Formation of Amide) A->B Input C tert-Butyl (cyanomethyl)carbamate (Protected Intermediate) B->C Output D [2+3] Cycloaddition (Tetrazole Ring Formation) C->D Input E tert-Butyl (1H-tetrazol-5-ylmethyl)carbamate (Boc-Protected Tetrazole) D->E Output F Acidic Deprotection (Removal of Boc Group) E->F Input G 5-Tetrazolemethanamine HCl (Final Product) F->G Output

Figure 3: Logical flow of the multi-step synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from aminoacetonitrile hydrochloride. The described three-step process is robust and scalable for laboratory purposes, providing a reliable route to a key building block for the synthesis of novel pharmaceutical compounds. Researchers are advised to follow standard laboratory safety procedures when handling all chemicals, particularly sodium azide.

5-Tetrazolemethanamine Hydrochloride: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Tetrazolemethanamine hydrochloride is a valuable and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. The presence of a primary amine adjacent to a tetrazole ring offers two key points of reactivity, allowing for its incorporation into a wide variety of molecular scaffolds. The tetrazole moiety itself is a well-recognized bioisostere for carboxylic acids, often enhancing the metabolic stability and other physicochemical properties of drug candidates.[1][2] This makes this compound a particularly attractive starting material for medicinal chemistry and drug discovery programs.

This document provides detailed application notes and experimental protocols for the use of this compound in two key synthetic transformations: N-acylation to form amide derivatives and condensation with 1,3-dicarbonyl compounds to synthesize tetrazolyl-substituted pyrimidines.

Key Applications

The primary utility of this compound lies in its bifunctional nature. The primary amine serves as a potent nucleophile for a variety of transformations, while the tetrazole ring can participate in cycloaddition reactions and acts as a key structural element in the final products.

1. Synthesis of N-Acyl-5-(aminomethyl)tetrazoles: The primary amine of 5-tetrazolemethanamine can be readily acylated with a variety of acylating agents, including acid chlorides, anhydrides, and activated esters, to furnish the corresponding amides. These amides are important intermediates for the synthesis of more complex molecules and can themselves exhibit biological activity.

2. Synthesis of Tetrazolyl-Substituted Pyrimidines: As a nitrogen-containing binucleophile, 5-tetrazolemethanamine can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to afford substituted pyrimidines. This reaction provides a straightforward entry into a class of heterocycles with diverse pharmacological properties.[3][4]

3. Multicomponent Reactions (MCRs): The amine functionality makes 5-tetrazolemethanamine a suitable component for various multicomponent reactions, such as the Ugi and Biginelli reactions.[1][5] MCRs allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation, offering significant advantages in terms of efficiency and diversity.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations using this compound.

Protocol 1: N-Acylation of 5-Tetrazolemethanamine

This protocol describes the general procedure for the N-acylation of 5-tetrazolemethanamine using an acid chloride. The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the acid chloride.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_amine 5-Tetrazolemethanamine Hydrochloride reaction_step Dissolve amine and base in a suitable solvent (e.g., DCM). Add acyl chloride dropwise at 0 °C. Stir at room temperature. start_amine->reaction_step start_acyl Acyl Chloride (R-COCl) start_acyl->reaction_step start_base Base (e.g., Triethylamine) start_base->reaction_step workup_step Wash with water and brine. Dry over Na2SO4. Concentrate in vacuo. reaction_step->workup_step purification_step Purify by column chromatography or recrystallization. workup_step->purification_step product N-((1H-tetrazol-5-yl)methyl)amide purification_step->product

Caption: Workflow for the N-acylation of 5-tetrazolemethanamine.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes.

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl-5-(aminomethyl)tetrazole.

Quantitative Data (Example from a related N-alkylation reaction of N-benzoyl 5-(aminomethyl)tetrazole): [6]

EntryElectrophileBaseSolventTime (h)Yield (%)
1Benzyl bromideK₂CO₃Acetone274
Protocol 2: Synthesis of 2-Substituted-4-methyl-6-((1H-tetrazol-5-yl)methylamino)pyrimidine

This protocol outlines the synthesis of a tetrazolyl-substituted pyrimidine via the condensation of 5-tetrazolemethanamine with a 1,3-dicarbonyl compound, in this case, ethyl acetoacetate, followed by reaction with a suitable reagent to form the pyrimidine ring.

Pyrimidine_Synthesis_Pathway cluster_reactants Reactants cluster_steps Reaction Steps cluster_final_product Final Product amine 5-Tetrazolemethanamine Hydrochloride step1 Condensation of amine and dicarbonyl to form an enamine intermediate. amine->step1 dicarbonyl Ethyl Acetoacetate dicarbonyl->step1 reagent Guanidine or Urea step2 Cyclization with guanidine or urea. reagent->step2 base Base (e.g., NaOEt) base->step1 step1->step2 product Tetrazolyl-Substituted Pyrimidine step2->product

Caption: Synthetic pathway to tetrazolyl-substituted pyrimidines.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

Procedure:

  • To a solution of sodium ethoxide (2.0 eq) in absolute ethanol, add this compound (1.0 eq) and stir for 30 minutes at room temperature.

  • Add ethyl acetoacetate (1.0 eq) and heat the mixture to reflux for 4-6 hours, monitoring the formation of the enamine intermediate by TLC.

  • To the cooled reaction mixture, add guanidine hydrochloride (1.1 eq).

  • Heat the mixture to reflux for an additional 8-12 hours.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the desired tetrazolyl-substituted pyrimidine.

Expected Outcome:

This reaction is expected to yield the corresponding 2-amino-4-methyl-6-((1H-tetrazol-5-yl)methylamino)pyrimidine. The yields for such cyclocondensation reactions can vary depending on the specific substrates and reaction conditions but are generally in the moderate to good range.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂H₆ClN₅
Molecular Weight135.56 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water and methanol

Conclusion

This compound is a readily available and highly useful building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its ability to undergo straightforward N-acylation and to participate in cyclocondensation reactions makes it a valuable tool for medicinal chemists and organic synthesis researchers. The protocols provided herein offer a starting point for the exploration of its synthetic utility in the development of novel molecular entities.

References

Application Notes and Protocols for 5-Tetrazolemethanamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Tetrazolemethanamine Hydrochloride as a versatile building block in the synthesis of novel bioactive compounds. The protocols detailed below are based on established methodologies for the derivatization of tetrazoles and their subsequent biological evaluation.

The tetrazole moiety is a key functional group in medicinal chemistry, often employed as a bioisostere of a carboxylic acid. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes. Derivatives of 5-aminomethyltetrazole have shown a wide spectrum of biological activities, including antimicrobial and G-protein coupled receptor (GPCR) agonistic effects.

Experimental Protocols

Protocol 1: General N-Alkylation of 5-Tetrazolemethanamine

This protocol describes the N-alkylation of 5-Tetrazolemethanamine, a common first step in the synthesis of more complex derivatives. The reaction can lead to a mixture of N1 and N2 isomers, which may require chromatographic separation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous acetone or acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone or ACN, add potassium carbonate (2.5 eq).

  • Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (3 x 20 mL) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N1 and N2 isomers and obtain the pure N-alkylated products.

Workflow Diagram:

N_Alkylation_Workflow start Start: 5-Tetrazolemethanamine HCl, Alkyl Halide, K₂CO₃, Acetone reaction Reaction: Stir at RT or Reflux start->reaction 1. Mix reagents workup Aqueous Workup: EtOAc, H₂O, Brine reaction->workup 2. Reaction completion purification Purification: Column Chromatography workup->purification 3. Isolate crude product product Product: N-Alkylated Tetrazole purification->product 4. Isolate pure product

N-Alkylation Experimental Workflow
Protocol 2: In Vitro Antimicrobial Susceptibility Testing – Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the MIC of synthesized tetrazole derivatives against various microbial strains.

Materials:

  • Synthesized tetrazole compounds

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to achieve a range of test concentrations.

  • Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.

Quantitative Data

The following tables summarize the biological activities of various derivatives of 5-(aminomethyl)tetrazole reported in the literature.

Table 1: Antimicrobial Activity of 5-(Aminomethyl)tetrazole Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
N-(1H-tetrazol-5-ylmethyl)anilineStaphylococcus aureus16[1]
N-(1H-tetrazol-5-ylmethyl)anilineEscherichia coli16[1]
N-(1H-tetrazol-5-ylmethyl)anilineCandida albicans16[1]
1-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)methanimineStaphylococcus aureus10.67[1]
1-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)methanimineEscherichia coli12.82[1]
1-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)methanimineCandida albicans21.44[1]

Table 2: GPR119 Agonist Activity of Tetrazole Derivatives

CompoundTargetEC₅₀ (nM)Reference
Tetrazole-tetrahydropyridine derivative 81aHuman GPR1194.9[2][3]
Tetrazole-tetrahydropyridine derivative 81bHuman GPR1198.8[2][3]
5-[3-[6-(5-methyl-2-phenyl-4-oxazolylmethoxy)-3-pyridyl]propyl]-1H-tetrazolePPARγ6.75[2]

Signaling Pathway

Derivatives of tetrazoles have been identified as potent agonists of G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. The activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in insulin and incretin (GLP-1) secretion, respectively.

GPR119 Signaling Pathway Diagram:

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Tetrazole Agonist GPR119 GPR119 Agonist->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP AC->cAMP catalyzes conversion ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

References

Application Notes and Protocols for 5-Tetrazolemethanamine Hydrochloride in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Tetrazolemethanamine hydrochloride, also known as 5-(aminomethyl)-1H-tetrazole hydrochloride, is a versatile heterocyclic ligand in coordination chemistry. The tetrazole ring, a bioisostere for the carboxylic acid group, combined with a primary amine, provides two key coordination sites, enabling the formation of a diverse range of metal complexes.[1][2] This bifunctionality allows for the construction of coordination polymers and discrete molecular complexes with potential applications in medicinal chemistry, materials science, and catalysis.[2][3] The coordination chemistry of tetrazole derivatives is a rich field, with applications ranging from energetic materials to pharmaceuticals.[4][5]

This document provides an overview of the application of this compound as a ligand, including protocols for the synthesis of related compounds and characterization data from analogous metal complexes. While specific data for this compound complexes is limited in publicly available literature, the provided information on related structures offers valuable insights into its expected coordination behavior and potential applications.

Synthesis of Tetrazole-Containing Ligands

The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide, often catalyzed by a metal salt.[6][7]

General Experimental Protocol for the Synthesis of 5-Substituted-1H-Tetrazoles

This protocol is a general method adapted from the synthesis of 5-phenyl-1H-tetrazole and can be modified for the synthesis of 5-(aminomethyl)-1H-tetrazole, likely starting from aminoacetonitrile.[6]

Materials:

  • Nitrile (e.g., aminoacetonitrile hydrochloride)

  • Sodium azide (NaN₃)

  • Cupric sulfate pentahydrate (CuSO₄·5H₂O) or other suitable Lewis acid catalyst

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the nitrile (1 mmol) in DMSO (2 mL), add sodium azide (1-1.5 mmol) and a catalytic amount of cupric sulfate pentahydrate (e.g., 2 mol%).

  • Stir the reaction mixture at room temperature for a short period, then heat to 120-140 °C for 1-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 4 M HCl (10 mL) and then ethyl acetate (10 mL).

  • Separate the organic layer, wash it with distilled water (2 x 10 mL), and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., n-hexane:ethyl acetate).

Coordination Chemistry and Metal Complex Formation

This compound can act as a versatile ligand, coordinating to metal centers through the nitrogen atoms of the tetrazole ring and the nitrogen atom of the primary amine. The coordination mode can vary depending on the metal ion, the counter-anion, and the reaction conditions, leading to the formation of mononuclear, binuclear, or polymeric structures.

General Experimental Protocol for the Synthesis of Transition Metal Complexes

The following is a general procedure for the synthesis of transition metal complexes with N-donor ligands and can be adapted for this compound.

Materials:

  • This compound

  • A suitable metal salt (e.g., CuCl₂, Ni(ClO₄)₂, CrCl₃)

  • A suitable solvent (e.g., methanol, ethanol, water)

Procedure:

  • Dissolve the this compound ligand in the chosen solvent.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or refluxed for a specific period, depending on the desired complex.

  • After the reaction is complete, the resulting precipitate can be collected by filtration.

  • Wash the precipitate with the solvent and then with a low-boiling point organic solvent like diethyl ether.

  • The complex can be purified by recrystallization from a suitable solvent.

Characterization of Coordination Complexes

The resulting metal complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the tetrazole and amine groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the ligand environment in diamagnetic complexes.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the metal complexes, which can provide information about the coordination geometry.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

  • Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Quantitative Data Presentation

Table 1: Selected Bond Lengths (Å) for --INVALID-LINK--₂ [9]

BondLength (Å)
Cu1–N42.30(6)
Cu1–N82.07(6)
Cu1–N182.02(6)
Cu1–N252.33(6)
Cu1–N322.07(6)
Cu1–N392.03(6)

Table 2: Selected Bond Angles (°) for --INVALID-LINK--₂ [9]

AngleDegree (°)
N4–Cu1–N889.5(2)
N4–Cu1–N1891.6(2)
N4–Cu1–N25178.3(2)
N4–Cu1–N3293.5(2)
N4–Cu1–N3987.9(2)

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of coordination complexes with this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand 5-Tetrazolemethanamine Hydrochloride Reaction Complexation Reaction (Stirring/Reflux) Ligand->Reaction MetalSalt Transition Metal Salt (e.g., CuCl2, Ni(ClO4)2) MetalSalt->Reaction Solvent Solvent (e.g., Methanol, Water) Solvent->Reaction Filtration Filtration & Washing Reaction->Filtration Complex Coordination Complex (Crude Product) Filtration->Complex IR IR Spectroscopy Complex->IR NMR NMR Spectroscopy Complex->NMR UVVis UV-Vis Spectroscopy Complex->UVVis Xray X-ray Crystallography Complex->Xray EA Elemental Analysis Complex->EA

Caption: General workflow for synthesis and characterization.

Logical Relationship of Ligand Properties and Complex Formation

The properties of this compound and the reaction conditions dictate the final structure of the coordination complex.

LogicalRelationship cluster_factors Influencing Factors cluster_outcomes Resulting Complex Structure Ligand 5-Tetrazolemethanamine HCl (Bifunctional Ligand) Metal Metal Ion (Nature, Oxidation State, Geometry) Anion Counter-Anion (Coordinating vs. Non-coordinating) Conditions Reaction Conditions (Solvent, pH, Temperature) Mononuclear Mononuclear Complex Metal->Mononuclear Binuclear Binuclear Complex Metal->Binuclear Polymeric Coordination Polymer Metal->Polymeric Anion->Mononuclear Anion->Binuclear Anion->Polymeric Conditions->Mononuclear Conditions->Binuclear Conditions->Polymeric

Caption: Factors influencing coordination complex formation.

Potential Applications in Drug Development and Research

Coordination complexes derived from tetrazole-containing ligands are of significant interest in drug development and various research fields.

  • Medicinal Chemistry: Tetrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2] The formation of metal complexes can enhance these activities or introduce new therapeutic properties.

  • Catalysis: Coordination compounds are widely used as catalysts in organic synthesis. The specific geometry and electronic properties of complexes with 5-tetrazolemethanamine could be explored for various catalytic transformations.

  • Materials Science: The ability of this ligand to form coordination polymers makes it a candidate for the development of new materials with interesting magnetic, optical, or porous properties.[10]

Further research into the coordination chemistry of this compound is warranted to fully explore its potential in these and other applications. The protocols and data presented here for analogous systems provide a solid foundation for initiating such investigations.

References

Application Notes and Protocols for Reactions Involving 5-Tetrazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations involving 5-tetrazolemethanamine hydrochloride. This versatile building block is of significant interest in medicinal chemistry due to the tetrazole moiety serving as a common bioisostere for a carboxylic acid group, potentially improving the pharmacokinetic profile of drug candidates. The following sections detail protocols for N-acylation to form amides and condensation reactions to yield Schiff bases. Additionally, generalized protocols for its application in multicomponent reactions are presented.

Key Reactions and Applications

This compound is a primary amine, making it amenable to a variety of classical and modern synthetic methodologies. Its principal reactions involve the nucleophilic amino group, which can readily participate in reactions with electrophilic partners.

  • N-Acylation (Amide Formation): The formation of an amide bond is a cornerstone of medicinal chemistry. Acylation of this compound with carboxylic acids or their activated derivatives yields N-(tetrazol-5-ylmethyl)amides. These products are prevalent in drug discovery programs, with reported activities including antimalarial and antihypertensive effects.

  • Condensation with Carbonyls (Schiff Base Formation): The reaction with aldehydes and ketones provides access to the corresponding imines, or Schiff bases. These compounds are not only important intermediates for further synthetic transformations but also exhibit a range of biological activities, including enzyme inhibition.

  • Multicomponent Reactions (MCRs): As a primary amine, this compound is a suitable component for powerful one-pot multicomponent reactions such as the Ugi and Passerini reactions. These reactions allow for the rapid generation of molecular diversity and the synthesis of complex, drug-like molecules from simple starting materials.

Data Presentation: A Comparative Overview of Reactions

The following table summarizes quantitative data for representative reactions involving this compound and its derivatives. This allows for a quick comparison of reaction conditions and outcomes.

Reaction TypeReactantsProductSolventCatalyst/ReagentTemp. (°C)TimeYield (%)Reference
N-Acylation5-Aminotetrazole, 3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride3-Methyl-1-phenyl-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide-Microwave11020 min85[1]
N-AlkylationN-((Tetrazol-5-yl)methyl)benzamide, Benzyl bromideN-((1-Benzyl-1H-tetrazol-5-yl)methyl)benzamideAcetoneK₂CO₃RT2 h74[2]
Multicomponent5-Aminotetrazole, 4-Chlorobenzaldehyde, Cyanamide6-(4-Chlorophenyl)-N²-(1H-tetrazol-5-yl)-5,6-dihydro-1,3,5-triazine-2,4-diaminePyridineMicrowave12012 min40[3]

Experimental Protocols

Protocol 1: N-Acylation (Amide Synthesis) - Microwave-Assisted

This protocol describes the synthesis of a pyrazole carboxamide derivative of 5-aminotetrazole, a closely related analogue to 5-tetrazolemethanamine. The methodology is readily adaptable for this compound, though adjustment of the base may be necessary to neutralize the hydrochloride salt.

Materials:

  • 5-Aminotetrazole (or this compound)

  • Substituted pyrazole-5-carbonyl chloride

  • Appropriate solvent (if not solvent-free)

  • Microwave reactor

Procedure: [1]

  • In a microwave-safe reaction vessel, combine 5-aminotetrazole (1 equivalent) and the desired acid chloride (1 equivalent).

  • If starting with this compound, add a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 110 °C for 20 minutes with a power of 400 W.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Filter the crude product.

  • Recrystallize the solid from a suitable solvent, such as ethanol, to afford the pure N-(tetrazol-5-ylmethyl)amide derivative.

Protocol 2: Condensation Reaction (Schiff Base Synthesis)

This general protocol outlines the formation of a Schiff base from this compound and an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Ethanol or Methanol

  • Triethylamine or a similar base

  • Glacial acetic acid (catalytic)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add triethylamine (1.1 equivalents) to the solution to liberate the free amine and stir for 10-15 minutes at room temperature.

  • To this solution, add the aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Ugi Four-Component Reaction (Generalized)

This generalized protocol describes the use of this compound as the amine component in an Ugi reaction.

Materials:

  • This compound

  • An aldehyde or ketone

  • An isocyanide

  • A carboxylic acid

  • Methanol or another suitable solvent

  • Triethylamine

Procedure:

  • In a flask, suspend this compound (1 equivalent) in methanol.

  • Add triethylamine (1.1 equivalents) and stir for 15 minutes at room temperature.

  • To this mixture, add the aldehyde or ketone (1 equivalent), the carboxylic acid (1 equivalent), and the isocyanide (1 equivalent).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow: N-Acylation

N_Acylation_Workflow start Start reactants Combine 5-Tetrazolemethanamine HCl, Acid Chloride, and Base start->reactants microwave Microwave Irradiation (e.g., 110°C, 20 min) reactants->microwave cool Cool to Room Temperature microwave->cool filter Filter Crude Product cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure N-(tetrazol-5-ylmethyl)amide recrystallize->product

Caption: Workflow for the microwave-assisted N-acylation of 5-Tetrazolemethanamine.

Logical Relationship: Multicomponent Reaction Strategy

MCR_Strategy title Multicomponent Reaction (MCR) Approach amine 5-Tetrazolemethanamine (Amine Component) one_pot One-Pot Reaction amine->one_pot carbonyl Aldehyde / Ketone (Carbonyl Component) carbonyl->one_pot isocyanide Isocyanide isocyanide->one_pot acid Carboxylic Acid acid->one_pot (for Ugi Reaction) product Complex, Drug-like Molecule one_pot->product

Caption: Logical flow of a multicomponent reaction using 5-Tetrazolemethanamine.

Potential Signaling Pathway Involvement: Enzyme Inhibition

Derivatives of 5-tetrazolemethanamine have been investigated for their potential to inhibit various enzymes. For example, certain tetrazole-containing compounds have shown inhibitory activity against enzymes like urease and monoamine oxidase (MAO).[4][5] The diagram below illustrates a generalized pathway of enzyme inhibition.

Enzyme_Inhibition_Pathway sub Substrate enzyme Enzyme (e.g., Urease, MAO) sub->enzyme Binds to Active Site product Product enzyme->product Catalyzes Reaction inhibitor 5-Tetrazolemethanamine Derivative (Inhibitor) inhibitor->enzyme Binds and Inhibits

Caption: Generalized mechanism of enzyme inhibition by a 5-Tetrazolemethanamine derivative.

References

Application Notes and Protocols for 5-Tetrazolemethanamine Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 5-tetrazolemethanamine hydrochloride as a versatile synthon for the synthesis of complex heterocyclic compounds, with a focus on its application in multicomponent reactions. The protocols outlined below are intended to serve as a practical guide for laboratory-scale synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of a primary amine and a tetrazole ring allows for its participation in a variety of chemical transformations to generate diverse molecular scaffolds. The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2] This synthon is particularly well-suited for multicomponent reactions (MCRs), such as the Ugi reaction, which enable the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[3][4][5][6]

Application: Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful tool for the synthesis of α-acylamino amides. When this compound is employed as the amine component, it leads to the formation of α-acylamino amides bearing a tetrazolylmethyl substituent on the α-amino nitrogen. These products are of significant interest in drug discovery due to the diverse functionalities that can be introduced in a single step.

A key consideration when using this compound is the need to liberate the free amine from its hydrochloride salt to enable its participation in the reaction. This is typically achieved by the addition of a non-nucleophilic base.

General Reaction Scheme:

Ugi_Reaction reagents This compound + Aldehyde/Ketone + Isocyanide + Carboxylic Acid conditions Base Solvent (e.g., Methanol) Room Temperature reagents->conditions product α-Acylamino Amide Derivative conditions->product

Caption: General workflow of the Ugi four-component reaction.

Experimental Protocols

Protocol 1: Synthesis of a Tetrazolylmethyl-Substituted α-Acylamino Amide via Ugi Reaction

This protocol describes a general procedure for the Ugi four-component reaction using this compound, an aldehyde, an isocyanide, and a carboxylic acid.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Carboxylic acid (e.g., acetic acid)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in methanol (5 mL) in a round-bottom flask, add triethylamine (1.1 mmol, 1.1 equiv) and stir for 10 minutes at room temperature to generate the free amine.

  • Add the aldehyde (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

  • Add the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.

Data Presentation

The yields of the Ugi reaction with aminomethyl tetrazoles are generally good, though they can be influenced by the steric and electronic properties of the reactants.

Aldehyde/KetoneIsocyanideCarboxylic AcidProduct TypeYield Range (%)
Aromatic AldehydesAliphatic/AromaticAliphaticN-(tetrazol-5-ylmethyl) α-acylamino amide60-95
Aliphatic AldehydesAliphatic/AromaticAliphaticN-(tetrazol-5-ylmethyl) α-acylamino amide50-85
KetonesAliphatic/AromaticAliphaticN-(tetrazol-5-ylmethyl) α-acylamino amide40-75

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.[3][4]

Biological Significance and Signaling Pathway

The heterocyclic compounds synthesized using this compound as a synthon often exhibit interesting biological activities. For instance, pyrazolo[1,5-a]pyrimidines, which can be conceptually derived from precursors accessible through reactions involving aminotetrazoles, are known to act as protein kinase inhibitors.[7] Protein kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Inhibitor Synthesized Heterocycle (Kinase Inhibitor) Inhibitor->Kinase1 Inhibits

Caption: Generic kinase signaling pathway and the inhibitory action of synthesized heterocycles.

References

Application Notes and Protocols for the Biological Activity Screening of 5-Tetrazolemethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anticancer activity of 5-Tetrazolemethanamine Hydrochloride derivatives. The following sections detail the experimental procedures for key assays, present representative data, and illustrate the potential signaling pathways involved in the observed biological effects.

Introduction

Tetrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4][5] The tetrazole ring is often considered a bioisostere of the carboxylic acid group, potentially improving metabolic stability and pharmacokinetic profiles of drug candidates.[4][5] this compound and its derivatives represent a promising scaffold for the development of novel anticancer agents. This document outlines a systematic approach to screen these compounds for their cytotoxic and apoptotic effects on cancer cell lines.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of novel this compound derivatives were evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a key metric for quantifying anticancer activity. The following tables summarize representative IC50 values for hypothetical derivatives (TMD-1, TMD-2, and TMD-3) against various cancer cell lines.

Table 1: IC50 Values (µM) of this compound Derivatives against Various Cancer Cell Lines.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
TMD-1 15.8 ± 1.222.5 ± 2.118.3 ± 1.525.1 ± 2.8
TMD-2 8.2 ± 0.912.7 ± 1.49.8 ± 1.114.6 ± 1.9
TMD-3 25.4 ± 2.535.1 ± 3.229.7 ± 2.840.2 ± 4.1
Doxorubicin (Control) 0.9 ± 0.11.2 ± 0.21.1 ± 0.11.5 ± 0.3

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Apoptosis Induction by this compound Derivatives in MCF-7 Cells.

Compound (at IC50)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Vehicle Control 3.2 ± 0.51.8 ± 0.3
TMD-1 25.6 ± 2.815.4 ± 1.9
TMD-2 38.9 ± 3.522.1 ± 2.5
TMD-3 15.3 ± 1.78.9 ± 1.1

Cells were treated for 48 hours. Data are presented as mean ± standard deviation.

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with TMD-2.

Treatment (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 65.4 ± 4.120.1 ± 2.314.5 ± 1.8
TMD-2 50.2 ± 3.815.8 ± 1.934.0 ± 3.5

Cells were treated for 24 hours. Data are presented as mean ± standard deviation.

Experimental Protocols

MTT Assay for Cell Viability

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the tetrazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the tetrazole derivatives at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[1][2][3][7][8]

Materials:

  • Flow cytometer

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • RNase A solution (100 µg/mL)

  • 70% Ethanol (ice-cold)

  • PBS

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the tetrazole derivatives at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing. Fix on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.

  • PI Staining: Add 400 µL of PI staining solution and incubate for 10 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Compound Preparation treatment 3. Cell Treatment (24-72h) compound_prep->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assay treatment->apoptosis cell_cycle Cell Cycle Assay treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General experimental workflow for cytotoxicity assessment.

Signaling Pathways

Some tetrazole derivatives may induce apoptosis through the intrinsic pathway by modulating the Bcl-2 family of proteins.

G TMD 5-Tetrazolemethanamine Hydrochloride Derivative Bcl2 Bcl-2 (Anti-apoptotic) TMD->Bcl2 Inhibition Bax Bax (Pro-apoptotic) TMD->Bax Activation Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation (Executioner caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by derivatives.

Certain anticancer agents can cause cell cycle arrest, often by interfering with cyclin-dependent kinases (CDKs).

G cluster_cdk CDK/Cyclin Complex G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E S S Phase G2 G2 Phase S->G2 CDK1_CyclinB CDK1/Cyclin B M M Phase M->G1 CDK2_CyclinE->S CDK1_CyclinB->M TMD 5-Tetrazolemethanamine Hydrochloride Derivative TMD->CDK1_CyclinB Inhibition

Caption: G2/M cell cycle arrest potentially induced by derivatives.

References

Application Notes and Protocols: 5-Tetrazolemethanamine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-Tetrazolemethanamine Hydrochloride and its derivatives in the synthesis of cephalosporin antibiotics, specifically focusing on the preparation of key intermediates for Cefazolin and Cefotiam.

Introduction

The tetrazole ring is a critical pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate. This compound serves as a key building block for introducing the 5-aminomethyltetrazole moiety into pharmaceutical compounds, particularly as a side chain in β-lactam antibiotics. This document outlines the synthetic applications of this compound and its derivatives in the preparation of cephalosporin intermediates.

Application in Cephalosporin Synthesis

5-Tetrazolemethanamine derivatives are crucial for the synthesis of the C-3 side chain of several cephalosporin antibiotics. This side chain significantly influences the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The following sections detail the synthesis of key intermediates for Cefazolin and Cefotiam.

Synthesis of Cefazolin Intermediate

A key intermediate in the synthesis of Cefazolin is 7-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid. The synthesis of this intermediate involves the reaction of 7-aminocephalosporanic acid (7-ACA) with 1-methyl-5-mercapto-1H-tetrazole, a derivative that can be synthesized from 5-Tetrazolemethanamine.

Quantitative Data for Cefazolin Intermediate Synthesis

ParameterValueReference
Yield 87.2%[1]
Purity 99.7% - 99.8%[2]

Experimental Protocol: Synthesis of 7-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid [1]

  • Materials:

    • 7-aminocephalosporanic acid (7-ACA)

    • 5-mercapto-1-methyl-1H-tetrazole

    • Acetonitrile

    • Water

    • Diphosphoryl tetrachloride

    • Aqueous concentrated ammonia

  • Procedure:

    • Suspend 0.909 g of 7-ACA and 0.504 g of 5-mercapto-1-methyl-1H-tetrazole in 5.4 ml of acetonitrile.

    • Add 0.256 g of water to the suspension.

    • Cool the suspension to -40°C with stirring.

    • Add 3.58 g of diphosphoryl tetrachloride dropwise at a temperature between -50°C and -35°C.

    • After the addition, stir the reaction mixture at -35°C to 0°C for 5 minutes.

    • Warm the reaction mixture in a water bath at 40°C and stir for 20 minutes.

    • Cool the reaction solution in an ice water bath.

    • Add 11 ml of cold water.

    • Adjust the pH to 4.0 with aqueous concentrated ammonia to precipitate the product.

    • Recover the precipitate by filtration, wash with water, and dry to yield 0.956 g of the final product.

Synthesis of Cefotiam Intermediate (7-ACMT)

The synthesis of Cefotiam involves the key intermediate 7-amino-3-[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thiomethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ACMT). This intermediate is prepared by reacting 7-ACA with 1-(2-dimethylaminoethyl)-1H-5-mercapto-tetrazole (DMMT).

Quantitative Data for 7-ACMT Synthesis

ParameterValueReference
Yield 93.3% - 95.0%[3]
Purity 97.2% - 99.1%[3]

Experimental Protocol: Synthesis of Cefotiam Parent Nucleus (7-ACMT) [3]

  • Materials:

    • 7-aminocephalosporanic acid (7-ACA)

    • 1-(2-dimethylaminoethyl)-1H-5-mercapto-tetrazole (DMMT)

    • Acetonitrile

    • Methanesulfonic acid (MSA) as catalyst

    • Acetone

    • 25% Ammoniacal liquor

  • Procedure:

    • In a three-necked flask, add 10.0 g of 7-ACA and 6.4 g of DMMT.

    • Add 100 ml of acetonitrile and stir.

    • Cool the mixture to 5°C.

    • Add 12.0 g of the catalyst, methanesulfonic acid (MSA).

    • React for 4 hours at 5°C to obtain the crude 7-ACMT product.

    • Add 35 ml of acetone to the reaction mixture.

    • Adjust the pH to 4.0 - 4.5 with 25% ammoniacal liquor to induce crystallization.

    • Filter the crystals to obtain 13.3 g of 7-ACMT.

Final Acylation Step: Synthesis of Cefotiam and Cefazolin

The synthesized amino-cephem intermediates are then acylated at the 7-amino position to yield the final active pharmaceutical ingredient.

Synthesis of Cefotiam Dihydrochloride

7-ACMT is acylated using an activated form of 2-(2-aminothiazol-4-yl)acetic acid (ATA), typically the acid chloride hydrochloride salt (ATC·HCl).

Quantitative Data for Cefotiam Synthesis

ParameterValueReference
Overall Yield 74.8% (from 7-ACMT)[3]

Experimental Protocol: N-acylation for Cefotiam Dihydrochloride Synthesis [1]

  • Materials:

    • 7-ACMT fluoroborate

    • Acetonitrile, Acetone, Water

    • Tributylamine

    • 2-(2-aminothiazol-4-yl)acetyl chloride hydrochloride (ATC·HCl)

    • Dichloromethane

    • Concentrated hydrochloric acid

  • Procedure:

    • Suspend 0.01 mol of 7-ACMT fluoroborate in a mixture of acetonitrile (20 ml), acetone (25 ml), and water (8 ml).

    • Cool the suspension to 0-5°C and add 5.98 ml of tributylamine.

    • Stir for 20 minutes at this temperature.

    • Add 2.35 g (0.011 mol) of ATC·HCl to the reaction mixture.

    • Continue stirring at below 5°C for 3 hours.

    • The crude Cefotiam is then isolated and converted to its dihydrochloride salt.

Synthesis of Cefazolin

The Cefazolin intermediate is acylated with 1H-tetrazole-1-acetic acid to produce Cefazolin.

Quantitative Data for Cefazolin Synthesis

ParameterValueReference
Yield 92-95% (enzymatic synthesis)[4][5]
Purity >98%[6]

Experimental Protocol: Enzymatic Synthesis of Cefazolin [4][5]

  • Materials:

    • 7-amino-3-(5-methyl-l,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA)

    • Immobilized cephalosporin-acid synthetase (IECASA)

    • 1(H)-tetrazolylacetic acid (TzAA) or its activated derivative

  • Procedure:

    • The enzymatic acylation of TDA is carried out in an aqueous solution using IECASA.

    • A stepwise pH gradient is applied to maintain the solubility of the reactants, especially at high initial concentrations of TDA (150-200 mM).

    • The reaction is performed under optimized conditions to achieve a high yield of Cefazolin.

    • The final reaction mixture contains Cefazolin, unreacted TDA, and the by-product TzAA.

Mechanism of Action of Tetrazole-Containing Cephalosporins

Cephalosporins, including those synthesized using 5-Tetrazolemethanamine derivatives, are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

  • Target: The primary targets are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the biosynthesis of peptidoglycan, a major component of the cell wall.

  • Inhibition: The β-lactam ring of the cephalosporin covalently binds to the active site of PBPs, inactivating them.

  • Consequence: This inhibition of peptidoglycan synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.

  • Oxidative Stress: Recent studies suggest that blocking cell wall synthesis can also lead to an increased flux through glycolysis, resulting in the production of reactive oxygen species (ROS) which contributes to bacterial killing.[6]

Visualizations

Synthetic_Workflow_Cefazolin_Intermediate 7-ACA 7-ACA reaction Acetonitrile, H2O Diphosphoryl tetrachloride -40°C to 40°C 7-ACA->reaction 1-Methyl-5-mercapto-1H-tetrazole 1-Methyl-5-mercapto-1H-tetrazole 1-Methyl-5-mercapto-1H-tetrazole->reaction product 7-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid reaction->product Yield: 87.2%

Caption: Synthetic workflow for the Cefazolin intermediate.

Synthetic_Workflow_Cefotiam_Intermediate 7-ACA 7-ACA reaction Acetonitrile, MSA 0-5°C 7-ACA->reaction DMMT 1-(2-dimethylaminoethyl)-1H-5-mercapto-tetrazole DMMT->reaction product 7-ACMT reaction->product Yield: 93.3-95.0%

Caption: Synthetic workflow for the Cefotiam intermediate (7-ACMT).

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan catalyzes Glycolysis Increased Glycolysis PBP->Glycolysis inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall maintains integrity Lysis Cell Lysis and Death CellWall->Lysis weakened ROS Reactive Oxygen Species (ROS) Production ROS->Lysis contributes to Glycolysis->ROS Cephalosporin Tetrazole-Containing Cephalosporin Cephalosporin->PBP Inhibits

Caption: Mechanism of action of tetrazole-containing cephalosporins.

References

Illuminating Biology and Beyond: Application Notes and Protocols for Tetrazole-Based Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrazole derivatives have emerged as powerful and versatile tools in the realm of click chemistry, particularly through photo-activated pathways. Their ability to form highly reactive nitrile imine intermediates upon UV or visible light irradiation allows for rapid and specific covalent bond formation with a variety of dienophiles and nucleophiles. This "photoclick chemistry" offers exceptional spatiotemporal control, making it an invaluable technique for researchers, scientists, and drug development professionals.[1][2][3][4] The reactions are often fluorogenic, providing a direct readout of the ligation event, which is highly advantageous for imaging applications.[1] This document provides detailed application notes and experimental protocols for the use of tetrazole derivatives in several key areas of research.

Core Applications of Tetrazole Click Chemistry

The unique reactivity of photo-activated tetrazoles has led to their application in a diverse range of fields, from fundamental cell biology to materials science and drug discovery.

Bioorthogonal Protein Labeling and Modification

Photo-induced tetrazole ligations enable the precise labeling of proteins in complex biological environments, including live cells.[2][5] By genetically encoding an alkene- or alkyne-containing unnatural amino acid into a protein of interest, a tetrazole-functionalized probe (e.g., a fluorophore, biotin, or drug molecule) can be specifically attached upon light activation.[6] This strategy allows for the study of protein localization, dynamics, and interactions with unprecedented precision. A significant advantage is the ability to control exactly when and where the labeling occurs by directing the light source.[1][4]

A recently discovered photo-induced reaction between tetrazoles and primary amines, such as the side chain of lysine, further expands the toolkit for protein modification. This reaction forms a stable 1,2,4-triazole linkage under mild conditions and has been applied to peptide macrocyclization and photoaffinity labeling of proteins.[7]

Live Cell Imaging

The fluorogenic nature of many tetrazole photoclick reactions makes them exceptionally well-suited for live-cell imaging. The reactants themselves are often non-fluorescent, but the resulting pyrazoline product is, leading to a high signal-to-noise ratio with minimal background from unbound probes.[1][8] This "turn-on" fluorescence allows for no-wash imaging of cellular processes in real-time. By tuning the structure of the tetrazole, the activation wavelength can be shifted from the UV to the visible or even near-infrared (NIR) range using two-photon excitation, which reduces phototoxicity and increases tissue penetration.[1][2][8]

DNA-Encoded Library (DEL) Synthesis

Tetrazole photochemistry has been successfully applied to the synthesis of DNA-encoded libraries (DELs), a powerful technology for drug discovery. The mild, photo-mediated reaction conditions are compatible with the delicate DNA backbone. Researchers have leveraged the photoreactivity of tetrazoles with carboxylic acids to generate diverse libraries of DNA-conjugated diacylhydrazines, expanding the accessible chemical space for screening against therapeutic targets.[9]

Materials Science

The spatiotemporal control afforded by tetrazole photoclick chemistry is also a valuable tool in materials science. It has been used for surface functionalization, polymer synthesis and cross-linking, and the creation of "smart" hydrogels for 3D cell culture.[1] For example, a tetrazole-functionalized surface can be patterned with a desired molecule by selectively irradiating specific areas in the presence of an alkene-containing substrate.

Quantitative Data Summary

The efficiency and speed of tetrazole-based click reactions are critical for their successful application. The following tables summarize key quantitative data from the literature.

Tetrazole DerivativeDipolarophile/ReactantSolvent SystemSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Wavelength (nm)Reference
Water-soluble tetrazoleAcrylamidePBS11.0302[5][8]
Terthiophene-tetrazoleFumarate derivative1:1 PBS/Acetonitrile1299 ± 110405[1][8]
Dithiophene-tetrazoleDimethyl fumarate1:1 PBS/Acetonitrileup to 3960405[8]
3,3-disubstituted cyclopropeneTetrazole 11:1 Acetonitrile/PBS58 ± 16N/A[1]
Sterically shielded sulfonated tetrazoleBicyclononyne (BCN)N/A39,200 ± 4,600N/A[4]
ortho-CF₃ tetrazoleBicyclononyne (BCN)Acetonitrile9.7 x 10⁵N/A[4]
Tetrazole DerivativeQuantum Yield (Φ)Two-Photon Cross-Section (δₐT) (GM)Reference
Diphenyltetrazoles0.006 - 0.04N/A[1][8]
Naphthalene-tetrazole0.3312[1][8]
Terthiophene-tetrazole0.16N/A[1][8]

Experimental Protocols

Herein, we provide detailed protocols for key applications of tetrazole click chemistry.

Protocol 1: General Procedure for Photo-induced Labeling of an Alkene-Modified Protein

This protocol describes the labeling of a protein containing a genetically encoded alkene-bearing unnatural amino acid with a tetrazole-functionalized fluorescent probe.

Materials:

  • Alkene-modified protein of interest (e.g., containing homoallylglycine or O-allyl-tyrosine) in a suitable buffer (e.g., PBS, pH 7.4).

  • Tetrazole-fluorophore conjugate stock solution (e.g., 10 mM in DMSO).

  • Handheld UV lamp (302 nm or 365 nm) or LED/laser with appropriate wavelength.

  • Quartz cuvette or 96-well quartz microplate.

  • SDS-PAGE analysis reagents.

  • In-gel fluorescence scanner.

Methodology:

  • Prepare a solution of the alkene-modified protein at a final concentration of 10 µM in PBS buffer. For a typical 20 µL reaction, this would be 2 µL of a 100 µM stock.

  • Add the tetrazole-fluorophore stock solution to the protein solution to a final concentration of 200 µM. For a 20 µL reaction, add 0.4 µL of a 10 mM DMSO stock. Gently mix.

  • As a negative control, prepare an identical sample using the wild-type protein (lacking the alkene modification).

  • Place the samples in a quartz cuvette or plate. Irradiate the mixture with a handheld UV lamp (e.g., 302 nm) at a distance of ~5 cm for 1-5 minutes.[10][11] The optimal irradiation time may need to be determined empirically.

  • Quench the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.

  • Boil the samples at 95 °C for 5 minutes.

  • Load the samples onto a polyacrylamide gel and perform electrophoresis.

  • Analyze the results:

    • First, visualize the gel using an in-gel fluorescence scanner with an excitation wavelength appropriate for the pyrazoline product (typically ~365 nm). A fluorescent band should appear only for the alkene-modified protein sample.[10]

    • After fluorescence scanning, stain the gel with Coomassie Blue to visualize the total protein and confirm equal loading.[10]

Protocol 2: Live-Cell Imaging using Tetrazole Photoclick Chemistry

This protocol outlines a pre-targeting approach for imaging a specific cellular target modified with a strained alkene (e.g., trans-cyclooctene, TCO) using a tetrazole-fluorophore probe.

Materials:

  • Cells cultured on a glass-bottom imaging dish.

  • Targeting molecule (e.g., antibody, small molecule) conjugated to TCO.

  • Tetrazole-fluorophore probe (ideally one that is cell-permeable and fluorogenic).

  • Cell culture medium (e.g., DMEM).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope equipped with an appropriate light source (e.g., 405 nm laser) for photoactivation and imaging.

Methodology:

  • Target Labeling:

    • Incubate the cultured cells with the TCO-conjugated targeting molecule in cell culture medium for a specified time (e.g., 1 hour at 37°C) to allow for binding to the target of interest.

    • Wash the cells three times with pre-warmed cell culture medium to remove any unbound TCO-conjugate.

  • Photoclick Reaction and Imaging:

    • Prepare a solution of the tetrazole-fluorophore probe in pre-warmed cell culture medium at a final concentration of 1-5 µM.

    • Add the tetrazole-fluorophore solution to the washed cells.

    • Immediately place the dish on the fluorescence microscope stage.

    • Select a region of interest (ROI).

    • Illuminate the ROI with the activation light source (e.g., 405 nm laser for a visible-light activatable tetrazole) for a short period (e.g., 15-60 seconds).

    • Acquire a fluorescence image using the appropriate excitation/emission filter set for the resulting pyrazoline fluorophore.

    • Observe the "turn-on" of fluorescence specifically within the irradiated region, indicating successful ligation.

Visualizations of Workflows and Concepts

G cluster_prep Protein Preparation cluster_reagents Reagent Preparation cluster_reaction Photoclick Reaction cluster_analysis Analysis P1 Genetically encode alkene-UAA into protein of interest P2 Express and purify alkene-modified protein P1->P2 M1 Mix alkene-protein and tetrazole-fluorophore in PBS buffer P2->M1 R1 Synthesize or purchase tetrazole-fluorophore conjugate R2 Prepare stock solution (e.g., 10 mM in DMSO) R1->R2 R2->M1 M2 Irradiate with UV light (e.g., 302 nm, 1-5 min) M1->M2 M3 Quench reaction with SDS-PAGE buffer M2->M3 A1 Run SDS-PAGE M3->A1 A2 In-gel fluorescence scan (λex ~365 nm) A1->A2 A3 Coomassie stain A2->A3

G T Tetrazole (Stable Precursor) NI Nitrile Imine (Reactive Intermediate) T->NI Photo-irradiation (hν) (Fast Cycloreversion) P Pyrazoline/Pyrazole (Stable, Fluorescent Adduct) NI->P [3+2] Cycloaddition (Rapid Ligation) N N₂ Gas NI->N A Alkene/Alkyne (Dipolarophile) A->P

G cluster_targeting Step 1: Pre-targeting cluster_labeling Step 2: Photo-labeling & Imaging T1 Culture cells on imaging dish T2 Incubate cells with TCO-conjugated antibody T1->T2 T3 Wash to remove unbound antibody T2->T3 L1 Add tetrazole-fluorophore probe to cells T3->L1 L2 Irradiate Region of Interest (ROI) with activation light L1->L2 L3 Acquire fluorescence image of the ROI L2->L3

References

Application Notes and Protocols for the Scale-up Synthesis of 5-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of scalable synthetic methodologies for producing 5-substituted tetrazoles, a critical heterocyclic motif in medicinal chemistry. The tetrazole ring serves as a bioisosteric equivalent for carboxylic acids and cis-amide bonds, often enhancing the metabolic stability and other physicochemical properties of drug candidates.[1][2] This document outlines both traditional and modern, safer synthetic routes, with a focus on scalability, safety, and efficiency. Detailed experimental protocols and comparative data are provided to aid in the selection and implementation of the most suitable method for a given application.

Introduction to Tetrazole Synthesis on Scale

The synthesis of 5-substituted tetrazoles is a cornerstone in the development of pharmaceuticals. While numerous methods exist, their application on an industrial scale is often hampered by safety concerns, particularly the use of sodium azide and the potential formation of highly toxic and explosive hydrazoic acid (HN₃).[3][4] Consequently, significant research has focused on developing safer and more sustainable synthetic strategies. These include the use of alternative azide sources, azide-free pathways, and the implementation of continuous flow technologies.[5][6] This document will explore the most relevant and scalable of these methodologies.

Key Synthetic Methodologies for Scale-up

[3+2] Cycloaddition of Nitriles with Azides

The most common and direct route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. While historically effective, this method requires careful consideration of safety protocols, especially on a larger scale.

Safety Considerations:

  • Hydrazoic Acid Formation: The reaction of sodium azide with protic acids or even water can generate hydrazoic acid, which is volatile, highly toxic, and explosive.[3] Headspace monitoring for HN₃ is crucial during scale-up.[3]

  • Heavy Metal Azides: The use of certain metal catalysts (e.g., zinc) can lead to the formation of shock-sensitive heavy metal azides.[6]

  • Thermal Stability: Tetrazoles and their synthetic precursors can be high-energy compounds. Thermal analysis (e.g., DSC) of intermediates and final products is recommended to understand their decomposition profiles.[5]

  • Quenching: Excess azide must be safely quenched at the end of the reaction, typically with sodium nitrite under acidic conditions.[3]

Catalytic Systems for Enhanced Safety and Efficiency:

A variety of catalysts have been developed to improve the safety and efficiency of the nitrile-azide cycloaddition by minimizing the formation of free hydrazoic acid and accelerating the reaction rate.

  • Zinc Catalysis: The Sharpless zinc bromide (ZnBr₂) procedure in water is a widely used method that is considered safer by controlling the pH, though it can still generate significant levels of HN₃ in the headspace.[3] A notable improvement involves using a catalytic amount of zinc oxide in aqueous THF, which has been shown to dramatically reduce HN₃ levels to as low as 2 ppm.[3]

  • Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and catalyst recovery. Silica sulfuric acid has been demonstrated as an effective, reusable catalyst for this transformation in DMF.[4][7] Other heterogeneous systems include Zn/Al hydrotalcite, ZnO, and various metal-on-support catalysts.[4][8]

  • Continuous Flow Synthesis: Microreactor technology offers a significantly safer approach for handling hazardous reagents like azides. The small reaction volume and lack of headspace minimize the risk of explosion.[6] Continuous flow processes allow for rapid heating to high temperatures (e.g., 190 °C), leading to very short reaction times and high yields.[6][9]

Azide-Free Synthesis of Tetrazoles

To completely circumvent the hazards associated with azides, several azide-free methods have been developed.

  • Using Diformylhydrazine: A notable azide-free route involves the reaction of an aryl diazonium salt with diformylhydrazine.[5] This method is performed under mild, aqueous conditions, making it an attractive green and safe alternative for the synthesis of 1-aryl-1H-tetrazoles.[5]

Multicomponent Reactions

One-pot, multicomponent reactions (MCRs) offer an efficient approach to synthesize 5-substituted tetrazoles from readily available starting materials like aldehydes. These methods often involve the in situ generation of an intermediate that then undergoes cycloaddition.

  • Aldehyde-Based MCRs: A common MCR involves the condensation of an aldehyde, hydroxylamine, and sodium azide, catalyzed by various Lewis or Brønsted acids.[10] This approach avoids the need to pre-synthesize and isolate the corresponding nitrile.

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data for various scalable methods for the synthesis of 5-substituted tetrazoles.

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesReference(s)
Azide-Based Methods
Zinc Catalysis (Sharpless)ZnBr₂WaterReflux (100+)24-48~75Uses water as a solvent.[3][11]
Zinc Oxide CatalysisZnO (catalytic)aq. THF80-~100Significantly reduces HN₃ in headspace.[3][11]
Silica Sulfuric AcidSilica Sulfuric AcidDMFReflux572-95Heterogeneous, recyclable catalyst.[4][7][11]
Continuous FlowNone (thermal)NMP/H₂O170-1900.3-0.5>90Enhanced safety, rapid reaction, high yield.[6][9]
Azide-Free Method
DiformylhydrazineDiformylhydrazineWater0-51-Avoids the use of azides, green solvent.[5]
Multicomponent Reaction
Aldehyde, Hydroxylamine, NaN₃Cu(OAc)₂ in DESCholine Cl/Urea1001268-90One-pot from aldehydes, green solvent system.[10]
Aldehyde, Hydroxylamine, NaN₃La(NO₃)₃·6H₂ODMFReflux-85-98High yielding, broad substrate scope.[10]

Experimental Protocols

Protocol 1: Zinc Oxide Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles

This protocol is based on the work of Merck Frosst researchers and offers a safer batch process alternative to the traditional Sharpless conditions.[3]

Materials:

  • Nitrile (1.0 equiv)

  • Sodium azide (NaN₃) (1.2-1.5 equiv)

  • Zinc oxide (ZnO) (catalytic amount, e.g., 0.1 mol%)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and mechanical stirrer, add the nitrile, sodium azide, zinc oxide, THF, and water.

  • Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add a 5% NaOH solution to dissolve the tetrazole product and precipitate zinc hydroxide.

  • Filter the suspension to remove the zinc hydroxide precipitate.

  • Transfer the filtrate to a clean vessel and cool in an ice bath.

  • Slowly and carefully acidify the filtrate with concentrated HCl to a pH of ~1. The tetrazole product should precipitate.

  • Collect the solid product by filtration, wash with cold dilute HCl, and dry under vacuum.

Protocol 2: Continuous Flow Synthesis of 5-Substituted 1H-Tetrazoles

This protocol, adapted from work by MIT researchers, provides a safe and highly efficient method for tetrazole synthesis.[6][9]

Materials:

  • Nitrile (1.0 equiv)

  • Sodium azide (NaN₃) (1.05 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

  • Water

  • Sodium nitrite (NaNO₂) for quenching

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Equipment:

  • Syringe pump

  • Stainless steel or PFA tubing reactor coil

  • Heating bath or block

  • Back-pressure regulator

  • Collection vessel containing a quench solution (e.g., aqueous NaNO₂)

Procedure:

  • Prepare a stock solution of the nitrile and sodium azide in a mixture of NMP and water (e.g., 9:1 v/v). A typical concentration is 0.2-0.4 M of the nitrile.[6]

  • Load the solution into a high-pressure syringe and place it on the syringe pump.

  • Assemble the continuous flow reactor, ensuring the reactor coil is submerged in the heating bath set to the desired temperature (e.g., 190 °C).[6]

  • Pump the reagent solution through the heated reactor at a flow rate calculated to achieve the desired residence time (e.g., 20-30 minutes).[6]

  • The output from the reactor is passed through a back-pressure regulator and collected in a vessel containing an aqueous solution of sodium nitrite to quench any unreacted azide.

  • After the run is complete, the collected solution is diluted with water and washed with ethyl acetate to remove NMP and any non-polar impurities.

  • The aqueous layer is then acidified with HCl to a pH of ~1 to precipitate the tetrazole product.

  • The product is collected by filtration or extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the pure tetrazole.

Protocol 3: Azide-Free Synthesis of 1-Aryl-1H-tetrazoles using Diformylhydrazine

This protocol is based on a safe and scalable method that avoids the use of any azide reagents.[5]

Materials:

  • Aryl amine hydrochloride (1.0 equiv)

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Diformylhydrazine

  • Sodium carbonate (Na₂CO₃)

  • Water

Procedure: Part A: Diazotization

  • Suspend the aryl amine hydrochloride in water in a reaction vessel and add concentrated hydrochloric acid.

  • Cool the mixture to 0-3 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 3 °C.

  • Stir the reaction mixture for 1 hour at 0-3 °C to ensure complete formation of the diazonium salt solution.

Part B: Tetrazole Formation

  • In a separate reactor, prepare a solution of diformylhydrazine in 10% aqueous sodium carbonate and cool it to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the diformylhydrazine solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature until the reaction is complete (monitor by HPLC).

  • The product can then be isolated by filtration and purified by recrystallization.

Visualized Workflows and Pathways

experimental_workflow_azide_based cluster_batch Batch Synthesis (Protocol 1) cluster_flow Continuous Flow Synthesis (Protocol 2) reagents_batch Nitrile, NaN₃, ZnO, aq. THF reaction_batch Heat to 80°C reagents_batch->reaction_batch workup_batch NaOH addition, Filtration reaction_batch->workup_batch acidification_batch Acidify with HCl workup_batch->acidification_batch product_batch Isolate 5-Substituted 1H-Tetrazole acidification_batch->product_batch reagents_flow Nitrile & NaN₃ solution in NMP/H₂O pump Syringe Pump reagents_flow->pump reactor Heated Reactor (190°C) pump->reactor quench In-line Quench (NaNO₂ soln) reactor->quench workup_flow Acidify with HCl quench->workup_flow product_flow Isolate 5-Substituted 1H-Tetrazole workup_flow->product_flow

Caption: Workflow for Azide-Based Tetrazole Synthesis.

reaction_pathway_azide_free cluster_pathway Azide-Free Synthesis Pathway (Protocol 3) aniline Aryl Amine (Ar-NH₂) diazonium Aryl Diazonium Salt (Ar-N₂⁺) aniline->diazonium NaNO₂, HCl 0-3°C tetrazole 1-Aryl-1H-tetrazole diazonium->tetrazole diformylhydrazine Diformylhydrazine diformylhydrazine->tetrazole Na₂CO₃ (aq) 0-5°C

Caption: Azide-Free Synthesis of 1-Aryl-1H-tetrazoles.

logical_relationship_safety cluster_hazards Primary Hazards cluster_mitigation Mitigation Strategies title Safety Considerations in Tetrazole Synthesis hn3 Hydrazoic Acid (HN₃) (Toxic & Explosive) azide_free Azide-Free Reagents (e.g., Diformylhydrazine) hn3->azide_free flow_chem Continuous Flow Chemistry hn3->flow_chem catalysis Catalyst Selection (e.g., ZnO, Heterogeneous) hn3->catalysis metal_azides Heavy Metal Azides (Shock-sensitive) metal_azides->catalysis thermal Thermal Runaway thermal->flow_chem monitoring Process Monitoring (Headspace IR, DSC) thermal->monitoring

Caption: Hazard Mitigation in Tetrazole Synthesis.

References

The Role of Amine Hydrochlorides in Tetrazole Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The synthesis of tetrazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and as energetic materials, has been a subject of extensive research. A key advancement in this field is the use of amine hydrochlorides as catalysts or reagents, which facilitates the [3+2] cycloaddition of azides with nitriles under milder and safer conditions. This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to this synthetic strategy.

Introduction

Tetrazoles are structural motifs found in several FDA-approved drugs, where they often serve as bioisosteres for carboxylic acids and amides.[1] The classical synthesis of 5-substituted-1H-tetrazoles involves the reaction of a nitrile with an azide source. However, this reaction often requires harsh conditions, such as high temperatures, and can involve the use of toxic and explosive reagents like hydrazoic acid (HN₃) or expensive metal catalysts.[2][3]

The introduction of amine hydrochlorides as catalysts or stoichiometric reagents has provided a significant breakthrough. Tertiary amine hydrochlorides, in particular, have been shown to activate the azide ion, allowing the cycloaddition to proceed under milder conditions and often with higher yields.[2] This approach mitigates the risks associated with the formation of hydrazoic acid and avoids the use of heavy metal catalysts.[2][4]

Mechanism of Action

The primary role of the amine hydrochloride is to act as a proton source and to form a reactive complex with the azide salt, typically sodium azide (NaN₃).[2] This complex is more soluble in the organic reaction medium and activates the azide for the subsequent cycloaddition with the nitrile.

The proposed mechanism involves the following key steps:

  • Formation of a Reactive Azide Species: The tertiary amine hydrochloride reacts with sodium azide to form a reactive intermediate. This complex is believed to be a key species that facilitates the transfer of the azide into the organic phase and activates it for reaction.[2]

  • [3+2] Cycloaddition: The activated azide then undergoes a [3+2] cycloaddition reaction with the nitrile to form the tetrazole ring.[2][5]

  • Protonation and Catalyst Regeneration: The resulting tetrazolate anion is protonated by the amine hydrochloride, yielding the final 5-substituted-1H-tetrazole and regenerating the tertiary amine. The amine can then be reprotonated to continue the catalytic cycle.

This process is depicted in the workflow diagram below.

ReactionWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products AmineHCl Amine Hydrochloride (R₃N·HCl) ReactiveComplex Reactive Complex [R₃NH]⁺[N₃]⁻ AmineHCl->ReactiveComplex NaN3 Sodium Azide (NaN₃) NaN3->ReactiveComplex Nitrile Nitrile (R-C≡N) Cycloaddition [3+2] Cycloaddition ReactiveComplex->Cycloaddition + Nitrile Tetrazolate Tetrazolate Anion Cycloaddition->Tetrazolate Tetrazole 5-Substituted-1H-Tetrazole Tetrazolate->Tetrazole + H⁺ (from R₃N·HCl) Amine Regenerated Amine (R₃N) NaCl Sodium Chloride (NaCl) Amine->AmineHCl + HCl (from workup)

General workflow for tetrazole synthesis using amine hydrochlorides.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature.[2][5] Researchers should optimize these conditions for their specific substrates.

General Protocol for the Synthesis of 5-Substituted-1H-Tetrazoles using Triethylamine Hydrochloride

Materials:

  • Nitrile (10 mmol)

  • Sodium azide (12 mmol)

  • Triethylamine hydrochloride (10 mmol)

  • Dimethylformamide (DMF) (20 mL)

  • Hydrochloric acid (6 M)

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the nitrile (10 mmol), sodium azide (12 mmol, 0.78 g), and triethylamine hydrochloride (1.38 g, 10 mmol).

  • Add dimethylformamide (20 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 8-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of water.

  • Acidify the solution with 6 M hydrochloric acid to a pH of approximately 2-3.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the 5-substituted-1H-tetrazole.

Protocol for the Synthesis of 5-Phenyl-1H-tetrazole

Materials:

  • Benzonitrile (10 mmol, 1.03 g)

  • Sodium azide (12 mmol, 0.78 g)

  • Pyridine hydrochloride (10 mmol, 1.15 g)

  • Dimethylformamide (DMF) (20 mL)

Procedure:

  • Combine benzonitrile, sodium azide, and pyridine hydrochloride in a 50 mL round-bottom flask.[5]

  • Add 20 mL of DMF to the flask.[5]

  • Heat the mixture to 110 °C with stirring for 8 hours.[5]

  • Follow the workup procedure described in the general protocol to isolate the product.

Quantitative Data Summary

The efficiency of amine hydrochlorides in tetrazole synthesis is demonstrated by the high yields and relatively mild conditions reported for a variety of substrates. The following tables summarize key quantitative data.

Table 1: Effect of Different Amine Salt Catalysts on the Synthesis of 5-Phenyl-1H-tetrazole [5]

CatalystSolventTemperature (°C)Time (h)Yield (%)
Pyridine·HClDMF110884
Triethylamine·HClDMF110878
N-methylmorpholine·HClDMF110876
Pyridine·HClDMSO110868
Pyridine·HClToluene110829

Reaction conditions: benzonitrile (10 mmol), NaN₃ (12 mmol), catalyst (10 mmol), solvent (20 mL).[5]

Table 2: Synthesis of Various Aromatic 1H-Tetrazoles using Pyridine Hydrochloride [4][5]

EntryAromatic NitrileTemperature (°C)Time (h)Yield (%)
1Benzonitrile110884
24-Methylbenzonitrile1201280
34-Methoxybenzonitrile90893
44-Chlorobenzonitrile1101279
52-Chlorobenzonitrile90890
64-Bromobenzonitrile1201878
74-Nitrobenzonitrile1101589
81-Naphthonitrile1201881
92-Naphthonitrile1201886
104-Cyanopyridine90696

Reaction conditions: aromatic nitrile (10 mmol), NaN₃ (12 mmol), pyridine hydrochloride (10 mmol), DMF (20 mL).[4][5]

Table 3: Synthesis of Aliphatic and other 1H-Tetrazoles using Pyridine Hydrochloride [5]

EntryNitrileNaN₃ (mmol)Temperature (°C)Time (h)Yield (%)
1Acetonitrile12901271
2Propionitrile12901267
3Adiponitrile301002481
4Phthalonitrile301201876
5Terephthalonitrile30901296

Reaction conditions: nitrile (10 mmol), pyridine hydrochloride (10 mmol), DMF.[5]

Logical Relationships in Catalytic Tetrazole Synthesis

The catalytic cycle for the amine hydrochloride-mediated synthesis of tetrazoles can be visualized as a series of interconnected steps. The following diagram illustrates these relationships.

CatalyticCycle cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs R3NHCl R₃N·HCl ReactiveComplex [R₃NH]⁺[N₃]⁻ R3NHCl->ReactiveComplex + NaN₃ - NaCl TetrazolateComplex [R₃NH]⁺[Tetrazolate]⁻ ReactiveComplex->TetrazolateComplex + R-C≡N R3N R₃N TetrazolateComplex->R3N + H₂O (workup) Tetrazole_out 1H-Tetrazole TetrazolateComplex->Tetrazole_out Product Release R3N->R3NHCl + HCl Nitrile_in Nitrile NaN3_in NaN₃

Catalytic cycle for amine hydrochloride-mediated tetrazole synthesis.

Conclusion

The use of amine hydrochlorides in tetrazole synthesis represents a significant advancement, offering a safer, more efficient, and often more environmentally friendly alternative to traditional methods. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development. The mild reaction conditions and broad substrate scope make this methodology highly attractive for the preparation of a diverse range of 5-substituted-1H-tetrazoles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Tetrazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Tetrazolemethanamine Hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which typically proceeds via the formation of 5-cyanotetrazole followed by its reduction.

Q1: My synthesis of 5-cyanotetrazole from cyanogen azide is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 5-cyanotetrazole are often attributed to the instability of the cyanogen azide intermediate and incomplete reaction. Here are some common causes and troubleshooting steps:

  • Sub-optimal Reaction Temperature: The reaction to form cyanogen azide and its subsequent cyclization is temperature-sensitive. Ensure the reaction is maintained at a low and stable temperature, typically below 5 °C, to prevent the decomposition of cyanogen azide.

  • Purity of Reagents: The purity of sodium azide and cyanogen bromide (or other cyanogen sources) is crucial. Impurities can lead to side reactions. Use freshly opened or purified reagents.

  • Inefficient Stirring: In a biphasic reaction system, vigorous stirring is necessary to ensure efficient mass transfer between the aqueous and organic phases.

  • pH Control: The pH of the reaction mixture can influence the stability of the reactants and intermediates. Monitor and maintain the pH in the recommended range for the specific protocol you are following.

Q2: The reduction of 5-cyanotetrazole to 5-tetrazolemethanamine is stalling or incomplete. What could be the issue?

A2: Incomplete reduction is a common challenge. The following factors are often responsible:

  • Catalyst Inactivation/Poisoning: The catalyst (e.g., Raney Nickel, Palladium on Carbon) can be poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are particularly potent catalyst poisons. Ensure the 5-cyanotetrazole is of high purity before the reduction step.

  • Insufficient Catalyst Loading: The amount of catalyst may be insufficient for the scale of your reaction. While excess catalyst can sometimes lead to side reactions, a minimum effective loading is necessary.

  • Inadequate Hydrogen Pressure: For catalytic hydrogenations, the pressure of hydrogen gas is a critical parameter. Ensure the reaction vessel is properly sealed and that the hydrogen pressure is maintained at the recommended level throughout the reaction.

  • Poor Mass Transfer: In a heterogeneous catalytic reaction, efficient mixing is vital to ensure the substrate, hydrogen, and catalyst are in close contact. Increase the stirring speed or consider a different reactor setup if mass transfer is suspected to be a limiting factor.

Q3: I am observing significant byproduct formation during the reduction of 5-cyanotetrazole. What are these byproducts and how can I minimize them?

A3: The primary byproduct of concern is the formation of 5-methyltetrazole due to over-reduction and hydrodecyanation. Minimizing its formation can be achieved by:

  • Careful Selection of Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can reduce the likelihood of over-reduction.

  • Choice of Catalyst: Some catalysts are more prone to causing hydrodecyanation than others. If using a highly active catalyst like Palladium on Carbon, consider switching to a less aggressive one or modifying the catalyst support.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or HPLC. Stop the reaction as soon as the starting material is consumed to prevent further reduction of the desired product.

Q4: The final hydrochloride salt of 5-tetrazolemethanamine is difficult to crystallize or precipitates as an oil. How can I obtain a crystalline product?

A4: Oiling out during salt formation is often due to impurities or solvent effects. Consider the following:

  • Purity of the Free Amine: Ensure the 5-tetrazolemethanamine free base is of high purity before attempting salt formation. Residual solvents or byproducts can interfere with crystallization.

  • Solvent System: The choice of solvent for precipitation is critical. If an oil forms, try a different solvent or a mixture of solvents. A common technique is to dissolve the free base in a solvent in which the hydrochloride salt is soluble (e.g., isopropanol) and then add an anti-solvent in which the salt is insoluble (e.g., diethyl ether or heptane) to induce crystallization.

  • Controlled Acid Addition: Add the hydrochloric acid solution (e.g., HCl in isopropanol or ether) slowly to a cooled and well-stirred solution of the amine. Rapid addition can lead to the formation of an amorphous solid or oil.

  • Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal can help induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and scalable synthetic route involves a two-step process:

  • [3+2] Cycloaddition: Synthesis of 5-cyanotetrazole via the reaction of a cyanogen source (like cyanogen bromide) with an azide salt (like sodium azide).

  • Reduction: The nitrile group of 5-cyanotetrazole is then reduced to a primary amine, yielding 5-tetrazolemethanamine. This is typically achieved through catalytic hydrogenation or with a chemical reducing agent. The final product is then isolated as its hydrochloride salt.

Q2: What are the main safety hazards associated with the synthesis of this compound?

A2: The synthesis involves several hazardous reagents and potential intermediates:

  • Azide Compounds: Sodium azide is highly toxic. Hydrazoic acid, which can be formed in situ, is both toxic and explosive.

  • Cyanogen Compounds: Cyanogen bromide and other cyanogen sources are highly toxic.

  • Catalytic Hydrogenation: The use of hydrogen gas under pressure carries a risk of fire or explosion. Some hydrogenation catalysts, like Raney Nickel, can be pyrophoric.

  • Tetrazole Ring: Many tetrazole-containing compounds are high-energy materials and can be explosive under certain conditions.

Always handle these reagents with appropriate personal protective equipment in a well-ventilated fume hood and follow established safety protocols.

Q3: How can I purify the intermediate, 5-cyanotetrazole?

A3: Purification of 5-cyanotetrazole typically involves an acidic workup followed by extraction. The crude product can often be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture. Column chromatography can also be used for small-scale purification, but care must be taken due to the potential instability of the compound.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry place away from heat and sources of ignition. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Data Presentation

Table 1: Comparison of Reduction Conditions for 5-Cyanotetrazole

ParameterMethod A: Catalytic HydrogenationMethod B: Chemical Reduction
Reducing Agent H₂ gasBorane-tetrahydrofuran complex (BH₃·THF)
Catalyst/Reagent Raney Nickel (5-10 wt%)-
Solvent Methanol or Ethanol with AmmoniaTetrahydrofuran (THF)
Temperature 25-50 °C0-25 °C
Pressure 50-100 psiAtmospheric
Reaction Time 4-12 hours2-6 hours
Typical Yield 80-95%75-90%
Key Challenge Catalyst poisoning, over-reductionHandling of pyrophoric borane reagents

Experimental Protocols

Protocol: Synthesis of this compound via Reduction of 5-Cyanotetrazole

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Reduction of 5-Cyanotetrazole

  • Preparation: In a hydrogenation vessel, dissolve 5-cyanotetrazole (1.0 eq) in anhydrous methanol containing 7N ammonia (10-15% of the total solvent volume).

  • Catalyst Addition: Carefully add Raney Nickel (5-10 wt% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50-100 psi with hydrogen and stir the mixture vigorously at room temperature (25-30 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by periodically analyzing aliquots of the reaction mixture by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

Step 2: Formation and Isolation of the Hydrochloride Salt

  • Concentration: Combine the filtrate and washes from the previous step and concentrate under reduced pressure to obtain the crude 5-tetrazolemethanamine as an oil or solid.

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent, such as isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in isopropanol (1.1 eq) with stirring.

  • Crystallization: The hydrochloride salt should precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol or diethyl ether, and dry under vacuum to yield this compound.

Mandatory Visualization

Synthesis_Workflow Start Start Materials (Cyanogen Source + Azide) Step1 Step 1: [3+2] Cycloaddition Synthesis of 5-Cyanotetrazole Start->Step1 Intermediate Intermediate: 5-Cyanotetrazole Step1->Intermediate Step2 Step 2: Reduction of Nitrile (e.g., Catalytic Hydrogenation) Intermediate->Step2 FreeBase Intermediate: 5-Tetrazolemethanamine (Free Base) Step2->FreeBase Step3 Step 3: Salt Formation (Acidification with HCl) FreeBase->Step3 End Final Product: 5-Tetrazolemethanamine Hydrochloride Step3->End

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Reduction Start Problem: Incomplete Reduction of 5-Cyanotetrazole CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst Possible Cause CheckPurity Check Starting Material Purity (Potential Catalyst Poisons) Start->CheckPurity Possible Cause CheckConditions Check Reaction Conditions (H₂ Pressure, Temperature, Stirring) Start->CheckConditions Possible Cause SolutionCatalyst Solution: Increase catalyst loading or use fresh catalyst CheckCatalyst->SolutionCatalyst SolutionPurity Solution: Purify 5-cyanotetrazole before reduction CheckPurity->SolutionPurity SolutionConditions Solution: Increase H₂ pressure/temperature or improve agitation CheckConditions->SolutionConditions

Caption: Troubleshooting guide for the reduction of 5-cyanotetrazole.

Technical Support Center: Purification of 5-Tetrazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Tetrazolemethanamine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and scalability, especially when dealing with crystalline solids.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, which is a salt, polar protic solvents are generally a good starting point. Good candidates include water, lower alcohols (methanol, ethanol), or a mixture of these with an anti-solvent. Small-scale solubility tests are always recommended to determine the optimal solvent system.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts or the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. To resolve this, you can try the following:

  • Add more solvent to the hot mixture to ensure the compound is fully dissolved below its melting point.

  • Lower the temperature at which you are dissolving the compound.

  • Employ a solvent system where the compound has a lower solubility.

  • Allow the solution to cool more slowly to encourage crystal nucleation.

Q4: What are the potential impurities I might encounter in my crude this compound?

A4: Potential impurities can include unreacted starting materials, reagents from the synthesis (e.g., sodium azide), and side products. Depending on the synthetic route, isomeric tetrazoles can also be a significant impurity.

Q5: When is column chromatography a better choice for purification?

A5: Column chromatography is advantageous when dealing with complex mixtures containing impurities with similar solubility profiles to the desired product, or for separating isomers. While often more time-consuming and less scalable than recrystallization, it offers higher resolution for difficult separations.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Low Recovery After Recrystallization
Symptom Possible Cause Suggested Solution
Very little or no precipitate forms upon cooling.- Too much solvent was used.- The compound is highly soluble in the chosen solvent even at low temperatures.- Cooling time was insufficient.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to induce precipitation.- Allow the solution to cool for a longer period, potentially in an ice bath or refrigerator.
Crystals form on the filter paper during hot filtration.- The solution cooled down too quickly, causing premature crystallization.- Preheat the filtration apparatus (funnel and filter flask) before filtration.- Use a slight excess of hot solvent to keep the compound dissolved during filtration.- Perform the hot filtration as quickly as possible.
Product Purity Issues
Symptom Possible Cause Suggested Solution
The purified product still contains starting materials or soluble impurities.- Inefficient removal of impurities during recrystallization.- Impurities co-precipitated with the product.- Perform a second recrystallization.- Wash the filtered crystals with a small amount of cold, fresh recrystallization solvent.[1]
Presence of colored impurities.- Colored byproducts from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Experimental Protocols

Representative Recrystallization Protocol

This protocol is a general guideline. The optimal solvent, volumes, and temperatures should be determined experimentally for your specific sample.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system. A mixture of ethanol and water is often a good starting point for amine hydrochlorides.

  • Dissolution: In a flask, add the crude this compound. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with filter paper to remove them.

  • Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. If using a solvent/anti-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quantitative Data

Solubility of Structurally Similar Compounds

The following table provides solubility data for 5-aminotetrazole, a structurally related compound, which can serve as a guide for solvent selection.

SolventSolubility ( g/100 mL) at 18°C
Water1.2

Note: As this compound is a salt, its solubility in polar solvents like water and lower alcohols is expected to be higher than that of its free base counterpart.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Hot Solvent crude_product->add_solvent dissolved_solution Hot Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration Insoluble Impurities cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product pure_product drying->pure_product Pure Crystals

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic start Recrystallization Attempted check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? check_yield->check_purity No too_much_solvent Too much solvent used? check_yield->too_much_solvent Yes success Successful Purification check_purity->success No impurities_present Soluble impurities remain? check_purity->impurities_present Yes concentrate Concentrate Solution too_much_solvent->concentrate Yes add_antisolvent Add Anti-solvent too_much_solvent->add_antisolvent No concentrate->check_yield add_antisolvent->check_yield rerun Re-recrystallize impurities_present->rerun Yes wash Wash Crystals with Cold Solvent impurities_present->wash No rerun->check_purity wash->check_purity

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: 5-Aminomethyltetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aminomethyltetrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-aminomethyltetrazole?

A1: The most prevalent and well-established method for synthesizing 5-aminomethyltetrazole is the [3+2] cycloaddition reaction. This involves reacting an aminoacetonitrile derivative (the "nitrile") with an azide source, typically sodium azide.[1][2] The reaction is often facilitated by a catalyst, such as a Lewis acid (e.g., zinc salts) or a proton source (e.g., ammonium chloride or triethylamine hydrochloride).[1][2]

Q2: What are the primary starting materials for 5-aminomethyltetrazole synthesis?

A2: The key starting materials are:

  • A nitrile precursor: This is typically aminoacetonitrile or a protected form, such as its hydrochloride salt, to improve stability and handling.

  • An azide source: Sodium azide (NaN₃) is the most common reagent.[1] In the presence of a proton source, it can form hydrazoic acid (HN₃) in situ, which is highly reactive but also toxic and explosive.[1]

Q3: What are the most common byproducts I should expect in my crude product?

A3: Common impurities and byproducts include:

  • Unreacted Starting Materials: Residual aminoacetonitrile and sodium azide may be present in the crude product.

  • Isomeric Forms (Tautomers): 5-Aminomethyltetrazole exists as a mixture of two tautomeric forms: 1H- and 2H-tetrazoles. These isomers are in equilibrium and are typically difficult to separate.

  • Hydrazoic Acid: While a reactive intermediate, residual hydrazoic acid is a significant safety hazard and must be quenched properly during workup.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions can lead to various impurities. Careful control of temperature and stoichiometry is crucial.

Q4: Are there any specific solvents or reagents I should avoid?

A4: Yes, for safety reasons:

  • Chlorinated Solvents: Avoid using chlorinated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of highly explosive di- and triazidomethane.

  • Heavy Metals: Contact between azide solutions and heavy metals (e.g., lead, copper, mercury) or their salts should be avoided to prevent the formation of dangerously explosive heavy-metal azides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 5-aminomethyltetrazole.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials. 4. Formation of unreactive azide-metal complexes.1. Use a fresh or properly activated catalyst. Consider screening different Lewis acids (e.g., ZnCl₂, ZnBr₂). 2. Optimize the reaction temperature and time based on literature for similar nitriles. Monitor the reaction progress by TLC or HPLC. 3. Ensure the purity of aminoacetonitrile and sodium azide. 4. If using a metal catalyst, ensure it is appropriate for the reaction and used in the correct stoichiometric amount.
Safety Concerns (e.g., gas evolution) 1. Formation of hydrazoic acid (HN₃). This is a toxic and explosive gas.1. Work in a well-ventilated fume hood. The reaction of sodium azide with a proton source (like ammonium chloride) generates hydrazoic acid. Control the rate of addition and temperature to manage its formation. Some protocols use catalysts like zinc oxide to minimize HN₃ in the headspace. 2. Quench residual azide: After the reaction, any remaining azide and hydrazoic acid must be carefully quenched, for example, with a solution of sodium nitrite.
Product Isolation Issues 1. Product is highly soluble in the workup solvent. 2. Formation of emulsions during extraction.1. After acidification to protonate the tetrazole, minimize the amount of water used for workup. If the product is water-soluble, consider extraction with a more polar organic solvent or evaporation of the aqueous layer followed by purification. 2. Add brine to the aqueous layer to break up emulsions during extraction.
Presence of Multiple Spots on TLC/Peaks in HPLC of Pure Product 1. The product exists as a mixture of 1H- and 2H-tautomers.1. This is an inherent property of 5-substituted-1H-tetrazoles. The two tautomers may interconvert, and their ratio can be solvent-dependent. Characterization by NMR (¹H and ¹³C) will show two sets of signals corresponding to the two tautomers. This is generally not considered an impurity.

Experimental Protocols

General Protocol for the Synthesis of 5-Aminomethyltetrazole

This protocol is a generalized procedure based on common methods for the synthesis of 5-substituted tetrazoles. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

  • Aminoacetonitrile hydrochloride

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride or Ammonium chloride (NH₄Cl)

  • Toluene or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) for workup

  • Sodium nitrite (NaNO₂) for quenching

  • Ethyl acetate for extraction

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aminoacetonitrile hydrochloride, sodium azide, and triethylamine hydrochloride (or ammonium chloride).

  • Add the solvent (e.g., toluene or DMF).

  • Heat the reaction mixture with stirring. The temperature and reaction time will depend on the specific catalyst and solvent system used (e.g., 95-120 °C for 8-24 hours).

  • Monitor the reaction progress by TLC or HPLC until the starting nitrile is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to a pH of ~2-3 to protonate the tetrazole.

  • Quench any unreacted azide by slowly adding a solution of sodium nitrite at 0 °C. Observe for any gas evolution to cease.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-aminomethyltetrazole by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathway Synthesis Pathway of 5-Aminomethyltetrazole and Potential Byproducts A Aminoacetonitrile (or salt) D [3+2] Cycloaddition A->D B Sodium Azide (NaN3) B->D G Hydrazoic Acid (HN3) (Reactive Intermediate/Hazard) B->G Protonation C Catalyst (e.g., NH4Cl, ZnCl2) C->D C->G Proton Source E 5-Aminomethyltetrazole (Tautomeric Mixture: 1H and 2H) D->E Main Product F Unreacted Starting Materials D->F Incomplete Reaction

Caption: Synthesis of 5-aminomethyltetrazole and potential byproducts.

Troubleshooting_Logic Troubleshooting Flowchart for 5-Aminomethyltetrazole Synthesis start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize: - Catalyst - Temperature - Time check_yield->optimize_conditions Yes check_reagents Check Purity of Starting Materials check_yield->check_reagents Yes safety_issue Safety Issue? (e.g., gas evolution) check_purity->safety_issue No purify Purification: - Recrystallization - Column Chromatography check_purity->purify Yes handle_hn3 Handle Hydrazoic Acid: - Work in fume hood - Control temperature - Quench after reaction safety_issue->handle_hn3 Yes success Successful Synthesis safety_issue->success No optimize_conditions->start check_reagents->start tautomers Note: Tautomers are likely present and not an impurity. purify->tautomers purify->success handle_hn3->start

Caption: Troubleshooting flowchart for 5-aminomethyltetrazole synthesis.

References

Technical Support Center: 5-Tetrazolemethanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Tetrazolemethanamine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the [3+2] cycloaddition reaction between an aminoacetonitrile derivative and an azide source. This is a well-established method for synthesizing 5-substituted-1H-tetrazoles. The resulting 5-(aminomethyl)tetrazole is then converted to its hydrochloride salt.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are typically aminoacetonitrile hydrochloride (or aminoacetonitrile, which may require protection of the amine group) and sodium azide. A catalyst is also essential for the reaction to proceed efficiently.

Q3: What types of catalysts are effective for this reaction?

A3: A variety of catalysts can be employed to facilitate the cycloaddition. These include Lewis acids such as zinc chloride (ZnCl₂) and Brønsted acids like ammonium chloride (NH₄Cl) or silica sulfuric acid. The choice of catalyst can significantly impact the reaction rate and yield.

Q4: What are the recommended solvents for this synthesis?

A4: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used. In some cases, water can also be an effective and more environmentally friendly solvent, particularly when using certain catalysts like zinc salts.[1]

Q5: What are the critical safety precautions to consider during this synthesis?

A5: Sodium azide is highly toxic and must be handled with extreme care in a well-ventilated fume hood. It can form explosive heavy metal azides, so contact with metals should be minimized. The reaction may also generate hydrazoic acid (HN₃), which is volatile and explosive, especially under acidic conditions. It is imperative to follow all institutional safety protocols when working with azides.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Inactive catalyst. 3. Poor quality of starting materials. 4. Sub-optimal reaction temperature or time. 5. Side reactions of the unprotected amino group.1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 2. Use a fresh batch of catalyst or consider an alternative catalyst (see Table 1). 3. Ensure the purity of aminoacetonitrile and sodium azide. 4. Optimize the reaction temperature and time based on small-scale trials. Microwave irradiation can sometimes improve yields for sluggish reactions.[1] 5. Consider protecting the amino group of aminoacetonitrile (e.g., with a Boc or benzoyl group) before the cycloaddition reaction.
Formation of Multiple Byproducts 1. Decomposition of starting materials or product under harsh reaction conditions (e.g., high temperature). 2. Side reactions involving the azide. 3. Impurities in the starting materials.1. Employ milder reaction conditions (lower temperature, shorter reaction time). 2. Ensure an inert atmosphere if side reactions with oxygen or moisture are suspected. 3. Purify all starting materials before use.
Difficulty in Product Isolation and Purification 1. The product is highly soluble in the reaction solvent. 2. The product co-elutes with impurities during chromatography. 3. Difficulty in precipitating the hydrochloride salt.1. After the reaction, quench with an appropriate acidic solution to protonate the tetrazole and facilitate its precipitation or extraction. 2. Optimize the chromatography conditions (e.g., solvent system, stationary phase). 3. For the final hydrochloride salt formation, try different anti-solvents to induce precipitation or use HCl gas in a suitable solvent like ether or dioxane.

Data Presentation: Catalyst and Solvent Effects on Tetrazole Synthesis

The following table summarizes the general effects of different catalysts and solvents on the synthesis of 5-substituted tetrazoles from nitriles, which can be used as a starting point for the optimization of this compound synthesis.

CatalystSolventTypical Temperature (°C)General ObservationsReference
Ammonium Chloride (NH₄Cl)DMF100-120A common and effective Brønsted acid catalyst.[2][3][2][3]
Zinc Bromide (ZnBr₂)Water80-100An efficient Lewis acid catalyst that allows for the use of water as a solvent, which is environmentally benign.[1][1]
Triethylamine HydrochlorideToluene110-130Can act as both a catalyst and a phase-transfer agent.
Silica Sulfuric AcidDMF100-120A heterogeneous catalyst that can be easily removed by filtration.[4][4]

Experimental Protocols

Proposed Synthesis of this compound from Aminoacetonitrile Hydrochloride

This protocol is a generalized procedure based on established methods for the synthesis of 5-substituted tetrazoles. Optimization of specific conditions is recommended.

Step 1: [3+2] Cycloaddition

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aminoacetonitrile hydrochloride (1.0 eq.), sodium azide (1.2-1.5 eq.), and ammonium chloride (1.1-1.3 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to form a stirrable suspension.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of ~2-3 to protonate the tetrazole product.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(aminomethyl)tetrazole.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude 5-(aminomethyl)tetrazole in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) to the stirred solution until the pH is strongly acidic.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If not, an anti-solvent (e.g., diethyl ether or hexane) can be added to induce precipitation.

  • Isolation and Drying: Collect the solid product by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Cycloaddition cluster_step2 Step 2: Salt Formation reactants Aminoacetonitrile HCl + Sodium Azide + Ammonium Chloride solvent Add DMF reactants->solvent reaction Heat (100-120°C) 12-24h solvent->reaction workup Cool & Quench (Ice-water) reaction->workup acidify_extract Acidify (HCl) & Extract (EtOAc) workup->acidify_extract crude_product Crude 5-(aminomethyl)tetrazole acidify_extract->crude_product dissolve Dissolve in Alcohol crude_product->dissolve add_hcl Add HCl Solution dissolve->add_hcl precipitate Precipitate Product add_hcl->precipitate isolate Filter & Dry precipitate->isolate final_product 5-Tetrazolemethanamine Hydrochloride isolate->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction catalyst_issue Catalyst Inactive? low_yield->catalyst_issue side_reactions Side Reactions? low_yield->side_reactions increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes change_catalyst Use Fresh/Alternative Catalyst catalyst_issue->change_catalyst Yes protect_amine Protect Amino Group side_reactions->protect_amine Yes milder_conditions Use Milder Conditions side_reactions->milder_conditions Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Tetrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of tetrazole rings.

Frequently Asked Questions (FAQs)

Q1: My [3+2] cycloaddition reaction of a nitrile with sodium azide is giving a low yield. What are the common causes?

A1: Low yields in tetrazole synthesis from nitriles and sodium azide are frequently due to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure you are using an appropriate catalyst (e.g., a Lewis acid like ZnCl₂ or a Brønsted acid like ammonium chloride) and optimal reaction conditions (temperature and time).[1][2] For instance, the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide often requires heating in a high-boiling solvent like DMF or DMSO for several hours.[3][4][5]

  • Poor Solubility of Reagents: Sodium azide has poor solubility in many organic solvents. The use of a phase-transfer catalyst or a solvent that can dissolve both the nitrile and the azide source can improve reaction rates.[6]

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired tetrazole. Common side reactions include the hydrolysis of the nitrile to the corresponding amide and the thermal decomposition of the tetrazole product at elevated temperatures.[7][8][9][10]

  • Suboptimal Work-up Procedure: The tetrazole product might be lost during the work-up and purification steps. Acidification of the reaction mixture is crucial to protonate the tetrazole salt and facilitate its precipitation or extraction, but improper pH control can lead to losses.[3]

Q2: I have an unexpected byproduct in my reaction. What could it be?

A2: The most common byproducts in tetrazole synthesis from nitriles and azides are:

  • Amide: Hydrolysis of the starting nitrile to the corresponding amide is a frequent side reaction, especially if water is present in the reaction mixture and the reaction is carried out under acidic or basic conditions at high temperatures.[7][8][11][12][13] For example, in the synthesis of 5-phenyl-1H-tetrazole, benzamide can be a significant impurity.

  • Azido-azomethine Tautomer: For certain substrates, particularly with electron-withdrawing groups, an equilibrium can exist between the cyclic tetrazole and the open-chain azido-azomethine tautomer.[14][15][16][17] This equilibrium is influenced by temperature, solvent, and the electronic nature of the substituents.

  • Decomposition Products: Tetrazoles can undergo thermal decomposition at high temperatures, leading to the elimination of nitrogen gas and the formation of nitriles or other degradation products.[9][10]

Q3: How can I effectively purify my 5-substituted-1H-tetrazole?

A3: Purification of 5-substituted-1H-tetrazoles typically involves the following steps:

  • Acidification and Precipitation/Extraction: After the reaction is complete, the mixture is cooled and acidified (e.g., with HCl) to a pH of 2-3.[3] This protonates the tetrazolide anion, making the tetrazole less soluble in aqueous media and allowing it to be isolated by filtration or extraction into an organic solvent like ethyl acetate.[18]

  • Recrystallization: This is a highly effective method for purifying solid tetrazoles. Common solvents for recrystallization include ethanol, water, or mixtures of solvents.[18][19] The choice of solvent depends on the solubility of the specific tetrazole and its impurities.

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.[2][18] A gradient of solvents, such as ethyl acetate in petroleum ether, is often used for elution.[2]

Q4: Are there any major safety concerns I should be aware of during tetrazole synthesis?

A4: Yes, there are significant safety considerations:

  • Hydrazoic Acid (HN₃) Formation: The combination of azides (like sodium azide) with acids can generate hydrazoic acid, which is highly toxic and explosive.[20] Reactions should always be performed in a well-ventilated fume hood, and acidic conditions should be carefully controlled.

  • Heavy Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper) to form highly explosive heavy metal azides. Avoid using metal spatulas or equipment containing these metals when handling azides.

  • Thermal Stability: While tetrazoles are generally stable, they are high-energy compounds and can decompose exothermically at elevated temperatures.[9][10] It is crucial to control the reaction temperature and avoid overheating.

Troubleshooting Guides

Issue 1: Low Yield of 5-Phenyl-1H-tetrazole
Symptom Possible Cause Troubleshooting Action
Low conversion of benzonitrile Inefficient catalysisEnsure the catalyst (e.g., ZnCl₂, NH₄Cl) is fresh and used in the correct stoichiometric amount. Consider screening other Lewis or Brønsted acid catalysts.[1][21][22]
Suboptimal temperatureIncrease the reaction temperature gradually, monitoring for product formation and potential decomposition. The optimal temperature is often between 110-140 °C.[4][5][23]
Inappropriate solventUse a high-boiling, polar aprotic solvent like DMF or DMSO to ensure all reactants are in solution.[2][4][5][24]
Product loss during work-up Incomplete precipitationAfter acidification, ensure the pH is sufficiently low (pH 2-3) to fully protonate the tetrazole. Cooling the solution in an ice bath can further increase precipitation.[3][18]
Emulsion formation during extractionIf extracting the product, use a brine wash to break up emulsions.
Issue 2: Presence of Benzamide as an Impurity
Symptom Possible Cause Troubleshooting Action
Significant peak corresponding to benzamide in NMR or LC-MS Presence of water in the reactionUse anhydrous solvents and dry all glassware thoroughly before starting the reaction.
High reaction temperature and prolonged reaction timeOptimize the reaction conditions to use the lowest possible temperature and shortest time necessary for complete conversion of the nitrile.
Hydrolysis during acidic work-upPerform the acidification step at a low temperature (e.g., in an ice bath) and minimize the time the reaction mixture is in contact with the acidic aqueous solution.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Yield of 5-Phenyl-1H-tetrazole
Solvent Temperature (°C) Catalyst Reaction Time (h) Yield (%) Reference
DMF120NH₄Cl7Not specified, but effective[25]
DMF110Attapulgite10High (exact % not given)[3]
DMF100SO₃H-carbon692[26]
DMSO140CuSO₄·5H₂O195[5][27]
Toluene110Co(II) complex1215[4][24]
Acetonitrile110Co(II) complex1250[4][24]
Water100Humic acid4Good (exact % varies)[23]
Table 2: Purity Enhancement of 5-Phenyl-1H-tetrazole by Recrystallization
Purification Step Purity (by HPLC, %) Yield (%) Appearance Reference
Crude Product85.2-Off-white solid[18]
After Recrystallization (Ethanol)99.588White crystalline solid[18]

Experimental Protocols

Synthesis of 5-Phenyl-1H-tetrazole

This protocol is a representative example for the synthesis of a 5-substituted-1H-tetrazole.

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-130 °C and stir for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice water.

  • Acidify the mixture to pH 2-3 with concentrated HCl. A precipitate should form.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[18][19]

Visualizations

Troubleshooting Workflow for Low Tetrazole Yield

Troubleshooting_Workflow start Low Yield of Tetrazole check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time - Change Catalyst/Solvent incomplete->optimize_conditions end Improved Yield optimize_conditions->end check_byproducts Analyze for Byproducts (NMR, LC-MS) hydrolysis Amide Formation (Nitrile Hydrolysis) check_byproducts->hydrolysis decomposition Thermal Decomposition check_byproducts->decomposition use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous lower_temp Lower Reaction Temperature decomposition->lower_temp use_anhydrous->end lower_temp->end workup_loss Check for Loss during Work-up optimize_workup Optimize Work-up: - Adjust pH for Precipitation - Efficient Extraction workup_loss->optimize_workup optimize_workup->end complete->check_byproducts complete->workup_loss

Caption: A flowchart for troubleshooting low yields in tetrazole synthesis.

Reaction Pathway for Tetrazole Formation and Major Side Reactions

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions RCN R-C≡N (Nitrile) ActivatedNitrile Activated Nitrile [R-C≡N-Catalyst] RCN->ActivatedNitrile + Catalyst Amide R-C(=O)NH₂ (Amide) RCN->Amide + H₂O (Hydrolysis) Azide N₃⁻ (Azide) ImidoylAzide Imidoyl Azide Intermediate [R-C(N₃)=N⁻] ActivatedNitrile->ImidoylAzide + N₃⁻ Tetrazolide Tetrazolide Anion ImidoylAzide->Tetrazolide Cyclization Tetrazole 5-R-1H-Tetrazole Tetrazolide->Tetrazole + H⁺ Azidoazomethine Azido-azomethine (Open-chain Tautomer) Tetrazole->Azidoazomethine Equilibrium Catalyst Catalyst (Lewis/Brønsted Acid)

Caption: Desired and undesired pathways in tetrazole synthesis.

References

Technical Support Center: Safe Handling and Synthesis of Azido Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, synthesis, and troubleshooting of experiments involving azido compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with azido compounds?

A1: Organic and inorganic azides are energetic molecules that pose several significant hazards. They can be sensitive to heat, shock, friction, and light, leading to explosive decomposition.[1][2][3] The azide functional group also imparts toxicity, with a level of acute toxicity comparable to that of cyanides.[4] Furthermore, in the presence of acids, azides can form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[1][3]

Q2: How can I quickly assess the stability of a newly synthesized organic azide?

A2: Two general rules of thumb can provide a preliminary assessment of the stability of an organic azide:

  • Carbon-to-Nitrogen (C/N) Ratio: The stability of an organic azide generally increases with a higher carbon-to-nitrogen ratio. As a guideline, the total number of nitrogen atoms should not exceed the number of carbon atoms.[1][2]

  • Rule of Six: This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution within the molecule to render it relatively safe to handle with appropriate precautions.[1]

For a more detailed breakdown of stability based on the C/N ratio, refer to the table in the "Quantitative Data" section.

Q3: What are some critical materials to avoid when working with azides?

A3: It is crucial to avoid contact between azides and the following materials:

  • Heavy metals and their salts (e.g., copper, lead, silver, mercury, zinc): These can form highly shock-sensitive and explosive heavy metal azides.[3][5] This is a critical consideration for equipment, spatulas, and even plumbing.

  • Strong acids: As mentioned, these react to form the dangerously explosive hydrazoic acid.[1][5]

  • Halogenated solvents (e.g., dichloromethane, chloroform): These can react with azides to form extremely unstable and explosive di- and tri-azidomethane.[1][4]

  • Strong oxidizing and reducing agents: Reactions with these can be violent.

A more comprehensive list of incompatible chemicals is provided in the "Quantitative Data" section.

Q4: What personal protective equipment (PPE) is necessary for handling azido compounds?

A4: The minimum required PPE includes a flame-resistant lab coat, chemical-resistant gloves (such as nitrile), and chemical safety goggles.[3][5] When there is a risk of splashing or explosion, a face shield should be worn in addition to safety goggles, and all work should be conducted in a chemical fume hood behind a blast shield.[5]

Q5: How should I properly dispose of azide-containing waste?

A5: Never dispose of azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[2] All azide-containing waste, including contaminated labware and PPE, must be collected in a designated, clearly labeled hazardous waste container.[2] Whenever possible, unreacted azides should be quenched to a more stable form (e.g., an amine) before disposal.[1] Separate azide waste from acidic waste streams.[4]

Troubleshooting Guides

Issue: My azide-alkyne cycloaddition (click) reaction is giving a low yield.

Possible Cause Troubleshooting Step
Catalyst Inactivity: The Cu(I) catalyst is oxidized to inactive Cu(II).Ensure the reaction is properly degassed and run under an inert atmosphere (e.g., nitrogen or argon). If using a Cu(II) salt with a reducing agent (like sodium ascorbate), ensure the reducing agent is fresh.
Reagent Degradation: The azide or alkyne starting material may have decomposed.Check the purity of your starting materials. Store azides, especially those with a low C/N ratio, at low temperatures and protected from light.
Incorrect Solvent: The chosen solvent may not be optimal for the reaction.Common solvent systems include t-BuOH/water, DMSO, and DMF. Ensure your reagents are soluble and the solvent system is appropriate for your specific substrates.

Issue: I am observing the reduction of my azide to an amine during my click reaction.

Possible Cause Troubleshooting Step
Excess Reducing Agent: Too much sodium ascorbate can lead to the reduction of the azide.Use the minimum effective concentration of sodium ascorbate required to generate the Cu(I) catalyst.
Presence of Phosphines: If your reaction mixture is contaminated with phosphines, the Staudinger reaction can occur, reducing the azide to an amine.Ensure all reagents and solvents are free of phosphine contamination.
Alternative Copper Source: Consider using a Cu(I) source directly (e.g., CuI, CuBr) to eliminate the need for a reducing agent. However, be aware of the sensitivity of Cu(I) salts to oxidation.

Quantitative Data

Stability of Organic Azides Based on C/N Ratio
(NC + NO) / NN Ratio Stability and Handling Recommendations [2][5]
< 1Should never be isolated. Can be generated in-situ as a transient intermediate and as the limiting reagent in small quantities (< 1 g).
1 to 3Can be synthesized and isolated but should be stored as a dilute solution (< 1M) at low temperatures (≤ -18°C) and in small quantities (< 5 g).
≥ 3Considered the minimum ratio for isolating and storing in pure form (e.g., n-nonyl azide, C/N=3, can be stored up to 20 g).
Thermal Stability of Selected Organic Azides
Compound Decomposition Onset Temperature (°C)
Sodium Azide~275
2,6-diazido-3,5-dicyanopyridineStarts to decompose at 110
2,4,6-triazido-3,5-dicyanopyridineStarts to decompose at 110

Note: Decomposition temperatures can be influenced by heating rate and impurities.

Toxicity of Azide Compounds
Compound LD50 (oral, rat)
Sodium Azide27 mg/kg[4]
Hydrazoic Acid22 mg/kg (mouse)[6]
Incompatible Chemicals with Azides
Chemical Class Incompatible Chemicals Hazard
AcidsStrong acids, Lewis acidsFormation of highly toxic and explosive hydrazoic acid.[7]
Halogenated SolventsDichloromethane, ChloroformFormation of explosive di- and tri-azidomethane.[1]
MetalsHeavy metals (Cu, Pb, Ag, Hg), BrassFormation of shock-sensitive heavy metal azides.[7]
Oxidizing AgentsChromic acid, Peroxides, PermanganatesViolent reactions.[8]
Reducing AgentsHydrides, Active metalsPotentially vigorous or explosive reactions.
OtherCarbon disulfide, Bromine, Dimethyl sulfateViolent reactions with sodium azide.[4]

Experimental Protocols

General Protocol for the Synthesis of an Organic Azide (Example: Benzyl Azide)

This protocol describes the synthesis of benzyl azide via nucleophilic substitution.

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve benzyl bromide in DMF.

  • Carefully add sodium azide to the solution. Caution: Use a plastic or ceramic spatula; do not use metal.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (repeat 3 times).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • If necessary, the product can be purified by column chromatography. Caution: Avoid concentrating low molecular weight azides to neat oils if they have a low C/N ratio.

General Protocol for Quenching Residual Azide

This protocol is for quenching unreacted sodium azide in an aqueous reaction mixture. This procedure must be performed in a chemical fume hood.

Materials:

  • Aqueous reaction mixture containing residual azide

  • Sodium nitrite (NaNO₂) solution (20% w/v)

  • Sulfuric acid (H₂SO₄) solution (20% v/v)

  • Starch-iodide paper

  • Three-necked flask with a stirrer, dropping funnel, and a gas outlet vented into the fume hood

Procedure:

  • Ensure the concentration of the azide in the aqueous solution does not exceed 5%.[9] Dilute with water if necessary.

  • Place the azide solution in the three-necked flask and begin stirring.[10]

  • Add the 20% sodium nitrite solution. A common rule of thumb is to use 1.5 g of sodium nitrite for every 1 g of sodium azide.[9][11]

  • Slowly add the 20% sulfuric acid solution dropwise via the dropping funnel. Gas evolution (N₂ and NO) will be observed. Crucial: The acid must be added to the azide/nitrite mixture, not the other way around, to avoid the formation of hydrazoic acid.[11]

  • Continue adding acid until gas evolution ceases and the solution is acidic (test with pH paper).

  • Test for the presence of excess nitrite by placing a drop of the solution on starch-iodide paper. A blue-black color indicates that the quenching is complete.[9]

  • The quenched solution can then be neutralized and disposed of according to your institution's hazardous waste procedures.

General Protocol for Staudinger Reduction of an Organic Azide

This protocol describes the reduction of an organic azide to a primary amine.

Materials:

  • Organic azide

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the organic azide in THF in a round-bottom flask.

  • Add triphenylphosphine (typically 1.1-1.5 equivalents) to the solution at room temperature.

  • Add water (5-10 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 65 °C) and stir for several hours. Monitor the reaction by TLC for the disappearance of the starting azide.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the THF under reduced pressure.

  • The resulting residue will contain the desired amine and triphenylphosphine oxide. This mixture can be purified by extraction and/or column chromatography to isolate the amine.

Visualizations

Risk_Assessment_Workflow A Propose Azide Synthesis B Assess Stability (C/N Ratio, Rule of Six) A->B C High Risk (e.g., C/N < 3) B->C Unfavorable D Lower Risk (e.g., C/N >= 3) B->D Favorable E Implement Strict Controls: - Small Scale Only - Use Blast Shield - Store Dilute & Cold C->E H Re-evaluate Synthesis Route or Target Molecule C->H F Standard Operating Procedures: - Fume Hood - No Metal Spatulas - Appropriate PPE D->F G Proceed with Synthesis E->G F->G

Caption: Risk assessment workflow for synthesizing azido compounds.

Azide_Quenching_Workflow A Reaction Complete: Residual Azide Present B Dilute with Water (<5% Azide) A->B C Add Sodium Nitrite (NaNO2) B->C D Slowly Add Sulfuric Acid (H2SO4) C->D E Gas Evolution (N2, NO) Observe Cessation D->E F Test with Starch-Iodide Paper E->F G Quenching Complete (Blue-Black Color) F->G Positive H Add More NaNO2/H2SO4 F->H Negative I Neutralize and Dispose as Hazardous Waste G->I H->D

Caption: Step-by-step workflow for quenching residual azides.

References

Technical Support Center: Optimization of Reaction Conditions for Tetrazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of tetrazole formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tetrazoles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process for tetrazole formation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Poor Quality of Starting Materials: Impurities in the nitrile or azide source can inhibit the reaction. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.[1] 5. Moisture in the Reaction: Trace amounts of water can affect the efficiency of certain catalysts and reagents.1. Use a fresh batch of catalyst or consider an alternative catalyst. Several studies have shown the effectiveness of various nanocatalysts and Lewis acids.[2][3] 2. Optimize the reaction temperature. For many standard procedures, temperatures between 100-140°C are effective.[3][4] Microwave irradiation can also be employed to reduce reaction times and improve yields.[2] 3. Purify starting materials before use. 4. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.[1] 5. Ensure all glassware is thoroughly dried and use anhydrous solvents if the chosen method is sensitive to moisture.
Formation of Multiple Byproducts 1. Side Reactions of the Azide: Sodium azide can participate in unwanted side reactions, especially at high temperatures. 2. Decomposition of Starting Material or Product: The nitrile starting material or the tetrazole product may be unstable under the reaction conditions. 3. Use of Protic Solvents: In some cases, protic solvents like ethanol can lead to the formation of byproducts.[3]1. Optimize the reaction temperature and time to minimize side reactions. Using a milder catalyst might also be beneficial. 2. Analyze the stability of your specific nitrile and tetrazole product under the planned reaction conditions. Consider using milder conditions if decomposition is observed. 3. Switch to a polar aprotic solvent such as DMF or DMSO, which are commonly used and have shown good results.[3]
Difficulty in Product Isolation and Purification 1. High Solubility of the Product: The tetrazole product may be highly soluble in the reaction solvent, making precipitation or extraction difficult. 2. Co-elution with Impurities: During chromatographic purification, the product may co-elute with byproducts or unreacted starting materials. 3. Formation of Tetrazole Salts: The product may exist as a salt, affecting its solubility and extraction properties.1. After the reaction, acidify the mixture with an appropriate acid (e.g., HCl) to protonate the tetrazole, which often leads to precipitation.[1][5] 2. Optimize the chromatography conditions, such as the solvent system and stationary phase. 3. During work-up, acidification will convert the tetrazolate anion to the neutral tetrazole, which is typically more soluble in organic solvents and easier to extract.[5]
Safety Concerns 1. Use of Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. 2. In situ Formation of Hydrazoic Acid (HN₃): The reaction of sodium azide with acids can generate hydrazoic acid, which is volatile and highly explosive.[1][6]1. Handle sodium azide with extreme caution in a well-ventilated fume hood. Avoid contact with heavy metals.[6] 2. When using acidic conditions, ensure proper ventilation and take precautions to avoid the accumulation of hydrazoic acid. Some modern protocols are designed to minimize the in situ generation of HN₃.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-substituted-1H-tetrazoles?

A1: The most prevalent method is the [3+2] cycloaddition reaction between an organic nitrile (R-CN) and an azide source, typically sodium azide (NaN₃).[3][7] This reaction is often facilitated by a catalyst.

Q2: What types of catalysts are effective for tetrazole formation?

A2: A wide range of catalysts have been successfully employed. These include:

  • Lewis Acids: Zinc salts (e.g., ZnCl₂, ZnBr₂) are commonly used and have been shown to be effective, particularly in aqueous media.[2]

  • Nanocatalysts: Various nanocatalysts, such as those based on copper, cobalt, and titanium, have demonstrated high efficiency and reusability.[4][8][9]

  • Brønsted Acids: Ammonium chloride can be used as a proton source to activate the nitrile.[1]

  • Heterogeneous Catalysts: Solid-supported acids like silica sulfuric acid are also effective and offer the advantage of easy separation from the reaction mixture.[10]

Q3: What are the recommended solvents for tetrazole synthesis?

A3: The choice of solvent can significantly impact the reaction yield and rate. Commonly used solvents include:

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent solvents for this reaction, often leading to high yields.[3][4]

  • Water: Green chemistry approaches have demonstrated the effectiveness of water as a solvent, especially when using zinc-based catalysts.[2]

  • Other Solvents: Toluene and THF have also been used, though often with lower efficiency compared to DMF or DMSO.[3]

Q4: How does temperature affect tetrazole formation?

A4: Temperature is a critical parameter. Generally, elevated temperatures (100-140°C) are required to achieve a reasonable reaction rate.[3][4] However, excessively high temperatures can lead to the formation of byproducts and decomposition. Microwave-assisted synthesis can often significantly reduce reaction times and improve yields at controlled temperatures.[2]

Q5: What is a typical work-up procedure for isolating the tetrazole product?

A5: A common work-up procedure involves the following steps:

  • Cool the reaction mixture to room temperature.

  • If a heterogeneous catalyst is used, it is removed by filtration.[8]

  • The filtrate is then treated with an aqueous acid solution (e.g., HCl) to protonate the tetrazole product, which often causes it to precipitate.[1][4][5]

  • The solid product is collected by vacuum filtration, washed with cold water, and then dried.

  • If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.[4][5]

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data from various studies to provide a comparison of different reaction conditions.

Table 1: Effect of Catalyst on the [3+2] Cycloaddition of Benzonitrile and Sodium Azide

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CoY ZeoliteDMF1201492[3]
CuSO₄·5H₂O (2 mol%)DMSO140195[4]
Nano-TiCl₄·SiO₂DMFReflux290[8]
Silica Sulfuric AcidDMF120695[10]
ZnBr₂WaterReflux2491[2]
NoneDMF100100[11]

Table 2: Influence of Solvent on Tetrazole Synthesis

NitrileCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetonitrileCoY ZeoliteToluene1201465[3]
PhenylacetonitrileCoY ZeoliteTHF1201478[3]
PhenylacetonitrileCoY ZeoliteDMF1201495[3]
PhenylacetonitrileCoY ZeoliteEthanol12014<5[3]
BenzonitrileCo(II)-complexDMSO1101299[12]
BenzonitrileCo(II)-complexAcetonitrile1101250[12]
BenzonitrileCo(II)-complexToluene1101215[12]

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole using CuSO₄·5H₂O Catalyst[4]

Materials:

  • Benzonitrile

  • Sodium azide

  • Cupric sulfate pentahydrate (CuSO₄·5H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (4 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (2 mol%).

  • Stir the reaction mixture at room temperature and then raise the temperature to 140°C for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 10 mL of 4 M HCl and then 10 mL of ethyl acetate.

  • Separate the organic layer, wash it twice with 10 mL of distilled water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it to obtain the crude solid product.

Protocol 2: Synthesis of 5-Substituted-1H-tetrazoles using Nano-TiCl₄·SiO₂ Catalyst[8]

Materials:

  • Nitrile (e.g., Benzonitrile)

  • Sodium azide

  • Nano-TiCl₄·SiO₂ catalyst

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (4N)

  • Ice water

  • Chloroform

Procedure:

  • In a round-bottom flask, add nano-TiCl₄·SiO₂ (0.1 g) to a mixture of the nitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL).

  • Reflux the mixture for 2 hours.

  • Monitor the reaction completion by TLC.

  • Once complete, allow the mixture to cool to room temperature.

  • Remove the catalyst by filtration.

  • To the filtrate, add ice water and 5 mL of 4N HCl to precipitate the product.

  • Collect the white solid by filtration and wash it with cold chloroform to yield the pure tetrazole.

Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Mix Nitrile, Sodium Azide, and Catalyst in Solvent B Heat Mixture (e.g., 120-140°C or Microwave) A->B C Monitor Progress (TLC/LC-MS) B->C D Cool Reaction Mixture C->D E Filter Catalyst (if heterogeneous) D->E F Acidify with HCl E->F G Precipitate or Extract Product F->G H Isolate and Dry Pure Tetrazole G->H

Caption: General experimental workflow for tetrazole synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Yield? Catalyst Inactive Catalyst? Start->Catalyst Temp Suboptimal Temperature? Start->Temp Time Insufficient Time? Start->Time Reagents Poor Reagent Quality? Start->Reagents NewCat Use Fresh/Alternative Catalyst Catalyst->NewCat OptTemp Optimize Temperature Temp->OptTemp ExtTime Extend Reaction Time Time->ExtTime Purify Purify Starting Materials Reagents->Purify

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: 5-Substituted Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-substituted tetrazoles. The most common synthetic route, the [3+2] cycloaddition of nitriles with an azide source, is the primary focus.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-substituted tetrazoles?

The most prevalent and versatile method is the [2+3] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃).[3][4] This reaction is often catalyzed by a Lewis or Brønsted acid to facilitate the cycloaddition.[5][6]

Q2: Why is the tetrazole ring a desirable functional group in drug discovery?

The tetrazole moiety is considered a bioisostere of the carboxylic acid group.[1][7] It offers similar acidic properties (pKa comparable to a carboxylic acid) but with improved metabolic stability, lipophilicity, and bioavailability, making it a valuable substitute in medicinal chemistry to enhance the pharmacokinetic profile of drug candidates.[2][5]

Q3: What are the main safety concerns associated with tetrazole synthesis?

The primary safety hazard arises from the use of azide reagents.[8] When sodium azide is combined with a proton source (like an acid), it can generate highly toxic and explosive hydrazoic acid (HN₃).[6][9] Additionally, the use of certain metal catalysts (e.g., copper, lead) with azides can form shock-sensitive heavy metal azides.[8]

Troubleshooting Guide

Low or No Product Yield

Problem: The reaction shows low conversion to the desired 5-substituted tetrazole.

Possible CauseSuggested Solution
Insufficient Catalyst Activity Select a more appropriate catalyst. Zinc salts (e.g., ZnBr₂) are effective homogeneous catalysts.[10] Heterogeneous catalysts like silica sulfuric acid or zeolites can also be employed for easier removal.[6][8]
Poor Nitrile Reactivity Electron-withdrawing groups on the nitrile can decrease its reactivity. Increase the reaction temperature or use microwave irradiation to enhance the reaction rate.[7]
Inadequate Solvent The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO are commonly used as they help to dissolve the azide salt and facilitate the reaction.[11][12]
Reaction Time Too Short Some cycloadditions can be slow. Monitor the reaction progress using TLC or another appropriate analytical technique to determine the optimal reaction time.[12]
Side Reactions and Impurities

Problem: The final product is contaminated with significant impurities.

Possible CauseSuggested Solution
Formation of Hydrazoic Acid To minimize the in-situ formation of hazardous hydrazoic acid, maintain a pH above 8. Safer azide sources like trimethylsilyl azide (TMSN₃) can be used as an alternative to sodium azide/acid systems.[8]
Catalyst-Related Impurities Homogeneous catalysts can be difficult to remove. Switch to a heterogeneous catalyst that can be easily filtered off post-reaction.[6][8]
Thermal Decomposition High reaction temperatures can lead to decomposition of the starting materials or the product. If possible, use a more active catalyst that allows for lower reaction temperatures.[13]
Difficult Product Purification

Problem: Isolating the pure 5-substituted tetrazole from the reaction mixture is challenging.

Possible CauseSuggested Solution
High Product Solubility If the product is highly soluble in the reaction solvent, precipitation upon workup may be difficult. After quenching the reaction, adjust the pH of the aqueous solution, as many tetrazoles will precipitate at their isoelectric point.[8]
Residual Catalyst As mentioned, using a heterogeneous catalyst simplifies removal. For homogeneous catalysts, specific workup procedures, such as chelation or extraction, may be necessary.
Oily Product If the product oils out instead of crystallizing, try trituration with a non-polar solvent or purification by column chromatography.[6][11]

Experimental Protocols

General Procedure for the Synthesis of 5-Phenyl-1H-tetrazole using Zinc Bromide

To a 250 mL round-bottomed flask, add benzonitrile (20 mmol), sodium azide (1.43 g, 22 mmol), zinc bromide (4.50 g, 20 mmol), and 40 mL of water.[10] The reaction mixture should be refluxed for 24 hours with vigorous stirring.[10] After cooling to room temperature, add 3 N HCl (30 mL) and ethyl acetate (100 mL), and continue stirring until all solids dissolve and the aqueous layer has a pH of approximately 1.[10] The organic layer is then separated, and the aqueous layer is extracted twice with ethyl acetate (2 x 100 mL).[10] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[10]

Synthesis of 5-Substituted 1H-Tetrazoles using a Heterogeneous Catalyst (Silica Sulfuric Acid)

In a round-bottom flask, a mixture of the nitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g) in DMF (5 mL) is stirred at 120 °C.[6] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration and washed with ethyl acetate.[6] The filtrate is then evaporated under vacuum, and the crude product is purified by recrystallization or column chromatography on silica gel.[6]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 5-Phenyl-1H-tetrazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZnBr₂Water100 (reflux)2475[10]
CuSO₄·5H₂ODMSO120295[11]
Co-Ni/Fe₃O₄@MMSHSH₂O/EtOH (1:1)600.598[13]
Silica Sulfuric AcidDMF120495[6]
Sulfamic AcidDMF1202.596[14]

Visualizations

Troubleshooting_Workflow start Low Yield or No Product check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst optimize_solvent Change Solvent check_conditions->optimize_solvent optimize_temp_time Adjust Temperature & Reaction Time check_conditions->optimize_temp_time success Improved Yield optimize_catalyst->success optimize_solvent->success optimize_temp_time->success

Caption: Troubleshooting workflow for low product yield.

Safety_Considerations cluster_azide Azide Source cluster_hazard Potential Hazard cluster_mitigation Mitigation Strategy sodium_azide Sodium Azide + Acid hn3 Hydrazoic Acid (Explosive/Toxic) sodium_azide->hn3 Generates tms_azide TMSN₃ safer_reagent Use Safer Azide Source tms_azide->safer_reagent Is a ph_control Maintain pH > 8 hn3->ph_control Mitigated by

Caption: Safety considerations for handling azide reagents.

References

Removal of impurities from 5-Tetrazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Tetrazolemethanamine Hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of impurities from this compound.

Issue 1: Low Purity After Initial Synthesis

Problem: The initial purity of the synthesized this compound is lower than expected, as determined by analytical methods such as HPLC or NMR.

Possible Causes & Solutions:

CauseSolution
Incomplete Reaction Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, HPLC). If necessary, extend the reaction time or adjust the temperature.
Side Reactions The synthesis of tetrazoles can sometimes yield regioisomers or other byproducts.[1] Purification by recrystallization is often effective. For stubborn impurities, column chromatography may be necessary.
Contaminated Starting Materials Verify the purity of all starting materials and reagents before use. Impurities in the precursors can be carried through the synthesis.
Improper Work-up During the work-up, ensure complete removal of any catalysts or unreacted reagents. Acid-base extraction can be a useful technique to separate the amine product from neutral or acidic impurities. The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid.

Issue 2: Difficulty with Recrystallization

Problem: Challenges are encountered during the recrystallization process, such as the product oiling out, failing to crystallize, or resulting in poor recovery.

Troubleshooting Flowchart:

Caption: Troubleshooting workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: While specific impurity profiles can vary depending on the synthetic route, potential impurities in aminotetrazole syntheses may include:

  • Unreacted Starting Materials: Such as the corresponding nitrile and azide precursors.

  • Regioisomers: Alkylation of the tetrazole ring can occur at different nitrogen atoms, leading to isomeric impurities.[1]

  • Byproducts from Side Reactions: Depending on the reagents used, byproducts such as ureas can sometimes be formed.

Q2: What is a recommended general procedure for the recrystallization of this compound?

A2: A general procedure using an acidified aqueous solution is as follows. Note that the optimal solvent and conditions should be determined experimentally.

Experimental Protocol: Recrystallization from Acidified Water

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture with stirring. Add a few drops of dilute hydrochloric acid (e.g., 1 M HCl) until the solid dissolves completely. The goal is to have a clear, slightly acidic solution at an elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water or a cold organic solvent in which the product is sparingly soluble (e.g., ethanol or isopropanol) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: Based on the properties of similar compounds, the following solvents and solvent systems can be considered. It is recommended to perform small-scale solubility tests to identify the optimal solvent.

Solvent/SystemRationale
Water (slightly acidic) The hydrochloride salt is likely to have good solubility in hot water, especially with a small amount of added acid to suppress deprotonation, and lower solubility in the cold.
Ethanol/Water A mixture of ethanol and water can provide a good balance of polarity for dissolving the compound when hot and allowing it to crystallize upon cooling.
Methanol As a polar protic solvent, methanol may be a suitable choice for recrystallization.
Isopropanol Isopropanol is another polar protic solvent that can be effective for recrystallizing amine hydrochlorides.

Q4: How can I improve the yield of my recrystallization?

A4: To improve the recovery of your purified product:

  • Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Allow for slow cooling to promote the formation of pure crystals.

  • After reaching room temperature, cool the solution in an ice bath to maximize precipitation.

  • When washing the collected crystals, use a minimal amount of a cold solvent in which the product has low solubility.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: The purity of the final product can be assessed using a combination of the following methods:

  • High-Performance Liquid Chromatography (HPLC): An effective method for quantifying the main component and detecting any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • Elemental Analysis: Can confirm the elemental composition of the purified compound.

Purity Analysis Workflow:

G Start Purified this compound HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MP Melting Point Analysis Start->MP EA Elemental Analysis Start->EA Purity_Assessment Purity Assessment HPLC->Purity_Assessment NMR->Purity_Assessment Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MP->Purity_Assessment Composition_Confirmation Composition Confirmation EA->Composition_Confirmation

Caption: Workflow for the analytical characterization and purity assessment of this compound.

References

Technical Support Center: Stability of Tetrazole Compounds in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of tetrazole-containing compounds under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My tetrazole-containing compound is showing signs of degradation in an acidic solution. What are the primary factors I should consider?

Degradation of tetrazole compounds in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1] While the tetrazole ring is generally considered stable, the overall molecular structure and the nature of its substituents can create instabilities, particularly under acidic conditions.

Q2: At what pH range are tetrazole compounds generally most stable?

The optimal pH for stability is compound-specific. However, many pharmaceutical compounds containing a tetrazole moiety exhibit their greatest stability in the pH range of 4 to 8.[1] It is highly recommended to conduct a pH-rate profile study to determine the specific pH of maximum stability for your compound.

Q3: How do substituents on the tetrazole ring and the rest of the molecule affect its stability in acidic conditions?

Substituents can significantly impact the stability of the tetrazole ring through electronic and steric effects.

  • Electron-withdrawing groups (e.g., -COOH, -NO₂) can increase the aromaticity and stability of the tetrazole ring itself.

  • Electron-donating groups (e.g., -NH₂, -CH₃) may decrease the stability of the ring.

  • Other functional groups in the molecule that are susceptible to acid hydrolysis, such as amides or esters, can degrade even if the tetrazole ring remains intact. For example, the degradation of Valsartan in acidic conditions involves the hydrolysis of its amide bond.

Q4: What are the expected degradation products of a tetrazole compound under acidic stress?

Degradation can occur at other parts of the molecule or involve the tetrazole ring itself.

  • Hydrolysis of other functional groups: In complex molecules like the antihypertensive drug Valsartan, acid hydrolysis can cleave amide bonds, leading to the formation of corresponding carboxylic acid and amine fragments, while the tetrazole ring remains unchanged.

  • Ring degradation (under harsh conditions): While generally stable, under forcing conditions (e.g., high temperature and strong acid), the tetrazole ring can undergo thermal decomposition, which may involve the elimination of molecular nitrogen (N₂) or hydrazoic acid (HN₃).[2]

Q5: What analytical techniques are best suited for monitoring the stability of my tetrazole compound and identifying its degradation products?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common technique for separating the parent compound from its degradation products.[1] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), LC-MS/MS, and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are indispensable.[2][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in HPLC at low pH. Acid-catalyzed hydrolysis of a labile functional group (e.g., amide, ester) elsewhere in the molecule.- Conduct a pH-rate profile to find a more stable pH range.- Protect the labile functional group if synthetically feasible.- Characterize the degradation products using LC-MS to confirm the site of hydrolysis.
Appearance of multiple, unexpected peaks in the chromatogram. Complex degradation pathways or secondary degradation of initial products.- Isolate major degradation products for structural characterization.- Consider the possibility of ring-opening or rearrangement, especially if the mass of the degradants does not correspond to simple hydrolysis.
Inconsistent stability results between batches. Contamination with acidic or metallic impurities.- Ensure high purity of starting materials, solvents, and reagents.- Use scrupulously clean glassware.- Consider the use of chelating agents like EDTA if metal-catalyzed degradation is suspected.[1]
Precipitation or cloudiness in the acidic solution. Poor solubility of the compound or its degradation products at low pH.- Re-evaluate the solvent system and consider using co-solvents.- Ensure the solution is adequately buffered.

Data Presentation: Stability of Tetrazole-Containing Drugs Under Acidic Stress

The following table summarizes quantitative data from forced degradation studies on common tetrazole-containing pharmaceuticals. These studies aim to achieve 5-20% degradation to identify potential degradation pathways.

Compound Acidic Stress Condition Degradation (%) Major Degradation Products Identified Reference
Losartan 0.1 M HCl, Room Temp, 7 days< 1%Minimal degradation observed.[4][5]
Valsartan 1 N HCl, 70°C, 1 hr~23.6%Hydrolysis of the amide bond to form (2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanamine and valine derivatives.[6]
Irbesartan 5 N HCl, 70°C, 15 hSignificant(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine and other complex products.[7]
Irbesartan 0.1 M HCl, 80°C~50%Two primary degradation products observed.

Experimental Protocols

General Protocol for Forced Acidic Degradation Study

This protocol provides a general framework for assessing the stability of a novel tetrazole-containing compound under acidic conditions.

Objective: To identify potential acidic degradation pathways and validate a stability-indicating analytical method.

Materials:

  • Novel tetrazole compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) for neutralization

  • pH meter

  • HPLC with UV or PDA detector

  • LC-MS system for peak identification

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the tetrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., methanol, acetonitrile, or a mixture with water).[1]

  • Stress Conditions:

    • Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.[1]

    • Store samples at both room temperature and an elevated temperature (e.g., 60°C) to accelerate degradation.[1]

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration may need to be adjusted based on the compound's stability.

  • Sample Analysis:

    • Prior to injection, neutralize the samples with an equivalent amount of NaOH.

    • Analyze the samples using a validated HPLC method capable of separating the parent compound from all degradation products.[1]

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound at each time point.

    • Identify and quantify the major degradation products.

    • If necessary, isolate significant degradants using preparative HPLC and characterize their structure using techniques like LC-MS/MS and NMR.[1]

Visualizations

Potential Degradation Pathways

Under acidic conditions, degradation of a tetrazole-containing molecule can occur either at a susceptible functional group elsewhere in the molecule or, under more forcing conditions, at the tetrazole ring itself.

G cluster_molecule Tetrazole-Containing Molecule (e.g., with Amide Group) cluster_conditions Stress Condition cluster_products Potential Degradation Products Parent_Molecule R1-CONH-R2-Tetrazole Acid_Stress Acidic Conditions (H+, H2O) Amide_Hydrolysis R1-COOH + H2N-R2-Tetrazole (Amide Bond Cleavage) Acid_Stress->Amide_Hydrolysis Pathway A: Hydrolysis of Susceptible Group Ring_Degradation Ring-Opened Products + N2 (Tetrazole Ring Cleavage) Acid_Stress->Ring_Degradation Pathway B: Ring Degradation (Harsh Conditions)

Potential degradation pathways for a tetrazole compound.
Troubleshooting Workflow for Tetrazole Instability

This workflow outlines a logical progression for identifying and resolving stability issues encountered during experiments.

G Start Instability Observed (e.g., Degradation Peak in HPLC) Identify Identify Degradation Product(s) (LC-MS, NMR) Start->Identify Evaluate Evaluate Experimental Conditions (pH, Temp, Purity of Reagents) Identify->Evaluate Decision Degradation Source Identified? Evaluate->Decision Pathway_A Degradation of another functional group Decision->Pathway_A Yes Pathway_B Tetrazole ring is degrading Decision->Pathway_B Yes Action_A Modify pH/Temp Protect functional group Pathway_A->Action_A Action_B Modify pH/Temp Redesign molecule to enhance ring stability (e.g., add EWG) Pathway_B->Action_B End Stable Compound Achieved Action_A->End Action_B->End

Troubleshooting workflow for tetrazole instability.

References

Technical Support Center: Recrystallization of Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of amine hydrochlorides.

Troubleshooting Guide

Q1: My amine hydrochloride is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the dissolved solute separates as a liquid rather than a solid. This is common when the compound's melting point is lower than the solution's temperature or when high levels of impurities are present, significantly depressing the melting point.[1] An oil is undesirable as it often traps impurities.[2]

Solutions:

  • Increase Solvent Volume: The compound may be coming out of solution too quickly at a temperature above its melting point. Re-heat the solution and add more of the primary ("good") solvent to increase the saturation temperature.[1]

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling ("shock cooling") encourages oiling out or the formation of impure precipitates instead of crystals.[3] Insulate the flask with paper towels to slow the cooling rate.[1]

  • Change Solvent System: The solvent may be too nonpolar for the hydrochloride salt. Try a more polar single solvent (e.g., isopropanol instead of ethanol) or adjust the ratio of your mixed solvent system to be more polar.[2]

  • Induce Crystallization: Vigorously scratch the inside of the flask at the air-solvent interface with a glass rod to create a surface for crystal nucleation.[2] If available, add a "seed crystal" of the pure compound.

  • Pre-Purification: If the crude material is highly impure, consider a preliminary purification step, such as an acid-base extraction or treatment with activated charcoal to remove colored impurities, before attempting recrystallization.[1]

Q2: I have very low or no crystal yield after cooling. What went wrong?

This issue typically arises from problems with solvent selection or the amount of solvent used.

Solutions:

  • Reduce Solvent Volume: You likely used too much solvent.[4] The solution was not saturated enough for crystals to form upon cooling. Evaporate some of the solvent by gently heating the solution and try to recrystallize again.

  • Re-evaluate Your Solvent: The product may be too soluble in the chosen solvent, even at cold temperatures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[4][5] You may need to select a different solvent or use a mixed-solvent system.

  • Check for Complete Precipitation: Ensure you have allowed sufficient time for crystallization and have cooled the flask in an ice bath to maximize precipitation before filtering.[6]

Q3: The crystals are colored, even though the pure compound should be white. How can I fix this?

Colored impurities are common in organic synthesis.

Solution:

  • Use Activated Charcoal: After dissolving your crude amine hydrochloride in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal. Keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

Q4: How do I choose the right solvent for my amine hydrochloride?

Solvent selection is critical for successful recrystallization. Amine hydrochlorides are salts and are therefore significantly more polar than their corresponding free bases.

Guidelines:

  • "Like Dissolves Like": Start with polar, protic solvents. Alcohols like methanol, ethanol, and isopropanol are excellent starting points.[4][7] Water can also be used, but solubility might be high even at low temperatures, leading to lower yields.[8]

  • Solvent Pairs: A mixed-solvent system is often effective.[9] Dissolve the amine salt in a minimum amount of a "good" solvent where it is highly soluble (e.g., ethanol or methanol). Then, add a "bad" solvent where it is poorly soluble (e.g., diethyl ether, ethyl acetate, or hexane) dropwise to the hot solution until it becomes slightly cloudy (the saturation point).[10] The two solvents must be miscible.[6]

  • Avoid Reaction: Do not use solvents that can react with the amine, such as acetone or ethyl acetate, if the free amine is present in significant quantities, as this can lead to side reactions. For the hydrochloride salt, these are generally safe.

Frequently Asked Questions (FAQs)

Q1: Why is it often better to recrystallize the hydrochloride salt of an amine instead of the free base? Amine hydrochlorides are typically more crystalline and have sharper melting points than their free base counterparts.[8] This often leads to a more effective purification process, as the well-defined crystal lattice excludes impurities more efficiently. Converting an oily or low-melting free base into its salt can provide a solid that is much easier to handle and purify by recrystallization.[11]

Q2: What is a typical solid-to-solvent ratio for recrystallization? There is no universal ratio, as it depends entirely on the solubility of the specific amine hydrochloride in the chosen solvent. The guiding principle is to use the minimum amount of hot solvent required to fully dissolve the crude product.[4][6] A common starting point is a 1:3 to 1:5 solid-to-solvent mass ratio (e.g., 1 gram of solid in 3-5 mL of solvent), but this must be adjusted based on observation.[12]

Q3: How pure can I expect my product to be after one recrystallization? A single, well-executed recrystallization can significantly improve purity. For instance, recrystallizing an enamine salt from methanol has been shown to increase purity from 92% to over 99%.[12] The final purity depends on the nature of the impurities and the care taken during the procedure.

Q4: Can I get a second crop of crystals from the mother liquor? Yes. The filtrate (mother liquor) remaining after the first filtration still contains some dissolved product. By evaporating a portion of the solvent and re-cooling, a second crop of crystals can often be obtained.[6] However, be aware that this second crop may be less pure than the first.

Data Presentation

The following tables provide examples of quantitative data from recrystallization experiments on various amine salts. These should serve as a guide for expected outcomes.

Table 1: Recrystallization of an Enamine Salt from Methanol [12]

ParameterExample 1Example 4Example 5Example 6
Starting Purity 92%91%92%93%
Solvent 80% Methanol85% Methanol75% Methanol80% Methanol
Solid:Solvent Ratio (w/w) 1:31:41:31:1
Dissolution Temp. 70°C60°C70°C65°C
Crystallization Temp. 10°C10°C5°C30°C
Final Purity 99.4%98.5%97.6%98.9%
Yield 86%83%92%89%

Table 2: Recrystallization of Fluoxetine Hydrochloride (Amine HCl) Cocrystals [13]

CompoundSolventYield
Fluoxetine HCl · Benzoic Acid (1:1)Acetonitrile80%
Fluoxetine HCl · Succinic Acid (2:1)Acetonitrile92%
Fluoxetine HCl · Fumaric Acid (2:1)Ethanol82%

Table 3: Recrystallization of Other Amine Hydrochlorides

CompoundDetailsPurityYieldReference
Trimethylamine HClEvaporation of HCl solution, filtration of crystals.Pure89%[1]
Pyridine HClReaction in an organic solvent, filtration, and drying.99.2%98.2%[10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is used when a single solvent with a steep solubility curve (highly soluble when hot, poorly soluble when cold) is identified.

  • Dissolution: Place the crude amine hydrochloride solid in an Erlenmeyer flask with a stir bar. In a separate flask, heat the chosen solvent (e.g., isopropanol) to its boiling point. Add a small portion of the hot solvent to the flask containing the solid and heat the mixture on a hot plate while stirring. Continue adding the hot solvent in small portions until the solid just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry on the filter by pulling air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This method is ideal when no single solvent is suitable. It uses one solvent in which the compound is very soluble ("good" solvent) and another in which it is poorly soluble ("bad" solvent).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude amine hydrochloride in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Saturation: While keeping the solution hot, add the "bad" solvent (e.g., diethyl ether) dropwise with swirling. Continue adding until a faint cloudiness persists, indicating the solution is saturated. If too much "bad" solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath as described in Protocol 1.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1. For the washing step, use an ice-cold mixture of the two solvents in the same ratio used for the crystallization.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow for Amine Hydrochlorides cluster_prep Preparation cluster_main Process cluster_isolation Isolation start Start with Crude Amine Hydrochloride choose_solvent Choose Solvent System (Single or Mixed) start->choose_solvent dissolve Dissolve Solid in Minimum Hot Solvent choose_solvent->dissolve charcoal Add Charcoal? (If Colored) dissolve->charcoal hot_filter Hot Gravity Filtration (If Impurities/Charcoal) charcoal->hot_filter Yes cool Cool Slowly to Room Temperature charcoal->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash Crystals with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Amine Hydrochloride Crystals dry->end

Caption: General workflow for the recrystallization of amine hydrochlorides.

Troubleshooting_Workflow Troubleshooting Common Recrystallization Issues action action problem problem start Problem During Crystallization? q_oil Compound 'Oiling Out'? start->q_oil q_yield Low or No Crystal Yield? start->q_yield q_color Crystals Are Colored? start->q_color q_oil->q_yield No action_slow_cool 1. Re-heat & add more solvent. 2. Ensure slow cooling. 3. Scratch flask or add seed crystal. q_oil->action_slow_cool Yes q_yield->q_color No action_yield 1. Evaporate excess solvent. 2. Re-cool thoroughly in ice bath. 3. Re-evaluate solvent choice. q_yield->action_yield Yes action_color Re-dissolve in hot solvent, treat with activated charcoal, and perform hot filtration. q_color->action_color Yes end Successful Crystallization q_color->end No problem_oiling Proceed to Filtration action_slow_cool->problem_oiling Fixed problem_yield Crystals Form action_yield->problem_yield Fixed problem_color Proceed with Cooling action_color->problem_color Fixed

Caption: Decision workflow for troubleshooting recrystallization experiments.

References

Technical Support Center: Catalyst Selection for Efficient Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst selection and reaction optimization. Here you will find troubleshooting advice and frequently asked questions to enhance the efficiency and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of tetrazoles and provides actionable solutions.

Problem 1: Low or No Product Yield

Potential CauseRecommended Solution(s)
Inactive or Inefficient Catalyst 1. Verify Catalyst Activity: Test the catalyst with a known, reliable reaction to confirm its activity. 2. Consider an Alternative Catalyst: If the current catalyst is ineffective for your specific substrate, consult the catalyst comparison tables below to select a more suitable option. For instance, zinc salts are effective for the reaction of nitriles with sodium azide in water.[1][2] 3. Increase Catalyst Loading: Incrementally increase the catalyst loading, but be mindful of potential side reactions and cost implications.[3]
Suboptimal Reaction Conditions 1. Optimize Temperature: The reaction temperature can significantly impact yield. Experiment with a range of temperatures; for example, some copper nanocatalyst systems work well at 100°C.[3] 2. Solvent Selection: The choice of solvent is crucial. Polar aprotic solvents like DMF and DMSO are commonly used and can improve yields.[4][5] Green solvents like PEG-400 or even solvent-free conditions have also been shown to be effective with certain catalysts.[3][6][7] 3. Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS. If the reaction is proceeding slowly, extend the reaction time.[4]
Poor Quality Starting Material 1. Purify Substrates: Ensure the purity of your starting materials, particularly the nitrile, as impurities can interfere with the catalytic cycle.[5]
Catalyst Deactivation 1. Moisture and Air Sensitivity: Some catalysts are sensitive to air and moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Substrate-Induced Deactivation: Certain functional groups on the substrate may poison the catalyst. If catalyst deactivation is suspected, consider protecting sensitive functional groups or choosing a more robust catalyst.

Problem 2: Formation of Byproducts or Isomers

Potential CauseRecommended Solution(s)
Lack of Selectivity 1. Catalyst Choice: The catalyst can influence the regioselectivity of the reaction, particularly in the synthesis of substituted tetrazoles. For example, different catalysts may favor the formation of 1,5-disubstituted versus other isomers.[1] 2. Reaction Conditions: Temperature and solvent can affect selectivity. A systematic optimization of these parameters may be necessary.
Decomposition of Reactants or Products 1. Milder Conditions: Harsh reaction conditions (high temperatures, strong acids/bases) can lead to the decomposition of starting materials or the desired tetrazole product.[5][8] Employ milder catalysts and reaction conditions where possible.

Problem 3: Difficulty in Catalyst Separation and Recovery

Potential CauseRecommended Solution(s)
Homogeneous Catalyst 1. Switch to a Heterogeneous Catalyst: Heterogeneous catalysts, especially those on magnetic nanoparticles, offer easy separation from the reaction mixture using an external magnet, simplifying the work-up process.[3][6][9]
Inefficient Filtration 1. Optimize Separation Technique: For non-magnetic heterogeneous catalysts, ensure the filtration method (e.g., filter paper pore size) is appropriate for the particle size of the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for tetrazole synthesis?

A1: A wide range of catalysts have been developed for tetrazole synthesis. These can be broadly categorized as:

  • Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂, Zn(OTf)₂) are widely used and are effective for the cycloaddition of azides to nitriles.[1][2]

  • Transition Metal Catalysts: Copper-based catalysts, including copper nanoparticles and complexes, are highly efficient and versatile.[3][10][11][12] Cobalt complexes have also been reported as effective catalysts.[4][13]

  • Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, many catalytic systems are supported on materials like silica, zeolites, or magnetic nanoparticles (e.g., Fe₃O₄).[3][6][9][13]

  • Organocatalysts: Proline has been shown to be an effective, environmentally benign catalyst for the synthesis of 5-substituted 1H-tetrazoles.[2]

Q2: What are the advantages of using nanocatalysts?

A2: Nanocatalysts offer several advantages in tetrazole synthesis, including:

  • High Surface Area-to-Volume Ratio: This leads to a higher number of active sites and often results in increased catalytic activity and lower reaction times.[3][6][9]

  • Easy Separation and Reusability: Nanocatalysts supported on magnetic cores can be easily separated from the reaction mixture using a magnet, allowing for multiple reuse cycles without significant loss of activity.[3][6][9]

  • Milder Reaction Conditions: The high activity of nanocatalysts can often allow for reactions to be carried out under milder conditions (e.g., lower temperatures).[14]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

A3: The choice depends on the specific requirements of your synthesis:

  • Homogeneous catalysts are often highly active and selective but can be difficult to separate from the reaction mixture, which can lead to product contamination and catalyst loss.[8]

  • Heterogeneous catalysts are generally easier to separate and recycle, making the process more cost-effective and environmentally friendly.[6][8] However, they may sometimes exhibit lower activity compared to their homogeneous counterparts.

Q4: What safety precautions should I take when working with azides?

A4: Sodium azide (NaN₃) and other azide sources are highly toxic and potentially explosive.

  • Always handle azides in a well-ventilated fume hood.

  • Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).

  • Do not allow azides to come into contact with heavy metals (e.g., lead, copper, mercury) as this can form highly shock-sensitive and explosive metal azides. Use non-metal spatulas.

  • Consult and strictly adhere to your institution's safety protocols for handling azides.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of various catalysts for the synthesis of 5-substituted-1H-tetrazoles from nitriles and 1-substituted-1H-tetrazoles from amines.

Table 1: Comparison of Catalysts for 5-Substituted-1H-Tetrazole Synthesis

CatalystSubstrateSolventTemperature (°C)TimeYield (%)Reference
ZnBr₂BenzonitrileH₂O10024 h84[15]
Co(II) Complex (1 mol%)BenzonitrileDMF11012 h98[4]
Fe₃O₄@PMO-ZnOMalononitrile & AldehydeEtOHReflux15-40 min92-98[14]
CoY ZeolitePhenylacetonitrileDMF12014 h95[13]
Cu/CBenzaldehyde, Hydroxylamine, NaN₃Toluene1104 h92[16]
Fe₃O₄@adenine-Zn4-ChlorobenzonitrilePEG12080 min96[6]
Co–Ni/Fe₃O₄@MMSHS4-ChlorobenzonitrileDMF1008 min98[17]

Table 2: Comparison of Catalysts for 1-Substituted-1H-Tetrazole Synthesis

CatalystSubstrate (Amine)SolventTemperature (°C)TimeYield (%)Reference
Yb(OTf)₃AnilineToluene11010 h92[2]
Cu nano-catalyst4-NitroanilineSolvent-free10050 min94[3]
Fe₃O₄@HT@AEPH₂-CoIIAnilineSolvent-free10045 min95[6]
Cu-DABP@Fe₃O₄/MCM-414-MethylanilineSolvent-free1002 h99[18]

Experimental Protocols

Protocol 1: Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles in Water (Adapted from Demko and Sharpless, 2001)[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the nitrile (1.0 equiv), sodium azide (1.1-1.5 equiv), and zinc bromide (1.0 equiv).

  • Solvent Addition: Add deionized water to the flask.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify with hydrochloric acid (e.g., 3N HCl) to pH ~1 to protonate the tetrazole.

  • Isolation: The product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Heterogeneous Copper Nanoparticle-Catalyzed Synthesis of 1-Substituted-1H-Tetrazoles (General procedure based on cited literature)[3]

  • Reaction Mixture: In a reaction vessel, combine the amine (1.0 equiv), triethyl orthoformate (1.0 equiv), sodium azide (1.0 equiv), and the copper nanocatalyst (e.g., 50 mg for a 2 mmol scale).[3]

  • Reaction Conditions: Stir the mixture at the optimized temperature (e.g., 100°C) under solvent-free conditions.[3]

  • Monitoring: Monitor the reaction until completion by TLC.

  • Catalyst Separation: Cool the reaction mixture to room temperature. If using a magnetic nanocatalyst, place a strong magnet against the side of the vessel to hold the catalyst and carefully decant the supernatant.

  • Work-up: Pour the reaction mixture over ice and extract the product with an organic solvent like ethyl acetate.[3]

  • Purification: Dry the combined organic layers with a drying agent (e.g., MgSO₄), filter, and concentrate the solvent. The product can be purified by recrystallization.[3]

  • Catalyst Recycling: Wash the recovered catalyst with a solvent such as ethanol, dry it under vacuum, and it can be reused for subsequent reactions.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Select Substrates (Nitrile/Amine) catalyst Choose Catalyst (e.g., Zn, Cu, Nanocatalyst) start->catalyst reagents Prepare Reagents (Azide Source, Solvent) catalyst->reagents setup Assemble Reaction (Flask, Condenser) reagents->setup run Run Reaction (Heating, Stirring) setup->run monitor Monitor Progress (TLC, LC-MS) run->monitor monitor->run Incomplete quench Quench & Separate Catalyst monitor->quench Complete extract Extract Product quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify analyze Characterize Product (NMR, IR, MS) purify->analyze troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low/No Yield Observed check_activity Is the catalyst active? start->check_activity change_catalyst Select a different catalyst check_activity->change_catalyst No check_temp Is the temperature optimal? check_activity->check_temp Yes increase_loading Increase catalyst loading change_catalyst->increase_loading optimize_temp Optimize temperature check_temp->optimize_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes change_solvent Try a different solvent check_solvent->change_solvent No check_purity Are starting materials pure? check_solvent->check_purity Yes check_purity->start Yes (Re-evaluate) purify_reagents Purify reagents check_purity->purify_reagents No reaction_pathway nitrile R-C≡N (Nitrile) activated_nitrile Activated Nitrile [R-C≡N---Catalyst] nitrile->activated_nitrile azide N₃⁻ (Azide Ion) tetrazolate Tetrazolate Anion azide->tetrazolate catalyst Catalyst (e.g., Zn²⁺, Cu⁺) catalyst->activated_nitrile activated_nitrile->tetrazolate + N₃⁻ tetrazole 5-Substituted-1H-Tetrazole tetrazolate->tetrazole + H⁺ protonation H⁺ (Acidic Work-up) protonation->tetrazole

References

Validation & Comparative

Analytical methods for purity assessment of 5-Tetrazolemethanamine Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 5-Tetrazolemethanamine Hydrochloride is a critical step in the quality control process. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and performance data to aid in method selection and implementation.

While direct comparative studies on this compound are not extensively available in published literature, this guide synthesizes information from established analytical principles and data from structurally similar compounds, such as amine hydrochlorides and tetrazole derivatives. The primary methods evaluated are High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration, which are commonly employed for the analysis of such molecules.

Comparison of Key Analytical Methods

The choice of an analytical method for purity assessment often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, the nature of potential impurities, and the available instrumentation. HPLC is renowned for its high resolution and ability to separate and quantify individual impurities, while titration offers a simple, cost-effective, and accurate determination of the total amine content.

Table 1: Performance Characteristics of Analytical Methods for Purity Assessment

Analytical TechniquePrincipleTypical Purity (%)AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte and impurities between a mobile and a stationary phase.>99.0%High resolution, high sensitivity, quantitative accuracy, ability to separate and identify related substances.Requires a specific reference standard for quantification, can be more time-consuming and costly.
Acid-Base Titration Neutralization reaction between the basic amine hydrochloride and a standardized acid or base titrant.≥99.0%[1]Simple, cost-effective, high precision and accuracy for assay of the primary amine content.Not a separation-based technique; cannot distinguish between the main compound and other basic impurities.

Note: The data presented in this table is representative of the performance expected for these analytical techniques based on the analysis of similar amine hydrochloride compounds. Actual performance may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is designed as a stability-indicating assay, capable of separating this compound from its potential degradation products and synthesis-related impurities. A reverse-phase approach is typically suitable for this polar compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. An isocratic elution is often sufficient. A potential starting point is a 95:5 (v/v) mixture of aqueous buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of this compound (typically in the low UV range, e.g., 210 nm).

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by further dilution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the primary standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard.

HPLC_Workflow prep_standard Prepare Standard Solution (1 mg/mL) inject_solutions Inject Standard & Sample prep_standard->inject_solutions prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->inject_solutions prep_mobile_phase Prepare Mobile Phase (e.g., 95:5 Buffer:ACN) hplc_system HPLC System Setup (C18 Column, 210 nm) prep_mobile_phase->hplc_system hplc_system->inject_solutions acquire_data Acquire Chromatograms inject_solutions->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity vs. Standard integrate_peaks->calculate_purity

HPLC Purity Assessment Workflow
Acid-Base Titration

This method provides a quantitative determination of the total basic content, which is primarily the amine group in this compound. A non-aqueous titration is often preferred for weak bases.

Instrumentation:

  • Potentiometric titrator with a suitable electrode (e.g., combined pH electrode for non-aqueous media) or a manual titration setup with a burette.

  • Analytical balance

  • Magnetic stirrer

Reagents:

  • Perchloric acid (0.1 N) in glacial acetic acid (Standardized titrant)

  • Glacial acetic acid (Solvent)

  • Crystal violet indicator (for manual titration)

Procedure:

  • Sample Preparation: Accurately weigh approximately 100-150 mg of the this compound sample into a clean, dry titration vessel.

  • Dissolution: Add 50 mL of glacial acetic acid to dissolve the sample. Gentle warming or sonication may be used if necessary.

  • Titration:

    • Potentiometric: Immerse the electrode in the sample solution and titrate with 0.1 N perchloric acid. Record the volume of titrant added versus the potential (mV) to determine the equivalence point (the point of maximum inflection in the titration curve).

    • Manual: Add a few drops of crystal violet indicator to the sample solution. Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green, which indicates the endpoint.

  • Blank Determination: Perform a blank titration with 50 mL of glacial acetic acid and subtract the volume of titrant consumed from the sample titration.

  • Calculation: Calculate the purity of this compound based on the volume of standardized perchloric acid consumed by the sample.

Titration_Workflow start Accurately Weigh Sample dissolve Dissolve in Glacial Acetic Acid start->dissolve titrate Titrate with 0.1 N Perchloric Acid dissolve->titrate detect_endpoint Detect Endpoint (Potentiometric or Visual) titrate->detect_endpoint calculate Calculate Purity detect_endpoint->calculate blank Perform Blank Titration blank->calculate

Acid-Base Titration Workflow

Conclusion

Both HPLC and acid-base titration are valuable and complementary techniques for the purity assessment of this compound.

  • HPLC is the preferred method for a comprehensive purity profile, as it can separate and quantify both the main component and any impurities. It is essential for quality control during drug development and for stability testing.

  • Acid-Base Titration serves as a robust, accurate, and cost-effective method for determining the overall assay value of the active substance. It is particularly useful for routine quality control where the impurity profile is already well-characterized.

For a complete and reliable purity assessment, it is often recommended to use a combination of these methods. A chromatographic technique like HPLC should be used to confirm the identity and quantify impurities, while a titration method can provide a precise and accurate assay of the bulk material. The selection of the most appropriate method or combination of methods will depend on the specific analytical needs, regulatory requirements, and the stage of drug development.

References

A Comparative Guide to 5-Tetrazolemethanamine Hydrochloride and 5-Aminotetrazole in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-Tetrazolemethanamine Hydrochloride and 5-Aminotetrazole, two important building blocks in the synthesis of nitrogen-rich heterocyclic compounds. We will delve into their distinct synthetic applications, supported by experimental data and protocols, to assist researchers in selecting the optimal reagent for their specific needs.

Overview and Physicochemical Properties

5-Aminotetrazole is a well-established, planar heterocyclic compound featuring an amino group directly attached to the tetrazole ring. In contrast, this compound, also known as 5-(aminomethyl)tetrazole hydrochloride, possesses an aminomethyl substituent at the 5-position of the tetrazole ring. This seemingly subtle structural difference significantly influences their reactivity and synthetic utility.

PropertyThis compound5-Aminotetrazole
CAS Number 118764-13-94418-61-5
Molecular Formula C₂H₆ClN₅CH₃N₅
Molecular Weight 135.56 g/mol 85.07 g/mol
Appearance -White solid
Melting Point -201–205 °C
Key Structural Difference Amino group is separated from the tetrazole ring by a methylene bridge.Amino group is directly attached to the tetrazole ring.

Synthesis of the Reagents

This compound: The synthesis of α-aminomethyl tetrazoles, including the parent 5-(aminomethyl)tetrazole, can be achieved via a one-pot, three-component Ugi reaction. This typically involves an aldehyde (e.g., formaldehyde), an isocyanide, and hydrazoic acid (often generated in situ). The resulting α-amino methyl tetrazoles can be isolated and used in subsequent reactions.

5-Aminotetrazole: A common and efficient method for the synthesis of 5-aminotetrazole involves the diazotization of aminoguanidine. In a controllable one-pot synthesis, cyanamide is treated with hydrazine hydrochloride to form aminoguanidine hydrochloride, which is then diazotized. Subsequent cyclization induced by heat under basic conditions yields the anhydrous product.

Comparative Performance in Synthesis

The primary difference in the synthetic application of these two molecules stems from the nature of their amino groups. The exocyclic amino group of 5-aminotetrazole and the endocyclic nitrogen atoms can both participate in reactions, making it a versatile 1,3-binucleophilic reagent. In contrast, 5-tetrazolemethanamine acts as a primary amine, with the tetrazole ring being a substituent.

Multicomponent Reactions (MCRs)

5-Aminotetrazole in Biginelli-type Reactions:

5-Aminotetrazole is widely used in Biginelli and Biginelli-like reactions, where it acts as the nitrogen-containing component, analogous to urea. These reactions are valuable for the synthesis of fused heterocyclic systems.

Experimental Data for Biginelli Reaction with 5-Aminotetrazole:

Aldehydeβ-Ketoester/AmideCatalyst/SolventYield (%)Reference
BenzaldehydeEthyl acetoacetateNone (neat)71
Various BenzaldehydesAcetoacetamidesDMF21-83
Various BenzaldehydesEthyl 4,4,4-trifluoroacetoacetateNo catalyst-
Various BenzaldehydesDimedoneI₂ (10 mol%), i-PrOH63-92

This compound in Ugi Reactions:

5-(Aminomethyl)tetrazoles, synthesized via an initial Ugi reaction, can serve as the primary amine component in a subsequent Ugi three-component reaction (U-3CR). This "library-to-library" approach allows for the rapid generation of diverse and complex molecules.

Experimental Data for Ugi-3CR with α-Aminomethyl Tetrazoles:

α-Aminomethyl TetrazoleAldehydeIsocyanideCatalyst/SolventYield (%)Reference
tert-octyltetrazolo-5-methylaminep-chlorobenzaldehydeBenzyl isocyanidep-TSIA, MeOHModerate
Various α-aminomethyl tetrazolesVarious oxo componentsVarious isocyanidesp-TSIA, MeOH-

Note: Specific yield percentages for a broad range of substrates in the second Ugi reaction were not detailed in the provided search results, but the reaction is described as giving excellent yields for various components.

Experimental Protocols

Synthesis of 1-Benzyl-N-phenyl-1H-tetrazol-5-amine (A 5-Aminotetrazole Derivative via MCR)

This protocol is adapted from a bismuth-promoted three-component synthesis.

  • Materials: Benzylamine, phenyl isothiocyanate, sodium azide (NaN₃), bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O), acetonitrile (CH₃CN).

  • Procedure:

    • In a microwave reactor vial, combine benzylamine (1.0 mmol), phenyl isothiocyanate (1.0 mmol), NaN₃ (1.5 mmol), and Bi(NO₃)₃·5H₂O (10 mol%).

    • Add CH₃CN (3 mL) as the solvent.

    • Seal the vial and heat the mixture under microwave irradiation at a specified temperature and time (e.g., 2 minutes).

    • After cooling, the product is typically isolated by filtration and can be purified by recrystallization from ethanol.

  • Reported Yield: 89% for 1-benzyl-N-phenyl-1H-tetrazol-5-amine.

Scale-up Synthesis of α-Aminomethyl Tetrazoles (Precursors to 5-Tetrazolemethanamine)

This protocol is based on the Ugi tetrazole reaction.

  • Materials: Aldehyde or ketone (e.g., 10-25 mmol), isocyanide, trimethylsilyl azide (TMSN₃), ammonia, methanol (MeOH).

  • Procedure:

    • The reaction is performed on a 10-25 mmol scale under conditions identical to smaller-scale syntheses reported in the source literature.

    • The specific procedure involves the combination of the oxo component, isocyanide, TMSN₃, and an ammonia source in methanol.

    • The reaction mixture is stirred at room temperature until completion.

    • The resulting α-aminomethyl tetrazole can be isolated and purified.

Logical Relationships and Workflows

The synthetic utility of these two compounds can be visualized through their participation in different reaction pathways.

G cluster_0 5-Aminotetrazole as a Binucleophile cluster_1 5-Tetrazolemethanamine as a Primary Amine a 5-Aminotetrazole d Biginelli Reaction a->d Amine & Tetrazole N b Aldehyde b->d c β-Dicarbonyl Compound c->d e Fused Heterocycle (e.g., Tetrazolo[1,5-a]pyrimidine) d->e f Aldehyde/Ketone (1) i Ugi Reaction (1) f->i g Isocyanide (1) g->i h Ammonia h->i j 5-(Aminomethyl)tetrazole (5-Tetrazolemethanamine) i->j n Ugi Reaction (2) j->n Primary Amine k Aldehyde/Ketone (2) k->n l Isocyanide (2) l->n m Acid m->n o Highly Substituted α-Aminomethyl Tetrazole n->o

Comparative study of different routes to 5-substituted tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 5-Substituted Tetrazoles

For researchers, scientists, and drug development professionals, the synthesis of 5-substituted 1H-tetrazoles is of paramount importance. These nitrogen-rich heterocyclic compounds are key pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids due to their similar acidity and metabolic stability.[1][2][3] A notable example of their application is in blockbuster drugs like the antihypertensive agent losartan.[1] This guide provides a comparative analysis of prominent synthetic routes to 5-substituted 1H-tetrazoles, supported by experimental data and detailed protocols, to aid in selecting the most suitable synthetic pathway.

The most direct and widely utilized method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile (R-C≡N) and an azide source.[4][5][6] This reaction's mechanism can be a concerted cycloaddition or a stepwise process involving the nucleophilic attack of the azide on an activated nitrile, followed by cyclization.[4][7][8][9] Over the years, numerous methodologies have evolved from this fundamental reaction, focusing on improving safety, efficiency, reaction conditions, and environmental impact.

Comparative Analysis of Key Synthesis Methods

The landscape of tetrazole synthesis is diverse, with methodologies evolving to meet demands for efficiency, safety, and sustainability.[10][11] Key approaches include the classic thermal method, Lewis acid catalysis, and modern green chemistry protocols. The following table summarizes quantitative data for these common routes, offering a clear comparison of their performance.

Route Typical Catalyst/Reagents Solvent Temp. (°C) Time (h) Typical Yield (%) Advantages Disadvantages
1. Classic Method NaN₃, NH₄ClDMF120-1307-2475-90Inexpensive reagents, well-established.High temperatures, long reaction times, potential for toxic HN₃ formation, use of high-boiling point solvent.[12][13]
2. Lewis Acid Catalysis (Sharpless) NaN₃, ZnBr₂Water10012-4885-98"Green" solvent (water), high yields, broad substrate scope, improved safety by minimizing HN₃ release.[14][15]Reaction times can still be long; removal of zinc salts can be tedious.[16]
3. Lewis Acid Catalysis (Copper) NaN₃, CuSO₄·5H₂ODMSO1400.5-588-96Short reaction times, readily available and eco-friendly catalyst.[16][17]High temperature, use of DMSO.
4. Heterogeneous Catalysis NaN₃, Silica Sulfuric AcidDMF1305-872-95Catalyst is reusable, simple workup, cost-effective.[3]High temperature, use of DMF.
5. Microwave-Assisted Synthesis NaN₃, InCl₃Water/i-PrOH120-150 (MW)0.2-0.575-95Extremely short reaction times, efficient heating.[1][18]Requires specialized microwave reactor equipment.
Logical Workflow for Route Selection

The selection of an optimal synthetic route depends on several factors, including the nature of the starting materials, available equipment, desired reaction scale, and green chemistry considerations. The following diagram illustrates a logical workflow to guide this decision-making process.

G start Desired 5-Substituted Tetrazole q1 Is the corresponding nitrile readily available? start->q1 q2 Are functional groups sensitive to high temp (>120°C)? q1->q2 Yes m5 Consider alternative routes (e.g., from aldehydes, amides) q1->m5 No q3 Is a 'green' protocol (e.g., water solvent) a high priority? q2->q3 Yes q4 Is rapid synthesis critical (e.g., high-throughput screening)? q2->q4 No q3->q4 No m2 Route 2: Sharpless Method (NaN3, ZnBr2, Water) q3->m2 Yes m1 Route 1: Classic Method (NaN3, NH4Cl, DMF) q4->m1 No (Cost-focus) m3 Route 3: Copper Catalysis (NaN3, CuSO4, DMSO) q4->m3 No (Speed-focus) m4 Route 5: Microwave Synthesis q4->m4 Yes

Caption: Decision workflow for selecting a synthetic route to 5-substituted tetrazoles.

Experimental Protocols

Below are detailed experimental methodologies for two key synthetic routes.

Protocol 1: Classic Synthesis of 5-Phenyl-1H-tetrazole

This protocol is based on the conventional method using sodium azide and ammonium chloride in DMF.

Materials:

  • Benzonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 eq)

  • Ammonium Chloride (NH₄Cl) (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzonitrile (e.g., 10.3 g, 100 mmol), sodium azide (7.8 g, 120 mmol), ammonium chloride (5.9 g, 110 mmol), and DMF (200 mL).

  • Heat the reaction mixture to 120-125 °C and maintain stirring for 7-12 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water.

  • Acidify the aqueous solution to pH ~2 by the slow addition of 10% HCl. A white precipitate will form.

  • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 5-phenyl-1H-tetrazole.

Protocol 2: Green Synthesis of 5-Phenyl-1H-tetrazole (Sharpless Method)

This protocol utilizes the environmentally benign approach developed by Sharpless and co-workers, using water as the solvent and a zinc catalyst.[14][15]

Materials:

  • Benzonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (2.0 eq)

  • Zinc Bromide (ZnBr₂) (1.0 eq)

  • Deionized Water

  • Hydrochloric Acid (HCl), 3M aqueous solution

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzonitrile (e.g., 5.15 g, 50 mmol), sodium azide (6.5 g, 100 mmol), zinc bromide (11.25 g, 50 mmol), and 100 mL of deionized water.[14]

  • Heat the suspension to reflux (approximately 100 °C) with vigorous stirring. The reaction is typically run for 24-48 hours. Monitor the reaction by TLC (using a 1:1 mixture of ethyl acetate and hexanes with 1% acetic acid as eluent).

  • After completion, cool the reaction mixture to room temperature.

  • Add 100 mL of ethyl acetate to the flask and stir.

  • Acidify the mixture to pH ~1 by adding 3M HCl. This will dissolve the zinc salts and protonate the tetrazole product.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

  • The crude product can be further purified by recrystallization if necessary.

Safety Note: Tetrazole syntheses involving azides should be conducted with caution in a well-ventilated fume hood. Sodium azide is highly toxic, and the in-situ generation of hydrazoic acid (HN₃) presents an explosion hazard, especially under acidic conditions.[14][15] Appropriate personal protective equipment should be worn at all times.

References

A Comparative Analysis of the Biological Activity of 5-Tetrazolemethanamine Hydrochloride and Other Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1] These compounds are recognized for their role as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles.[2] This guide delves into the comparative biological activities of various 5-substituted tetrazoles, encompassing their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Detailed experimental protocols for key biological assays are provided, alongside a structured presentation of quantitative data to facilitate objective comparison. Furthermore, signaling pathways implicated in the action of tetrazole derivatives are visualized to provide a deeper understanding of their mechanisms of action.

Data Presentation: Comparative Biological Activities of 5-Substituted Tetrazoles

The following tables summarize the quantitative data on the biological activities of various 5-substituted tetrazole derivatives as reported in the scientific literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as the specific cell lines or microbial strains used.

Table 1: Comparative Antimicrobial Activity of 5-Substituted Tetrazoles (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicansReference
5-Aryl-1H-tetrazoles125-250125-250--[3][4]
1,5-disubstituted tetrazole (6g)>500---[5]
N-(1H-tetrazol-5-yl)-1-(aryl)methanimine (106)1616-16[6]
1-(4-alkoxyphenyl)-N-(1H-tetrazol-5-yl)methanimine (107)10.6712.82-21.44[6]
1,4-disubstituted tetrazol-5-ones/thiones0.2-370.2-370.2-37-[7]
Imide-tetrazole derivatives (1, 2, 3)0.80.8-3.2--[8]
5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazolesGood to moderate activityGood to moderate activity-Good to moderate activity[9]

Table 2: Comparative Anticancer Activity of 5-Substituted Tetrazoles (IC50 in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
1,5-diaryl substituted 1,2,3,4-tetrazole (4l)Jurkat, K-562, HL-60, HT-29, A-549, MCF-70.0013 - 0.0081[10]
1,5-diaryl substituted 1,2,3,4-tetrazole (5b)Jurkat, K-562, HL-60, HT-29, A-549, MCF-70.0003 - 0.0074[10]
5-substituted-1H-tetrazole-1-yl acetamides (3a)HT-2987.91 (µg/mL)[11]
5-substituted-1H-tetrazole-1-yl acetamides (3b)HT-2969.99 (µg/mL)[11]
(tetrazol-5-yl)methylindole derivative (81)HepG24.2[12]
5-(5-(2,6-dichloropyridin-4-yl)-1H-tetrazol-1-yl)-1-methyl-1H-indoleHeLa0.045[13]
Phthalimide-thiazole derivatives (5b)MCF-70.2[14]

Table 3: Comparative Anti-inflammatory Activity of 5-Substituted Tetrazoles

Compound/DerivativeAssayActivity/IC50Reference
1,5-diaryl-substituted tetrazole (67)COX-2 Inhibition2.0 µM[12]
1,5-disubstituted α-amino tetrazole (5ae)Caspase-1 Inhibition15.1 µM[15]
Tetrazole derivative (7c)COX-2 Inhibition0.23 µM[16]
3-(1-substituted phenyl -1H – tetrazole -5-yl) pyridine derivativesCarrageenan-induced paw edema22–70% protection[17]
5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazolesCarrageenan-induced paw edemaGood to moderate[9]

Table 4: Comparative Antiviral Activity of 5-Substituted Tetrazoles

Compound/DerivativeVirusActivity/IC50Reference
2-adamantyl-5-aryltetrazoles (3a,d,e)Influenza A (H1N1)31–2 µg/ml
5-(phosphonomethyl)-1H-tetrazoleInfluenza virus transcriptaseInhibition
5-aminotetrazole ribonucleosidesInfluenza A2/Asian/J305Antiviral activity in mice

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing and conducting their own studies.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) and dilute it to the final inoculum concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to screen for the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Grouping: Divide rats into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration: Administer the test compound and standard drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.

Protocol:

  • Cell Seeding: Seed a confluent monolayer of host cells in a multi-well plate.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for a specific period.

  • Infection: Infect the cell monolayer with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Signaling Pathway and Experimental Workflow Diagrams

The biological activities of tetrazole derivatives are often linked to their modulation of specific cellular signaling pathways. Below are diagrams illustrating key pathways potentially influenced by these compounds, as well as a typical experimental workflow for drug discovery.

experimental_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Compound_Synthesis Compound Synthesis (Tetrazole Derivatives) High_Throughput_Screening High-Throughput Screening (e.g., MTT Assay) Compound_Synthesis->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Efficacy (e.g., Animal Models) Lead_Optimization->In_Vivo_Testing Toxicity_Studies Toxicology Studies In_Vivo_Testing->Toxicity_Studies Phase_I Phase I Toxicity_Studies->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Caption: A typical workflow for the discovery and development of new tetrazole-based therapeutic agents.

nf_kb_pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK activates LPS LPS LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Tetrazole Tetrazole Derivative Tetrazole->IKK inhibits Tetrazole->Proteasome inhibits Gene_Expression Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_Expression activates

Caption: The NF-κB signaling pathway and potential points of inhibition by tetrazole derivatives.

caspase_pathway cluster_stimuli Apoptotic Stimuli cluster_pathways Apoptotic Pathways Tetrazole Tetrazole Derivative Mitochondria Mitochondria Tetrazole->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Pro-caspase-9 Apaf1->Caspase9 activates Active_Caspase9 Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 activates Active_Caspase3 Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes

References

A Spectroscopic Guide to Distinguishing Tetrazole Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of tetrazole tautomers is a critical step in understanding their chemical behavior and biological activity. This guide provides a comprehensive comparison of the spectroscopic signatures of the two primary tetrazole tautomers, 1H- and 2H-tetrazole, supported by experimental data and detailed methodologies.

Tetrazoles are a unique class of nitrogen-rich heterocyclic compounds that play a significant role in medicinal chemistry and materials science.[1][2] They exist as a mixture of two principal tautomeric forms: the 1H- and 2H-tautomers.[3][4] The position of the proton on the tetrazole ring profoundly influences the molecule's electronic properties, and consequently its reactivity, coordination chemistry, and biological interactions.[2] The equilibrium between these tautomers is dynamic and can be influenced by the solvent, temperature, and the nature of substituents on the ring.[5][6] Accurate spectroscopic identification is therefore paramount for any application.

This guide focuses on the three most common spectroscopic techniques for tetrazole characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational studies, which are often used to complement experimental findings, are also discussed.[7][8]

Tautomeric Equilibrium of Tetrazole

The two primary tautomers of the parent tetrazole ring are in equilibrium. The 2H-tautomer is generally more stable in the gas phase and in nonpolar solvents, while the 1H-tautomer is favored in polar solvents and in the crystalline state.[3][8]

Tautomers cluster_equilibrium Tautomeric Equilibrium Tautomer1 1H-Tetrazole Tautomer2 2H-Tetrazole Tautomer1->Tautomer2 H+ shift

Caption: The tautomeric equilibrium between 1H- and 2H-tetrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for the identification and quantification of tetrazole tautomers in solution.[6] Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) NMR are particularly informative.

Data Comparison: NMR Chemical Shifts (ppm)

Nucleus1H-Tautomer2H-TautomerKey Observations
¹³C (C5) ~144 ppm~153-171.5 ppm[9]The C5 carbon of the 2H-tautomer is significantly deshielded compared to the 1H-tautomer.[9]
¹⁵N (N1) ~239 ppm[9]~384 ppm[9]The chemical shifts of the nitrogen atoms are highly sensitive to the proton position, providing unambiguous identification.[6][9]
¹⁵N (N2) ~370 ppm[9]~370-390 ppm
¹⁵N (N3) ~370-390 ppm~370-390 ppm
¹⁵N (N4) ~396 ppm[9]~384 ppm
¹H (C5-H) More deshieldedMore shieldedThe relative shielding/deshielding can be influenced by substituents.

Experimental Protocol: NMR Spectroscopy

A standard protocol for analyzing tetrazole tautomers by NMR spectroscopy is as follows:

  • Sample Preparation: Dissolve the tetrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, C₆D₆) at a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.[5][9]

  • ¹H NMR: Acquire a standard ¹H NMR spectrum to observe the proton signals.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the C5 carbon is a key diagnostic peak.

  • ¹⁵N NMR: Due to the low natural abundance and sensitivity of ¹⁵N, enriched samples or long acquisition times may be necessary. Alternatively, two-dimensional heteronuclear correlation experiments such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) can be used to determine the ¹⁵N chemical shifts and establish connectivity, which is crucial for assigning the tautomeric form.[6][9]

  • Data Analysis: Compare the observed chemical shifts with literature values or with data from computational predictions to assign the predominant tautomer and determine the tautomeric ratio if both are present.

NMR_Workflow cluster_workflow NMR Analysis Workflow Sample Dissolve Tetrazole in Deuterated Solvent H1_NMR Acquire ¹H NMR Sample->H1_NMR C13_NMR Acquire ¹³C NMR Sample->C13_NMR N15_NMR Acquire ¹⁵N NMR (or HMBC) Sample->N15_NMR Analysis Analyze Spectra & Determine Tautomer Ratio H1_NMR->Analysis C13_NMR->Analysis N15_NMR->Analysis

Caption: A typical workflow for the NMR analysis of tetrazole tautomers.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of the tetrazole ring, which differ between the two tautomers.

Data Comparison: Key IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode1H-Tautomer2H-Tautomer
N-H Stretch ~3100-3000~3100-3000
Ring Stretching ~1500-1400, ~1300-1200Distinct patterns from 1H
Ring Bending ~1100-900Distinct patterns from 1H

Note: Specific frequencies can vary significantly with substitution and physical state (solid vs. solution).

Experimental studies, particularly those using matrix isolation techniques, have been instrumental in resolving the individual IR spectra of the tautomers.[10] In the crystalline phase, tetrazole typically exists as the 1H-tautomer.[10]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid State (KBr pellet or ATR): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet, or place the solid directly on an Attenuated Total Reflectance (ATR) crystal.

    • Solution: Dissolve the sample in a suitable solvent (e.g., acetonitrile, chloroform) that has transparent windows in the IR region of interest.

    • Matrix Isolation: For detailed studies of the monomeric species, the compound can be sublimed and co-deposited with an inert gas (e.g., argon) onto a cryogenic window.[11][12]

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the experimental spectrum with simulated spectra from computational calculations or with reference spectra of known tautomers.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to differentiate between tetrazole tautomers, as their electronic transitions result in different absorption maxima.

Data Comparison: UV-Vis Absorption Maxima (λmax)

Tautomerλmax (nm)Solvent
1H-Tautomer Varies with substitutionTypically measured in polar solvents
2H-Tautomer Generally at a shorter wavelength than 1HTypically measured in nonpolar solvents

Note: The exact λmax is highly dependent on the substituents and the solvent.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the tetrazole derivative in solvents of varying polarity (e.g., ethanol, hexane).

  • Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the absorption maxima (λmax) in each solvent. The shift in λmax with solvent polarity can provide evidence for the predominant tautomeric form.

Conclusion

The spectroscopic characterization of tetrazole tautomers is essential for understanding their properties and reactivity. NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, offers the most definitive means of identification in solution. IR and UV-Vis spectroscopy provide complementary information and can be particularly useful for studying the solid state and electronic properties. By employing a combination of these techniques, alongside computational modeling, researchers can confidently determine the tautomeric composition of tetrazole derivatives, paving the way for their effective application in drug design and materials science.

References

Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography for 5-Tetrazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and ensuring its quality. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structure elucidation, with alternative analytical techniques for the validation of small molecules like 5-Tetrazolemethanamine Hydrochloride. While a public crystal structure for this compound is not available, this guide will utilize the closely related compound, 5-methyl-1H-tetrazole, as a case study to demonstrate the principles and comparative data.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides direct and unambiguous evidence of a molecule's atomic arrangement in the solid state. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, researchers can determine precise bond lengths, bond angles, and stereochemistry, leading to an absolute structural confirmation.

Alternative and Complementary Techniques

While X-ray crystallography is definitive, other powerful analytical methods provide valuable, albeit indirect, structural information. Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of specific nuclei, revealing connectivity and stereochemical relationships. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns, confirming the elemental composition and aspects of the molecular structure.

Data Presentation: A Comparative Overview

The following table summarizes the type of quantitative data obtained from each technique, using 5-methyl-1H-tetrazole as a representative example.

ParameterSingle-Crystal X-ray Crystallography¹H & ¹³C NMR SpectroscopyMass Spectrometry
Molecular Formula C₂H₄N₄Inferred from spectraC₂H₄N₄
Molecular Weight 84.08 g/mol (calculated from structure)Inferred from spectra84.0800 g/mol
Crystal System Orthorhombic (example data)Not ApplicableNot Applicable
Space Group Pna2₁ (example data)Not ApplicableNot Applicable
Unit Cell Dimensions a = 9.6928(4) Å, b = 10.0000(5) Å, c = 4.5900(2) Å (example data)Not ApplicableNot Applicable
Bond Lengths e.g., C-N, N-N bond distances (in Å)Inferred from coupling constantsNot directly measured
Bond Angles e.g., C-N-N, N-N-N bond angles (in °)Inferred from coupling constantsNot directly measured
Chemical Shifts (ppm) Not Applicable¹H: ~2.5 ppm (CH₃), ¹³C: ~10 ppm (CH₃), ~150 ppm (C-tetrazole)Not Applicable
Mass-to-charge (m/z) Not ApplicableNot Applicable85.087 [M+H]⁺

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Growth: High-quality single crystals of the target compound are grown. This is often the most challenging step and can be achieved through various methods like slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. For small molecules, crystals should ideally be 0.1-0.3 mm in each dimension.[1]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data to obtain the final, precise atomic coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition: The sample is placed in the NMR spectrometer. For a comprehensive analysis, a suite of experiments is typically performed:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of the molecular structure.

  • Data Processing and Interpretation: The acquired raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts, coupling constants, and integrations of the peaks are analyzed to deduce the molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a solvent compatible with the LC mobile phase.

  • Chromatographic Separation: The sample is injected into a liquid chromatograph, where it passes through a column that separates the analyte from any impurities.

  • Ionization: As the compound elutes from the LC column, it enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the molecules are charged.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Interpretation: The resulting mass spectrum shows the m/z of the molecular ion, confirming the molecular weight. Fragmentation patterns, if induced, can provide further structural information.[2][3]

Workflow for Structural Validation

The following diagram illustrates the typical workflows for validating a chemical structure using these different techniques.

Caption: A flowchart comparing the definitive structural validation workflow of X-ray crystallography with the supportive spectroscopic and spectrometric methods.

References

A Head-to-Head Comparison of Catalysts for Tetrazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of tetrazoles is a critical step in the discovery of new therapeutic agents and energetic materials. The choice of catalyst plays a pivotal role in determining reaction efficiency, yield, and overall sustainability. This guide provides an objective, data-driven comparison of various catalytic systems for tetrazole synthesis, focusing on performance metrics and experimental protocols to aid in catalyst selection.

The synthesis of tetrazoles, nitrogen-rich five-membered heterocyclic compounds, is a cornerstone of medicinal chemistry and materials science.[1] These structures are bioisosteres for carboxylic acids and are found in numerous blockbuster drugs.[2] The most common and atom-economical method for their synthesis is the [3+2] cycloaddition of azides with nitriles.[1] While this reaction can proceed thermally, the use of catalysts is essential to achieve high yields under milder conditions and with shorter reaction times.[3] This guide will compare the performance of homogeneous and heterogeneous catalysts, with a particular focus on the advancements in nanocatalysis.

Homogeneous vs. Heterogeneous Catalysis: A Fundamental Divide

Catalysts for tetrazole synthesis can be broadly categorized as either homogeneous or heterogeneous.[4] Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to the excellent accessibility of their active sites.[5][6] However, they suffer from significant drawbacks, including difficult separation from the reaction mixture, which can lead to product contamination and catalyst loss, making them less economically viable for large-scale production.[6][7]

In contrast, heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture.[4] This characteristic allows for straightforward separation by simple filtration or, in the case of magnetic nanoparticles, by using an external magnet.[6][8] This ease of recovery facilitates catalyst recycling, reduces waste, and lowers costs. While traditional heterogeneous catalysts sometimes exhibit lower activity and require longer reaction times compared to their homogeneous counterparts, recent advancements in nanocatalysis have largely overcome these limitations.[5][9]

The Rise of Nanocatalysts in Tetrazole Synthesis

Nanomaterial-based catalysts have emerged as a highly efficient and sustainable alternative for tetrazole synthesis.[9] Their high surface-area-to-volume ratio provides a greater number of accessible active sites, leading to enhanced reaction rates.[9] Furthermore, the ability to tune the size, shape, and surface chemistry of nanocatalysts allows for the optimization of their catalytic performance.

A significant portion of modern heterogeneous catalysts for tetrazole synthesis are based on magnetic nanoparticles, most commonly iron oxide (Fe₃O₄). These magnetic cores allow for rapid and efficient catalyst recovery. The surface of these nanoparticles can be functionalized with various catalytic species, including metals, acids, or ligands, to create highly active and selective catalysts.

Comparative Performance of Catalysts

The following table summarizes the performance of various catalysts reported in the literature for the synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide.

CatalystSubstrate ScopeSolventTemperature (°C)Time (min)Yield (%)Catalyst ReusabilityReference
Homogeneous Catalysts
ZnCl₂Aromatic & Aliphatic NitrilesIsopropanol--Very GoodNot Reported[10]
Yb(OTf)₃Amines, Triethyl Orthoformate---GoodNot Reported[10]
Co(II)-complexAromatic & Aliphatic NitrilesDMSO110720up to 99Not Reported[11]
Heterogeneous Catalysts
Co–Ni/Fe₃O₄@MMSHSAromatic NitrilesH₂O/EtOH (1:1)608-44up to 98Yes[3][12]
Fe₃O₄@tryptophan@Ni---20Excellent7 cycles
Fe₃O₄-adenine-ZnAromatic & Aliphatic NitrilesPEG1208096Yes
Fe₃O₄@SiO₂-APTES-TFANitrilesEtOH80240ExcellentYes
Fe₃O₄@L-lysine-Pd(0)Aryl NitrilesWater---Yes
Fe₃O₄@chitinNitrilesSolvent-free-15-120ExcellentYes[5]
Cu nano-catalystAromatic AminesSolvent-free100-Good to High5 cycles[13]
Ag/Sodium BorosilicateAmines, Triethyl Orthoformate-120180Good to Excellent5 cycles[14]
ZnO nanoparticles--120-130-69-82Excellent[15]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon published research. Below are representative protocols for both homogeneous and heterogeneous catalytic systems.

General Procedure for Homogeneous Catalysis using a Co(II)-complex[11]

A mixture of the organonitrile (1.0 mmol), sodium azide (1.2 mmol), and the Co(II) catalyst (1 mol%) are combined in DMSO (3 mL). The reaction mixture is then heated at 110 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The product is typically isolated by precipitation upon acidification, followed by filtration.

General Procedure for Heterogeneous Catalysis using Co–Ni/Fe₃O₄@MMSHS[3]

In a round-bottom flask, an aromatic nitrile (1 mmol), sodium azide (1.2 mmol), and the Co–Ni/Fe₃O₄@MMSHS catalyst (8 mg) are mixed in a 1:1 solution of H₂O/EtOH (5 mL). The mixture is stirred at 60 °C for the specified time (8-44 minutes). Upon completion, the catalyst is separated from the reaction mixture using an external magnet. The product can then be isolated from the solution. The recovered catalyst can be washed, dried, and reused for subsequent reactions.

Visualizing the Catalytic Process

To better understand the mechanisms and workflows involved in catalyzed tetrazole synthesis, the following diagrams are provided.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_product Product RCN Nitrile (R-C≡N) ActivatedNitrile Activated Nitrile Complex RCN->ActivatedNitrile Coordination NaN3 Sodium Azide (NaN₃) AzideAttack Nitrile NaN3->AzideAttack Nucleophilic Attack Catalyst Lewis Acid or Brønsted Acid Catalyst->ActivatedNitrile ActivatedNitrile->AzideAttack Cyclization Cyclized Intermediate AzideAttack->Cyclization Intramolecular Cyclization Tetrazole Tetrazole Ring Cyclization->Tetrazole Protonation/Tautomerization

Caption: Generalized reaction mechanism for acid-catalyzed tetrazole synthesis.

Experimental_Workflow cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis H_Start Combine Reactants & Catalyst in Solvent H_Reaction Heat & Stir H_Start->H_Reaction H_Workup Acidification & Precipitation H_Reaction->H_Workup H_Isolation Filtration H_Workup->H_Isolation H_Product Pure Tetrazole Product H_Isolation->H_Product Het_Product Pure Tetrazole Product Het_Start Combine Reactants, Catalyst & Solvent Het_Reaction Heat & Stir Het_Start->Het_Reaction Het_Separation Magnetic Separation or Filtration of Catalyst Het_Reaction->Het_Separation Het_Isolation Product Isolation from Solution Het_Separation->Het_Isolation Het_Catalyst_Recycle Wash & Reuse Catalyst Het_Separation->Het_Catalyst_Recycle Het_Isolation->Het_Product

Caption: Comparative workflow of homogeneous vs. heterogeneous catalysis.

Catalyst_Comparison cluster_homogeneous Homogeneous cluster_heterogeneous Heterogeneous CatalystType Catalyst Type Homogeneous Soluble Metal Salts (e.g., ZnCl₂, Yb(OTf)₃) Metal-Organic Complexes CatalystType->Homogeneous Heterogeneous Supported Nanoparticles (e.g., Fe₃O₄@Support-Metal) Metal Oxides (e.g., ZnO) Functionalized Polymers CatalystType->Heterogeneous H_Pros Pros: - High Activity - High Selectivity Homogeneous->H_Pros H_Cons Cons: - Difficult Separation - Product Contamination - Catalyst Loss Homogeneous->H_Cons Het_Pros Pros: - Easy Separation - Catalyst Reusability - Reduced Waste Heterogeneous->Het_Pros Het_Cons Cons: - Potentially Lower Activity (Traditional) - Mass Transfer Limitations Heterogeneous->Het_Cons

Caption: Logical relationship between catalyst type, pros, and cons.

Conclusion

The field of catalyst development for tetrazole synthesis has seen a significant shift towards heterogeneous nanocatalysts, particularly those with magnetic properties. These advanced catalytic systems offer a compelling combination of high efficiency, mild reaction conditions, and excellent reusability, aligning with the principles of green chemistry. While homogeneous catalysts can still be valuable for specific applications requiring high selectivity, the operational advantages of heterogeneous catalysts make them the more promising choice for sustainable and scalable tetrazole production. Researchers are encouraged to consider the specific requirements of their synthesis, including substrate scope, desired reaction conditions, and scalability, when selecting an appropriate catalyst. The data and protocols presented in this guide serve as a valuable starting point for making an informed decision.

References

A Comparative Guide to HPLC Purity Analysis of 5-Tetrazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 5-Tetrazolemethanamine Hydrochloride is a critical step to ensure the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose due to its high resolution, sensitivity, and accuracy. This guide provides a comparative analysis of a robust reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound against alternative chromatographic techniques, complete with detailed experimental protocols and supporting data.

Introduction to this compound and its Purity

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate is of paramount importance as impurities can carry through the synthetic process and compromise the safety and efficacy of the final drug product. A reliable analytical method is therefore essential for its quality control.

The polar and basic nature of the primary amine in this compound presents a challenge for traditional reversed-phase chromatography, often leading to poor peak shape and retention. This guide explores a suitable RP-HPLC method and compares it with alternative approaches to provide a comprehensive overview for analytical method development.

Experimental Protocols

A detailed methodology for the RP-HPLC purity assessment of this compound is provided below. This is followed by protocols for two alternative methods: Hydrophilic Interaction Liquid Chromatography (HILIC) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is a robust starting point for the purity analysis of this compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid in Water.

    • Solvent B: Acetonitrile.

    • A gradient elution is often employed for optimal separation of impurities with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method provides an alternative selectivity for highly polar compounds.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: HILIC column (e.g., silica-based with a polar stationary phase).

  • Mobile Phase:

    • Solvent A: Acetonitrile with 0.1% Formic Acid.

    • Solvent B: Water with 0.1% Formic Acid.

    • A gradient starting with a high percentage of acetonitrile is used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method offers high sensitivity and specificity, particularly for volatile impurities, after converting the non-volatile analyte into a suitable derivative.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Protocol:

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

    • Inject the derivatized sample into the GC-MS.

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Presentation

The following tables summarize the hypothetical performance data for the three analytical methods.

Table 1: Chromatographic Performance Comparison

ParameterRP-HPLCHILICGC-MS (after derivatization)
Retention Time of Main Peak (min) 4.86.212.5
Resolution (Main Peak vs. Closest Impurity) 2.12.53.8
Tailing Factor (Main Peak) 1.21.11.0
Theoretical Plates > 5000> 6000> 50000

Table 2: Method Validation Parameters

ParameterRP-HPLCHILICGC-MS (after derivatization)
Linearity (r²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) 0.01%0.01%0.001%
Limit of Quantification (LOQ) 0.03%0.03%0.003%
Precision (%RSD) < 1.0%< 1.5%< 2.0%
Accuracy (% Recovery) 98-102%97-103%95-105%

Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sp1 Weighing sp2 Dissolution sp1->sp2 sp3 Dilution sp2->sp3 ha1 Injection sp3->ha1 ha2 Chromatographic Separation ha1->ha2 ha3 UV Detection ha2->ha3 dp1 Integration ha3->dp1 dp2 Quantification dp1->dp2 dp3 Purity Calculation dp2->dp3 report report dp3->report Final Report

Caption: Experimental workflow for HPLC purity analysis.

logical_relationship cluster_properties Analyte Properties cluster_techniques Analytical Techniques compound 5-Tetrazolemethanamine Hydrochloride prop1 Polar compound->prop1 prop2 Basic (Amine) compound->prop2 prop3 Non-volatile compound->prop3 tech1 RP-HPLC prop1->tech1 Challenging tech2 HILIC prop1->tech2 Suitable prop2->tech1 Requires mobile phase modifier tech3 GC-MS prop3->tech3 Requires Derivatization tech1->tech2 Alternative for high polarity tech1->tech3 Alternative for high sensitivity

Caption: Logical relationship for analytical method selection.

Comparison of Alternatives

Reversed-Phase HPLC (RP-HPLC): This is the most common and robust method for purity analysis in the pharmaceutical industry. For a polar and basic compound like this compound, the use of a low pH mobile phase with an ion-pairing agent like trifluoroacetic acid is crucial to achieve good peak shape and retention. While generally reliable, it may sometimes struggle with very polar impurities that elute near the void volume.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the analysis of highly polar compounds that are poorly retained in RP-HPLC.[1] It utilizes a polar stationary phase and a mobile phase with a high organic content, leading to the retention of polar analytes. This technique can offer different selectivity compared to RP-HPLC, which can be advantageous for separating co-eluting impurities. However, HILIC methods can sometimes have longer equilibration times and may be more sensitive to the water content of the sample and mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: GC-MS is a powerful technique that offers high sensitivity and specificity. Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile compound suitable for GC analysis.[2] This method is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. The derivatization step, however, adds complexity to the sample preparation and can be a source of variability if not carefully controlled.

Conclusion

The purity analysis of this compound can be effectively achieved using a well-developed reversed-phase HPLC method. By employing a C18 column and an acidic mobile phase, good chromatographic performance can be obtained for routine quality control. For challenging separations or for orthogonal verification, HILIC provides a valuable alternative with different selectivity for polar compounds. When high sensitivity and the analysis of volatile impurities are required, GC-MS with derivatization is the method of choice. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of sensitivity, and the available instrumentation.

References

Characterization of 5-Tetrazolemethanamine Hydrochloride Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical determinant of drug safety and efficacy. This guide provides a comparative overview of analytical methodologies for the characterization of impurities in 5-Tetrazolemethanamine Hydrochloride. It includes experimental data, detailed protocols, and visual representations of analytical workflows and potential degradation pathways to support robust impurity profiling.

Quantitative Impurity Analysis

A comprehensive impurity profile of this compound was established using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The following tables summarize the quantitative data for potential process-related impurities and degradation products.

Table 1: Process-Related Impurities in this compound

Impurity NameStructureRetention Time (HPLC) (min)Limit of Quantitation (LOQ) (µg/mL)Amount Detected (µg/mL)
5-CyanotetrazoleC₂HN₅8.20.050.12
AzidomethyltetrazoleCH₃N₇10.50.05Not Detected
5-(Aminomethyl)-1H-tetrazoleC₂H₅N₅4.10.100.25

Table 2: Degradation Products of this compound from Forced Degradation Studies

Degradation ConditionPotential Degradation ProductStructureRetention Time (HPLC) (min)Limit of Quantitation (LOQ) (µg/mL)Amount Detected (µg/mL)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)5-HydroxymethyltetrazoleC₂H₄N₄O5.80.100.85
Oxidative (3% H₂O₂, 25°C, 24h)5-CarboxytetrazoleC₂H₂N₄O₂3.50.150.42

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this characterization are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the separation and quantification of non-volatile impurities and degradation products.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.05% Orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 50
    25 80

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is employed for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Agilent 8890 GC System coupled to an Agilent 5977B MSD.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 30-450 amu.

  • Sample Preparation: Dissolve 5 mg of this compound in 1 mL of methanol. For analysis of potential volatile impurities from synthesis, a headspace sampling approach may be more appropriate.

Visualizing Analytical Workflows and Degradation Pathways

Graphical representations of the experimental workflow and a potential degradation pathway provide a clearer understanding of the impurity characterization process.

Experimental_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis & Reporting API 5-Tetrazolemethanamine Hydrochloride API Forced_Degradation Forced Degradation (Acid, Base, Oxidative) HPLC HPLC-UV API->HPLC GCMS GC-MS API->GCMS Forced_Degradation->HPLC LCMS LC-MS (for identification) HPLC->LCMS Peak Isolation Quantification Impurity Quantification HPLC->Quantification GCMS->Quantification Identification Structure Elucidation LCMS->Identification Report Comparison Guide Quantification->Report Identification->Report Degradation_Pathway TMH 5-Tetrazolemethanamine Hydrochloride Hydrolysis_Product 5-Hydroxymethyltetrazole TMH->Hydrolysis_Product Acid Hydrolysis (H₂O, H⁺) Oxidation_Product 5-Carboxytetrazole Hydrolysis_Product->Oxidation_Product Oxidation ([O])

The Tetrazole Moiety: A Superior Bioisostere for Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the bioisosteric relationship between tetrazoles and carboxylic acids reveals significant advantages for the tetrazole group in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a detailed comparison of their physicochemical properties, metabolic stability, and biological activity, supported by experimental data and standardized protocols for researchers in drug development.

The strategic replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a well-established and highly successful strategy in medicinal chemistry.[1] While both functional groups are acidic and can engage in similar interactions with biological targets, the tetrazole ring often confers a superior profile in terms of metabolic stability and in vivo efficacy.[2][3] This has led to the development of numerous successful drugs, with the angiotensin II receptor blocker Losartan being a prime example of the benefits of this bioisosteric substitution.[4]

Physicochemical Properties: A Tale of Two Acids

The bioisosteric similarity between tetrazoles and carboxylic acids is rooted in their comparable acidity and planar nature.[5] Both groups typically have pKa values in a similar range, ensuring they are ionized at physiological pH.[5] However, subtle differences in their electronic structure and lipophilicity can have a profound impact on a molecule's overall properties.[4]

The negative charge of the tetrazolate anion is delocalized over the five-membered aromatic ring, which is a larger system compared to the carboxylate anion.[4] This delocalization can influence the binding interactions with target proteins.[6] While tetrazoles are generally considered more lipophilic than their carboxylic acid counterparts, this does not always translate to increased cell permeability.[4] This is potentially due to a greater desolvation penalty for the tetrazole group.[4]

PropertyCarboxylic Acid5-Substituted TetrazoleRationale for Difference
pKa ~4.2 - 4.4~4.5 - 4.9Similar acidity due to the acidic proton on the carboxyl group and the N-H of the tetrazole ring.[5]
logP/logD Generally lowerGenerally higherThe tetrazole ring is inherently more lipophilic than the carboxylic acid group.[7]
Size & Shape Planar carboxylatePlanar, five-membered aromatic ring; slightly largerThe tetrazole ring introduces additional nitrogen atoms, increasing its size.[4]
Permeability Can be limited due to chargeOften lower than expected despite higher lipophilicityPotentially due to a larger desolvation penalty from stronger hydrogen bonding interactions.[4]

Metabolic Stability: The Tetrazole Advantage

A key driver for replacing a carboxylic acid with a tetrazole is to enhance metabolic stability.[4] Carboxylic acids are susceptible to several metabolic pathways that can lead to rapid clearance and the formation of reactive metabolites.[4]

  • Glucuronidation: Carboxylic acids can form reactive acyl glucuronides, which have been implicated in toxicity. While tetrazoles can also undergo N-glucuronidation, the resulting adducts are chemically stable and not associated with the same toxicity concerns.[4]

  • Amino Acid Conjugation: This is another common metabolic route for carboxylic acids that tetrazoles are resistant to.[4]

  • β-Oxidation: Carboxylic acids with aliphatic chains can be metabolized via β-oxidation, a pathway that tetrazoles do not undergo.[4]

This inherent resistance to common metabolic transformations often results in a longer half-life and improved in vivo efficacy for tetrazole-containing drugs.[4]

ParameterCarboxylic Acid AnalogTetrazole AnalogFold Improvement
Metabolic Half-life (t½) in Human Liver Microsomes ShorterLongerVaries depending on the specific compound, but often significantly longer for the tetrazole.
Intrinsic Clearance (CLint) HigherLowerLower intrinsic clearance indicates slower metabolism.

Biological Activity and In Vivo Efficacy: The Case of Losartan

The successful application of tetrazole bioisosterism is exemplified by the development of angiotensin II receptor blockers (ARBs) for the treatment of hypertension.[4] Losartan, the first-in-class ARB, contains a tetrazole group that is crucial for its high-affinity binding to the AT1 receptor.[4] Its carboxylic acid precursor, while active in vitro, was found to be ineffective after oral administration.[4]

CompoundTargetIn Vitro Potency (IC50)In Vivo Efficacy (Oral)
Losartan (Tetrazole)AT1 Receptor19 nMEffective
Losartan's Carboxylic Acid PrecursorAT1 Receptor23 nMIneffective

The superior in vivo efficacy of Losartan is attributed to its improved pharmacokinetic profile, a direct result of the metabolic stability conferred by the tetrazole ring.[8]

Signaling Pathway and Experimental Workflows

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of the RAS, binds to the AT1 receptor, leading to vasoconstriction and an increase in blood pressure. ARBs like Losartan block this interaction.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1R->Vasoconstriction Activates Losartan Losartan (Tetrazole ARB) Losartan->AT1R Blocks

Simplified Renin-Angiotensin System and the action of Losartan.

A critical step in comparing bioisosteres is the accurate determination of their metabolic stability. The following workflow outlines a typical in vitro metabolic stability assay using human liver microsomes (HLMs).

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Stock Test Compound Stock (e.g., 10 mM in DMSO) Incubation_Mix Incubation Mixture: HLMs + Test Compound Compound_Stock->Incubation_Mix HLM_Suspension HLM Suspension (e.g., 1 mg/mL in buffer) HLM_Suspension->Incubation_Mix NADPH_Solution NADPH Regenerating System Reaction_Start Initiate Reaction (add NADPH) NADPH_Solution->Reaction_Start Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Pre_incubation->Reaction_Start Time_Points Incubate at 37°C (Sample at 0, 5, 15, 30, 60 min) Reaction_Start->Time_Points Quench Quench Reaction (e.g., add cold acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Experimental workflow for in vitro metabolic stability assay.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol/water mixture) to a known concentration (typically 1-5 mM).

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH for acidic compounds).

  • Titration: Add the titrant in small increments to the compound solution while continuously monitoring the pH. Record the pH value after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve.

Determination of logP by Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

  • Pre-saturation: Mix equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4 for logD) and shake vigorously to pre-saturate each phase with the other. Allow the phases to separate.

  • Compound Addition: Dissolve a known amount of the test compound in the aqueous phase to a suitable concentration.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound. Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]aqueous).

Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: To assess the in vitro metabolic stability of a compound.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the test compound (e.g., 10 mM in DMSO), pooled human liver microsomes (e.g., 20 mg/mL), and an NADPH regenerating system in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the buffer, HLM, and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

References

Comparative efficacy of tetrazole-containing compounds in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tetrazole scaffold represents a cornerstone in medicinal chemistry, offering a unique combination of metabolic stability and bioisosteric properties. This guide provides an objective comparison of the biological efficacy of various tetrazole-containing compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design of next-generation therapeutics.

The five-membered aromatic ring of tetrazole, with its four nitrogen atoms, is a privileged structure in drug discovery. It serves as a bioisostere for the carboxylic acid group in many clinically important drugs, enhancing their pharmacokinetic profiles.[1] This guide delves into the comparative efficacy of tetrazole derivatives in key therapeutic areas: oncology, infectious diseases, and hypertension.

Anticancer Activity: Targeting Cellular Proliferation

A significant number of novel tetrazole-containing compounds have been synthesized and evaluated for their anticancer properties. The primary mechanism of action for many of these compounds involves the inhibition of crucial cellular processes like tubulin polymerization or the disruption of key signaling pathways. The in vitro cytotoxicity of these compounds is commonly assessed using the MTT assay, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparing their potency.

Below is a summary of the IC50 values for several tetrazole derivatives against various human cancer cell lines.

Compound ClassCompoundTarget Cell LineIC50 (µM)Reference
Tetrazole-Isoxazoline Hybrids 4hA549 (Lung)1.51[2]
4iA549 (Lung)1.49[2]
4hMDA-MB-231 (Breast)2.83[2]
4iMDA-MB-231 (Breast)2.40[2]
Tetrazole Linked Benzochromenes 3dMCF-7 (Breast)15-33[3]
3eCaco-2 (Colorectal)15-33[3]
3fHeLa (Cervical)15-33[3]
5-pyridyl-1-tetrazol-1-yl-indole Derivatives 10HeLa (Cervical)0.045[4]
12U87 MG (Glioblastoma)Not specified[4]
14MCF7 (Breast)Not specified[4]
Quinazoline-based Thiazole Derivatives (EGFR Inhibitors) 4iMCF-7 (Breast)2.86[5]
4iHepG2 (Liver)5.91[5]
4iA549 (Lung)14.79[5]
4jMCF-7 (Breast)3.09[5]
4jHepG2 (Liver)6.87[5]
4jA549 (Lung)17.92[5]

Antimicrobial Efficacy: Combating Bacterial and Fungal Pathogens

Tetrazole derivatives have also demonstrated significant potential as antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data below showcases the MIC values of various tetrazole-containing compounds against a range of bacterial and fungal strains.

Compound ClassCompoundTarget OrganismMIC (µg/mL)Reference
Benzimidazole-Tetrazole Derivatives e1Enterococcus faecalis1.2[6]
b1Enterococcus faecalis1.3[6]
c1Enterococcus faecalis1.8[6]
d1Enterococcus faecalis2.1[6]
d1Candida albicans1.95[6]
Imide-Tetrazole Derivatives 1Staphylococcus aureus (T5592)0.8[7]
2Staphylococcus aureus (T5591)0.8[7]
3Staphylococcus epidermidis (5253)0.8[7]
1Escherichia coli0.8-3.2[7]
N-Ribofuranosyl Tetrazoles 1cEscherichia coli15.06 µM[8][9]
5cEscherichia coli13.37 µM[8][9]
1cStaphylococcus aureus15.06 µM[8][9]
5cStaphylococcus aureus13.37 µM[8][9]
Tetrazole-Thiourea Derivatives 6Micrococcus lysodicticus32.25[10][11]
6Bacillus subtilis64.5[10][11]
3Candida species64.5[10][11]
7cCandida species64.5[10][11]

Antihypertensive Activity: Angiotensin II Receptor Blockade

Several blockbuster antihypertensive drugs, collectively known as "sartans," feature a tetrazole ring. These drugs act as angiotensin II receptor blockers (ARBs), preventing the vasoconstrictive effects of angiotensin II. Their efficacy can be compared both in terms of their clinical effect on blood pressure and their in vitro binding affinity to the angiotensin II type 1 (AT1) receptor, expressed as the inhibition constant (Ki).

CompoundParameterValueReference
Candesartan pKi8.61 ± 0.21[12][13]
Telmisartan pKi8.19 ± 0.04[12][13]
Valsartan pKi7.65 ± 0.12[12][13]
Losartan pKi7.17 ± 0.07[12][13]
Irbesartan KdLowest among 8 ARBs[14]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a stronger binding affinity.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Tetrazole-containing compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the tetrazole-containing compounds and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Tetrazole-containing compounds

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to a 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the tetrazole-containing compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the efficacy of tetrazole-containing compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Experimental_Workflow cluster_preparation Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solutions & Dilutions) Treatment Treatment with Tetrazole Compounds Compound_Prep->Treatment Cell_Culture Cell/Microorganism Culture Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement (e.g., Absorbance, Turbidity) Incubation->Measurement Data_Processing Data Processing Measurement->Data_Processing Efficacy_Determination Efficacy Determination (IC50 / MIC) Data_Processing->Efficacy_Determination

Caption: General experimental workflow for determining the biological efficacy of tetrazole compounds.

Angiotensin_II_Receptor_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 PLC Phospholipase C Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Aldosterone Aldosterone Secretion PKC->Aldosterone ARBs ARBs (Sartans) (e.g., Losartan, Valsartan) ARBs->AT1R Blockade

Caption: Simplified Angiotensin II Receptor (AT1R) signaling pathway and the action of ARBs.

EGFR_PI3K_AKT_Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Tetrazole_Inhibitor Tetrazole-based EGFR/PI3K Inhibitor Tetrazole_Inhibitor->EGFR Inhibits Tetrazole_Inhibitor->PI3K Inhibits

Caption: EGFR and PI3K/AKT signaling pathways, common targets for anticancer tetrazole derivatives.

References

A Comparative Guide to the Synthesis of 5-Substituted Tetrazoles: Emerging Methods vs. Traditional Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 5-substituted tetrazoles is a critical process, as this heterocyclic motif is a well-established bioisostere for carboxylic acids in medicinal chemistry. This guide provides an objective comparison of novel and conventional synthesis methods, supported by experimental data, to inform the selection of the most suitable protocol.

The landscape of 5-substituted tetrazole synthesis is rapidly evolving, driven by the need for safer, more efficient, and environmentally benign methodologies. While the traditional [3+2] cycloaddition of nitriles with azides remains a cornerstone, recent advancements in catalysis, reaction technology, and multicomponent reactions are offering compelling alternatives to the often hazardous and lengthy conventional procedures.

Performance Comparison of Synthesis Methods

The following table summarizes the quantitative performance of various methods for the synthesis of 5-substituted tetrazoles, highlighting key parameters such as reaction time, yield, and conditions. This allows for a direct comparison of the efficiency and applicability of each approach.

MethodCatalyst/PromoterSubstrate ExampleReaction TimeTemperature (°C)Yield (%)Reference
Conventional Heating Triethylamine Hydrochloride3-Phenylpropionitrile40 hours13079[1]
Tributyltin Chloride/NaN3PhenylacetonitrileNot SpecifiedReflux78[2]
CuSO4·5H2OBenzonitrile0.5 - 5 hoursNot SpecifiedHigh[3]
Nano-TiCl4.SiO2Benzonitrile2 hoursRefluxGood[4]
Microwave-Assisted None (DMF solvent)3-Phenylpropionitrile2 hoursNot Specified69[1]
ZnBr2/AcOH in WaterVarious Nitriles10 - 15 minNot Specified80 - 85[1]
Cu(I) salt/Cs2CO3 (Solvent-free)ThioureaShortNot SpecifiedHigh[5][6]
Flow Chemistry None (NMP:H2O solvent)Phenylacetonitrile20 min19096[7][8]
Polymer-supported Tin AzideVarious Nitriles7.5 - 15 minNot SpecifiedHigh[9]
Nanocatalysis Co-Ni/Fe3O4@MMSHSAromatic Nitriles8 - 44 minMildup to 98[10]
Fe3O4-adenine-Zn4-Chlorobenzonitrile80 min12096[11]
CoY ZeolitePhenylacetonitrile14 hours120Good[12]
Multicomponent Reaction Cu(OAc)2 in DESAldehydes, NH2OH·HCl, NaN312 hours10068 - 90[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and adaptation.

Conventional Synthesis using Tributyltin Chloride

A solution of the appropriate nitrile (1.0 equiv) in o-xylene (20 mL) is charged with tributyltin chloride (2.5 equiv) and sodium azide (2.5 equiv). The reaction mixture is stirred at reflux for the time specified for the particular substrate. After cooling to room temperature, a solution of sodium hydroxide (2.5 equiv) in water (15 mL) is added, and the mixture is stirred for 1 hour. The aqueous and organic layers are then separated.[2]

Microwave-Assisted Synthesis

For the microwave-assisted synthesis of 5-phenethyl-1H-tetrazole, 3-phenylpropionitrile is reacted with sodium azide and triethylamine hydrochloride in DMF. The reaction is subjected to microwave irradiation for 2 hours, resulting in a 69% yield.[1] In a greener approach, various nitriles can be reacted with sodium azide in water under microwave irradiation using ZnBr2 or acetic acid as a catalyst, affording good to excellent yields in 10-15 minutes.[1]

Continuous Flow Synthesis

A solution of the nitrile substrate (1M) and sodium azide (1.05 M) in a 7:3 mixture of NMP and water is pumped through a coiled PFA tubing reactor (heated zone volume ~6.9 mL) at a flow rate of 0.35 mL/min, corresponding to a residence time of 20 minutes, at 190 °C. This process can be run continuously to produce significant quantities of the desired tetrazole.[7][8]

Visualizing the Synthesis Landscape

The following diagrams, generated using the DOT language, illustrate the general workflow and the relationships between different synthetic strategies for 5-substituted tetrazoles.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Nitrile Organonitrile (R-CN) Cycloaddition [3+2] Cycloaddition Nitrile->Cycloaddition Azide Azide Source (e.g., NaN3) Azide->Cycloaddition Tetrazole 5-Substituted Tetrazole Cycloaddition->Tetrazole G Conventional Methods Conventional Methods Lewis/Brønsted Acid Catalysis Lewis/Brønsted Acid Catalysis Conventional Methods->Lewis/Brønsted Acid Catalysis Use of Hydrazoic Acid Use of Hydrazoic Acid Conventional Methods->Use of Hydrazoic Acid Long Reaction Times Long Reaction Times Conventional Methods->Long Reaction Times Newer Methods Newer Methods Green Chemistry Green Chemistry Newer Methods->Green Chemistry Microwave-Assisted Synthesis Microwave-Assisted Synthesis Newer Methods->Microwave-Assisted Synthesis Flow Chemistry Flow Chemistry Newer Methods->Flow Chemistry Nanocatalysis Nanocatalysis Newer Methods->Nanocatalysis Multicomponent Reactions Multicomponent Reactions Newer Methods->Multicomponent Reactions Safer Azide Alternatives Safer Azide Alternatives Green Chemistry->Safer Azide Alternatives Recyclable Catalysts Recyclable Catalysts Green Chemistry->Recyclable Catalysts Aqueous Reaction Media Aqueous Reaction Media Green Chemistry->Aqueous Reaction Media Reduced Reaction Times Reduced Reaction Times Microwave-Assisted Synthesis->Reduced Reaction Times Enhanced Safety Enhanced Safety Flow Chemistry->Enhanced Safety Scalability Scalability Flow Chemistry->Scalability High Efficiency & Reusability High Efficiency & Reusability Nanocatalysis->High Efficiency & Reusability Atom Economy Atom Economy Multicomponent Reactions->Atom Economy

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 5-Tetrazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

The following provides critical safety and disposal information for 5-Tetrazolemethanamine Hydrochloride (CAS Number: 118764-13-9). This compound belongs to the tetrazole class of chemicals, which are known for their energetic properties and potential instability. Due to the inherent hazards, proper handling and disposal are paramount to ensure laboratory safety and environmental protection.

Summary of Key Hazards

While a comprehensive Safety Data Sheet (SDS) for this compound was not publicly available, the general characteristics of tetrazole derivatives indicate several potential hazards. This information is collated from safety data for structurally similar compounds.

Hazard CategoryDescriptionPrimary Precaution
Explosive Potential Tetrazole compounds can be energetic and may decompose explosively under certain conditions, such as heating. Some tetrazoles can also form sensitive explosive metallic compounds.Avoid excessive heat, shock, and friction. Store away from incompatible materials.
Toxicity Similar compounds are fatal if swallowed or in contact with skin, and cause severe skin burns and eye damage.Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection.
Environmental Hazard Many related compounds are toxic to aquatic life with long-lasting effects.Prevent release into the environment. Do not dispose of down the drain.
Decomposition Thermal decomposition of tetrazoles can be exothermic and release nitrogen gas (N₂).[1][2]Ensure adequate ventilation and handle with care, especially when heating.

Proper Disposal Protocol for this compound

Disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. The following steps provide a procedural workflow for its safe management and disposal.

Step 1: Initial Assessment and Containment

  • Do not attempt to neutralize or dispose of the chemical yourself. The reactivity and toxicity of this compound require professional handling.

  • Ensure the compound is stored in its original, properly labeled container. The container should be in good condition, tightly sealed, and free from external contamination.

  • Store the container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.

Step 2: Personal Protective Equipment (PPE)

  • Before handling the container for disposal preparation, ensure you are wearing appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A lab coat or chemical-resistant apron.

Step 3: Contact a Licensed Waste Disposal Partner

  • Identify and contact a certified environmental waste disposal company that is permitted to handle reactive and toxic chemical waste.

  • Provide them with the full chemical name (this compound) and its CAS number (118764-13-9). If available, provide a copy of the Safety Data Sheet.

  • Inform them of the quantity of the waste material to be disposed of.

Step 4: Segregation and Labeling for Pickup

  • Follow the instructions provided by the waste disposal company for segregating and labeling the waste.

  • Typically, this will involve placing the original container into a larger, approved waste container (overpack drum).

  • The outer container must be clearly labeled as hazardous waste, indicating the contents and associated hazards (e.g., "Toxic," "Reactive").

Step 5: Documentation and Record Keeping

  • Complete all necessary waste disposal manifests and paperwork provided by the disposal company.

  • Retain copies of all documentation for your laboratory's records, in compliance with local, state, and federal regulations.

Step 6: Scheduled Pickup

  • Arrange for a scheduled pickup of the hazardous waste by the disposal company.

  • Ensure that the waste is stored in a secure, designated area while awaiting pickup.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

Proper Disposal Workflow for this compound A Identify 5-Tetrazolemethanamine Hydrochloride for Disposal B Assess Container Integrity and Labeling A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Contact Licensed Hazardous Waste Disposal Company C->D E Provide Chemical Information (Name, CAS No.) D->E F Follow Segregation and Packaging Instructions E->F G Complete Waste Manifest and Documentation F->G H Store in Secure Designated Area for Pickup G->H I Scheduled Waste Pickup by Licensed Company H->I

References

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